1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSYUPAHMVXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938716 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175871-42-8 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride: Properties, Synthesis, and Applications
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its rigid, bicyclic framework serves as a versatile template for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. THIQ-based compounds have been developed as antitumor, antibacterial, antiviral, and anti-inflammatory agents, among others.[1]
This guide focuses on a particularly valuable derivative: 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8). The presence of a primary aromatic amine at the 6-position provides a crucial chemical handle for synthetic elaboration, making this compound a strategic building block for creating diverse chemical libraries aimed at drug discovery. Its hydrochloride salt form enhances stability and improves handling properties, rendering it suitable for laboratory use. This document provides a comprehensive overview of its fundamental properties, a detailed examination of its synthesis, and an exploration of its applications for researchers and drug development professionals.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's basic properties is foundational to its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
Chemical Identity and Nomenclature
| Parameter | Value | Source(s) |
| CAS Number | 175871-42-8 | [2] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |
| Molecular Formula | C₉H₁₃ClN₂ | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| Canonical SMILES | C1NCC2=CC(=C(C=C2C1)N) | |
| InChI Key | OVCSYUPAHMVXJP-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Value | Notes & Rationale | Source(s) |
| Physical Form | Solid / Powder | Expected for a hydrochloride salt of a small organic molecule. | |
| Melting Point | 208 °C (for the related 2-amino isomer) | A precise melting point for the 6-amino hydrochloride is not widely reported in primary literature. The value for the 2-amino isomer (CAS 79492-26-5) is provided as a close estimate. Salts of similar THIQ derivatives often exhibit high melting points (>250 °C). | |
| Boiling Point | 344.7 °C at 760 mmHg (Predicted for free base) | This value is a prediction for the neutral parent compound, not the hydrochloride salt, which would decompose at high temperatures. | [2] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, a common strategy in drug development to improve bioavailability and ease of formulation. | |
| pKa (Predicted) | ~4.5 (Aromatic Amine), ~9.5 (Aliphatic Amine) | Experimental pKa values are not readily available. These are estimates based on aniline (pKa ≈ 4.6) and typical secondary aliphatic amines (pKa ≈ 9.0-10.0). The aliphatic nitrogen is significantly more basic than the aromatic nitrogen. |
Section 2: Synthesis and Manufacturing Strategy
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine is most reliably achieved through a multi-step process that leverages established, high-yield reactions. Direct amination of the THIQ core is challenging and often results in poor yields and regioselectivity. A more robust and controllable strategy involves the introduction of a nitro group, which acts as a precursor to the amine, followed by a clean reduction.
Rationale for the Synthetic Route
The chosen synthetic pathway involves two key transformations:
-
Nitration of the Tetrahydroisoquinoline Core: Aromatic nitration is a well-understood and efficient electrophilic aromatic substitution reaction. The tetrahydro-alicyclic portion of the THIQ molecule contains an activating secondary amine. To control the reaction and achieve regioselectivity, this amine is typically protected as an amide (e.g., N-acetyl or N-trifluoroacetyl) before nitration. The amide group is still activating but directs the incoming nitro group primarily to the para-position (C6), which is sterically accessible and electronically favored. This approach provides a high degree of control over the isomer that is formed.[3]
-
Reduction of the Nitro Group: The nitro group is readily and cleanly reduced to a primary amine using various methods. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean work-up (the only byproduct is water), and scalability.[4] Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation.
This two-step sequence is superior to other potential routes because it avoids harsh conditions, utilizes readily available reagents, and provides excellent control over the final product's structure.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations for nitration of protected anilines and subsequent catalytic hydrogenation of nitroarenes.[3][4][5]
Step 2A: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Protection: To a solution of 1,2,3,4-tetrahydroisoquinoline (1 eq.) in a suitable solvent like dichloromethane at 0 °C, add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.
-
Nitration: Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel. Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline from the previous step. Maintain the temperature at 0-5 °C while adding a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise.
-
Reaction Monitoring & Quenching: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid, N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 2B: Synthesis of this compound
-
Reduction: In a hydrogenation vessel, dissolve the N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (1 eq.) in a solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture vigorously at room temperature for 4-8 hours or until hydrogen uptake ceases.
-
Filtration: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Deprotection and Salt Formation: To the combined filtrate, add concentrated hydrochloric acid (excess, ~3-5 eq.). Heat the mixture to reflux for 2-4 hours to hydrolyze the acetyl group.
-
Isolation and Purification: Cool the solution to room temperature, then further to 0-5 °C to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield this compound.
Section 3: Chemical Reactivity and Handling
The utility of this compound as a building block stems from its distinct reactive sites.
Caption: Primary reactive centers of the 6-amino-THIQ free base.
-
Aliphatic Secondary Amine (N2): This is the more basic and nucleophilic of the two nitrogen atoms. It readily undergoes reactions typical of secondary amines, such as N-alkylation, N-acylation, and reductive amination. This site is crucial for introducing substituents that modulate the pharmacokinetic properties or interact with specific receptor sub-pockets.
-
Aromatic Primary Amine (N6): This aniline-like amine is less basic due to the delocalization of its lone pair into the aromatic ring. It is a key site for diversification. It can be acylated to form amides, converted to sulfonamides, or used in reactions like the Sandmeyer reaction to introduce a wide variety of other functional groups (e.g., halogens, cyano, hydroxyl).
-
Aromatic Ring: The benzene ring is activated by the two amine groups, making it susceptible to further electrophilic aromatic substitution (e.g., halogenation) at the positions ortho and para to the activating groups, if desired.
Storage and Stability
The hydrochloride salt is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As a hydrochloride salt of an amine, it is hygroscopic and should be handled in a controlled environment when possible.
Safety and Handling
Based on available safety data for this and similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Work should be conducted in a well-ventilated fume hood.
Section 4: Applications in Research and Drug Development
The primary value of this compound is its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.
A Scaffold for CNS-Active Agents
The THIQ framework is a well-established pharmacophore for targeting the central nervous system (CNS). Its rigid structure often mimics the conformation of endogenous neurotransmitters. The 6-amino group, in particular, has been exploited in the development of potent and selective antagonists for orexin receptors. Orexin antagonists are a class of drugs used to treat insomnia, and the 6-position of the THIQ scaffold has been identified as a key region for modulating receptor affinity and selectivity.[6]
Caption: Drug discovery workflow utilizing the 6-amino-THIQ scaffold.
Use in Fragment-Based and Combinatorial Chemistry
The relatively low molecular weight and dual functionality of 6-amino-THIQ make it an ideal starting point for both fragment-based drug discovery (FBDD) and combinatorial chemistry. The N2 and N6 positions can be functionalized independently or in concert to rapidly generate a large library of analogues. This allows for a systematic exploration of the structure-activity relationship (SAR) around the THIQ core, accelerating the identification of lead compounds.
Section 5: Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research.
Chromatographic Analysis (HPLC)
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity of this compound. A representative method is detailed below, based on protocols for similar aromatic amines.[5][7]
Protocol: Purity Assessment by RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Vydac C18, 4.6 x 250 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine analytes. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution ensures that the polar starting material and any non-polar impurities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Spectroscopic Characterization (NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure. The expected spectrum for the free base would show characteristic signals for the aromatic and aliphatic protons. In the hydrochloride salt, protonation of the nitrogens will cause downfield shifts, particularly for protons adjacent to the nitrogen atoms, and potential peak broadening.
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
Aromatic Protons (Ar-H): Signals typically between δ 6.5-7.5 ppm. The substitution pattern will result in a characteristic set of doublets and doublets of doublets.
-
Benzylic Protons (-CH₂-Ar): A singlet or multiplet around δ 4.0 ppm.
-
Aliphatic Protons (-CH₂-CH₂-N): Two multiplets, typically between δ 2.8-3.5 ppm.
-
Amine Protons (-NH, -NH₂): Broad signals that may exchange with solvent; their chemical shift is highly dependent on solvent and concentration.
Conclusion
This compound is a foundational building block for medicinal chemistry and drug discovery. Its strategic placement of two distinct amine functionalities on a privileged CNS scaffold provides chemists with a powerful tool for creating novel molecular entities. A robust understanding of its physicochemical properties, a reliable synthesis strategy via a nitro-intermediate, and appropriate analytical methods for quality control are essential for its effective use. As research into complex biological targets continues, the demand for versatile and well-characterized scaffolds like 6-amino-THIQ will undoubtedly grow, solidifying its importance in the development of next-generation therapeutics.
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An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: From Discovery to Synthetic Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Since the isolation of morphine in the early 19th century, the isoquinoline alkaloid family has captivated chemists and pharmacologists, leading to the discovery of agents with analgesic, antibacterial, antitumor, and neuroprotective properties.[1][3] Within this diverse class of molecules, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride represents a fundamental building block, offering a strategic amino group for further functionalization and exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the historical context of its discovery, a detailed examination of its synthetic pathways, and insights into the chemical principles that underpin its preparation.
Historical Context: The Dawn of Isoquinoline Alkaloid Chemistry
The journey to understanding compounds like this compound begins with the broader exploration of isoquinoline alkaloids. These naturally occurring compounds, primarily found in higher plants, have been a subject of intense scientific curiosity for over two centuries.[1][4] The initial focus was on the isolation and structural elucidation of complex alkaloids, which laid the groundwork for synthetic chemists to develop methods for their laboratory preparation.
A pivotal moment in the history of THIQ synthesis was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler.[5] This elegant reaction, involving the condensation of a β-arylethylamine with a carbonyl compound, provided a direct and efficient route to the tetrahydroisoquinoline core.[5][6] The simplicity and versatility of the Pictet-Spengler reaction revolutionized the field, enabling the synthesis of a vast library of THIQ derivatives for biological evaluation. The development of synthetic routes to functionalized THIQs, such as those bearing amino groups, was a logical progression, driven by the desire to create novel pharmacophores and understand the impact of substituents on biological activity.
The Genesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine: A Synthetic Perspective
The discovery of this compound is intrinsically linked to the development of synthetic methodologies to introduce functional groups onto the THIQ nucleus. A common and effective strategy to introduce an amino group at the 6-position involves a two-step process: nitration followed by reduction .
Part 1: Construction of the Tetrahydroisoquinoline Core via the Pictet-Spengler Reaction
The synthesis commences with the formation of the 1,2,3,4-tetrahydroisoquinoline scaffold. The Pictet-Spengler reaction serves as the foundational step.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-phenylethylamine in a suitable protic acid, such as concentrated hydrochloric acid.
-
Addition of Carbonyl Source: To the cooled solution, add an aqueous solution of formaldehyde dropwise while maintaining a low temperature.
-
Reaction Progression: Gently heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: The crude 1,2,3,4-tetrahydroisoquinoline can be purified by distillation under reduced pressure or by crystallization of its salt form.
The causality behind this experimental choice lies in the acid-catalyzed formation of a highly electrophilic iminium ion from the condensation of β-phenylethylamine and formaldehyde. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium ion to form the cyclic product.[5]
Part 2: Regioselective Nitration of the Tetrahydroisoquinoline Ring
The introduction of the amino group at the 6-position is achieved through the nitration of the pre-formed THIQ ring. Achieving regioselectivity is crucial in this step. Studies on the nitration of 1,2,3,4-tetrahydroquinoline have shown that the 6-nitro isomer can be obtained with high selectivity under specific conditions.[7]
Experimental Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline [7]
-
Reaction Setup: In a flask cooled in an ice bath, carefully add 1,2,3,4-tetrahydroisoquinoline to a mixture of concentrated sulfuric acid and nitric acid.
-
Reaction Control: Maintain the temperature below 10°C during the addition to control the exothermic reaction and prevent over-nitration.
-
Reaction Progression: Allow the reaction to stir at a low temperature for a specified period.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the nitro-substituted product.
-
Purification: The crude 6-nitro-1,2,3,4-tetrahydroisoquinoline can be purified by recrystallization from a suitable solvent.
The rationale for using a strong acid mixture is to generate the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration. The regioselectivity for the 6-position is governed by the electronic properties of the tetrahydroisoquinoline ring system.
Part 3: Reduction of the Nitro Group to an Amine
The final step in obtaining the free amine is the reduction of the nitro group. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine [8]
-
Reaction Setup: Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Workup and Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroisoquinolin-6-amine.
Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can also be employed.[9]
Part 4: Formation of the Hydrochloride Salt
For improved stability, handling, and solubility in aqueous media, the free amine is often converted to its hydrochloride salt.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the crude 1,2,3,4-tetrahydroisoquinolin-6-amine in a suitable organic solvent, such as ethanol or diethyl ether.
-
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) until the precipitation of the hydrochloride salt is complete.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Summary of Synthetic Data
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | β-Phenylethylamine | Formaldehyde, HCl | 1,2,3,4-Tetrahydroisoquinoline | 70-80 |
| 2 | 1,2,3,4-Tetrahydroisoquinoline | HNO₃, H₂SO₄ | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 60-70 |
| 3 | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | H₂, Pd/C | 1,2,3,4-Tetrahydroisoquinolin-6-amine | >90 |
| 4 | 1,2,3,4-Tetrahydroisoquinolin-6-amine | HCl | 1,2,3,4-Tetrahydroisoquinolin-6-amine HCl | Quantitative |
Biological Significance and Future Directions
The 6-amino functionality on the tetrahydroisoquinoline scaffold provides a versatile handle for the synthesis of a wide range of derivatives with diverse pharmacological activities.[2][10] This position is often targeted for modification to explore SAR in various drug discovery programs, including the development of antitumor agents, central nervous system drugs, and cardiovascular therapies. The hydrochloride salt form enhances the compound's utility in biological screening and formulation studies. Future research will likely continue to leverage this important building block for the creation of novel and more potent therapeutic agents.
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1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride chemical structure and stereochemistry
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: Structure, Synthesis, and Application
Executive Summary
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a cornerstone scaffold in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] This guide provides a detailed technical overview of a key synthetic building block, this compound (CAS: 175871-42-8).[3] We will dissect its core chemical structure, address its stereochemical properties, and present a validated synthetic methodology. Furthermore, this document details the analytical profile required for its characterization and explores its strategic importance for researchers, scientists, and drug development professionals as a versatile intermediate for creating novel therapeutic agents. The inherent reactivity of the 6-amino group provides a crucial handle for diversification, making this compound a valuable starting point for library synthesis in drug discovery programs.[2]
Core Chemical Attributes
Chemical Structure and Nomenclature
This compound is a bicyclic aromatic amine. The structure consists of a benzene ring fused to a fully saturated six-membered heterocyclic ring containing a nitrogen atom (the tetrahydroisoquinoline core). An amine (-NH2) substituent is located at the C-6 position of the benzene ring. As a hydrochloride salt, the secondary amine within the heterocyclic ring is protonated (N-2), forming an ammonium cation with a chloride counter-ion.
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₉H₁₃ClN₂[3]
The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.
Stereochemical Considerations
The parent 1,2,3,4-tetrahydroisoquinoline ring system is achiral. The molecule possesses a plane of symmetry that bisects the heterocyclic ring. However, the tetrahydroisoquinoline scaffold is prostereogenic, meaning the introduction of a substituent at the C-1 or C-3 position creates a chiral center.
For the specific subject of this guide, This compound , the core structure remains achiral as there are no substituents on the stereogenic atoms (C-1, C-3).
It is critical for drug development professionals to recognize that many of the most biologically potent THIQ derivatives are chiral.[5] Therefore, synthetic routes that can introduce stereocenters in a controlled manner, such as asymmetric Pictet-Spengler reactions or chiral resolutions, are of paramount importance in the synthesis of advanced analogs.[6][7]
Synthetic Strategies
The construction of the tetrahydroisoquinoline core is a well-established field in organic synthesis. The two most prominent and historically significant methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[8]
-
Bischler-Napieralski Reaction: This involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[9][10][11] This intermediate is then reduced (e.g., with sodium borohydride) to yield the final tetrahydroisoquinoline. This method is exceptionally robust and widely used for synthesizing C1-substituted THIQs.[8]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[12][13][14] This method is particularly powerful for generating the THIQ core, often under milder conditions than the Bischler-Napieralski reaction, especially when the aromatic ring is activated with electron-donating groups.[14][15]
Detailed Synthetic Protocol: Modified Bischler-Napieralski Approach
To synthesize 1,2,3,4-Tetrahydroisoquinolin-6-amine, a multi-step approach starting from a commercially available, appropriately substituted phenethylamine is required. The key is to carry the amine substituent through the synthesis in a protected form, such as a nitro group, which can be deprotected in the final step.
Experimental Protocol:
-
Step 1: Amide Formation.
-
To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the organic layer. Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-[2-(3-methoxyphenyl)ethyl]acetamide. The causality here is a standard nucleophilic acyl substitution to form the necessary amide precursor.
-
-
Step 2: Bischler-Napieralski Cyclization.
-
Dissolve the amide from Step 1 in anhydrous acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) slowly at 0°C.[16]
-
Reflux the mixture for 2 hours. POCl₃ acts as both a Lewis acid and a dehydrating agent, activating the amide carbonyl for intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline intermediate.[10][11]
-
Cool the reaction mixture and carefully pour it onto crushed ice. Basify with aqueous ammonium hydroxide and extract with DCM. Concentrate the organic layers to obtain the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.
-
-
Step 3: Reduction to Tetrahydroisoquinoline.
-
Dissolve the crude dihydroisoquinoline from Step 2 in methanol.
-
Cool to 0°C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise. NaBH₄ is a mild reducing agent that selectively reduces the imine bond of the dihydroisoquinoline to an amine without affecting the aromatic ring.[8]
-
Stir for 1 hour at room temperature.
-
Remove the methanol under reduced pressure, add water, and extract with ethyl acetate. Dry and concentrate to yield 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Step 4: Conversion to the Target Amine (Conceptual).
-
Note: The above steps outline the synthesis of a related analog. To achieve the target 6-amino compound, one would start with a 2-(4-nitrophenyl)ethylamine derivative. The nitro group is a powerful electron-withdrawing group and serves as a precursor to the amine.
-
The nitro-substituted tetrahydroisoquinoline would then be subjected to a standard nitro group reduction (e.g., using H₂, Pd/C, or SnCl₂/HCl) to reveal the 6-amino functionality.
-
Finally, treatment with methanolic HCl would yield the desired This compound salt.
-
Workflow Visualization
Caption: Conceptual synthetic workflow via a modified Bischler-Napieralski reaction.
Spectroscopic and Analytical Profile
Rigorous characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected data from key analytical techniques.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Aromatic Protons: 3 protons in the aromatic region (~6.5-7.0 ppm). The C5-H will likely be a doublet, C7-H a doublet of doublets, and C8-H a doublet, reflecting the substitution pattern. Aliphatic Protons: 3 distinct signals for the CH₂ groups in the heterocyclic ring. C1-H₂ (~4.0 ppm), C3-H₂ (~3.0-3.2 ppm), and C4-H₂ (~2.7-2.9 ppm). These signals will typically appear as triplets or complex multiplets. Amine Protons: A broad singlet for the -NH₂ protons and a very broad signal for the protonated N-H⁺ in the ring. The exact chemical shifts are solvent-dependent. |
| ¹³C NMR | Aromatic Carbons: 6 signals, with 4 corresponding to C-H and 2 quaternary carbons (C4a, C8a). The carbon attached to the amine group (C-6) will be significantly shielded. Aliphatic Carbons: 3 signals corresponding to C1, C3, and C4, typically in the range of 25-50 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: Broad absorption band around 3200-3400 cm⁻¹ for the primary amine (-NH₂) and the secondary ammonium (N-H⁺). C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹). C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. N-H Bend: Absorption around 1600 cm⁻¹. |
| Mass Spec (ESI+) | The base peak will correspond to the free base (protonated molecular ion [M+H]⁺) at m/z = 149.1. The molecular formula is C₉H₁₂N₂.[17][18] A key fragmentation pattern for tetrahydroisoquinolines involves a retro-Diels-Alder reaction or cleavage alpha to the nitrogen atom.[19] |
Significance in Medicinal Chemistry and Drug Discovery
The Tetrahydroisoquinoline Scaffold as a Privileged Structure
The THIQ scaffold is considered a "privileged structure" in drug discovery. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. THIQ-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antihypertensive, antiviral, and neuroprotective effects.[1][2][20][21] Its rigid, bicyclic nature serves as an excellent three-dimensional template to position key pharmacophoric elements for optimal interaction with protein binding sites.
Role of the 6-Amino Group as a Functional Handle
The primary amine at the C-6 position of 1,2,3,4-Tetrahydroisoquinolin-6-amine is its most valuable feature from a medicinal chemistry perspective. This nucleophilic group serves as a versatile chemical handle for further modification, allowing for the rapid generation of compound libraries through reactions such as:
-
Amide/Sulfonamide Formation: Acylation or sulfonylation to explore interactions with hydrogen bond donors/acceptors in a target protein.
-
Reductive Amination: Reaction with aldehydes or ketones to introduce diverse side chains.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Buchwald-Hartwig or Ullmann Coupling: Arylation to build more complex molecular architectures.
This strategic positioning of a reactive group on a proven scaffold allows researchers to systematically probe the structure-activity relationship (SAR) of new chemical entities.
Logical Relationship Visualization
Caption: Role of the core scaffold in drug discovery workflows.
Conclusion
This compound is more than a simple chemical; it is a strategic entry point into a rich chemical space of high therapeutic relevance. Its well-defined structure, accessible synthesis, and, most importantly, the reactive 6-amino handle make it an invaluable asset for medicinal chemists. Understanding its fundamental properties, as detailed in this guide, empowers researchers to leverage this privileged scaffold in the design and development of the next generation of innovative medicines.
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1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride CAS number 175871-42-8
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8)
Foreword: The Strategic Value of the Tetrahydroisoquinoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a quintessential example of such a "privileged scaffold."[1][2] Found within a vast array of natural alkaloids and synthetic compounds, the THIQ core imparts a rigid, three-dimensional conformation that is ideal for precise interactions with biological targets.[2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3][5][6]
This guide focuses on a specific, strategically important derivative: this compound (CAS: 175871-42-8). The primary amine at the 6-position serves as a versatile chemical handle, offering researchers a key point for derivatization and molecular elaboration. This makes it a valuable starting material for constructing libraries of novel compounds aimed at a multitude of therapeutic targets, from central nervous system disorders to cardiovascular diseases.[1][7][8]
Section 1: Core Compound Properties
A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent research and development. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 175871-42-8 | [9][10][11] |
| Molecular Formula | C₉H₁₃ClN₂ | [9][10][11] |
| Molecular Weight | 184.67 g/mol | [9][10] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | [11] |
| Boiling Point | 344.7°C at 760 mmHg | [9][10] |
| Flash Point | 162.3°C | [10] |
| Typical Purity | ≥97% | [7][12] |
| Appearance | Off-white solid | [7][12] |
| Storage Conditions | Store at 2-8°C, in a dry, well-ventilated place under inert gas. | [8][13] |
Section 2: Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ scaffold is a well-established field in organic chemistry, with several robust and adaptable methods. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and heterocyclic rings.
The Pictet-Spengler Reaction
This is arguably the most fundamental and widely employed method for synthesizing THIQs.[2][4] The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, which forms an intermediate Schiff base (or iminium ion). This intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the final cyclized product.[4] The elegance of this reaction lies in its ability to generate the core structure in a single, often high-yielding, step.
Caption: General workflow of the Pictet-Spengler Reaction.
The Bischler-Napieralski Reaction
Another cornerstone of THIQ synthesis is the Bischler-Napieralski reaction.[2][3] This pathway involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃).[2] This process initially forms a 3,4-dihydroisoquinoline intermediate, which is not fully saturated. A subsequent reduction step, typically using a reducing agent such as sodium borohydride (NaBH₄), is required to yield the final 1,2,3,4-tetrahydroisoquinoline structure.[2][3]
Caption: General workflow of the Bischler-Napieralski Reaction.
Section 3: Applications in Drug Discovery & Research
The utility of this compound stems from its identity as a versatile building block. The amine group provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.[2][14]
Potential Therapeutic Targets
Based on the extensive literature surrounding the THIQ class, derivatives of this compound are promising candidates for exploring various therapeutic areas:
-
Neurodegenerative Diseases: Endogenous THIQs and their analogs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown significant neuroprotective properties.[6][15] Their mechanisms are thought to involve monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system, making them relevant for research into Parkinson's disease and other neurological conditions.[15][16]
-
Cardiovascular Health: The THIQ scaffold is integral to established drugs like Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] This precedent validates the exploration of novel THIQ analogs for cardiovascular applications.
-
Analgesic and Anti-Inflammatory Agents: Studies on specific THIQ derivatives have demonstrated pronounced analgesic and anti-inflammatory activity, in some cases exceeding that of reference drugs like diclofenac sodium.[5]
-
Antimicrobial and Antitumor Activity: The THIQ nucleus is a core component of several naturally occurring antitumor antibiotics.[2][3][4] This has inspired the synthesis and evaluation of novel analogs for their potential as anti-infective and anticancer agents.
Hypothesized Mechanism: Modulation of Dopaminergic Pathways
Many of the neurological effects of THIQs are linked to their interaction with the dopaminergic system. Some derivatives have been shown to displace ligands from dopamine D₂ receptors, suggesting they can stimulate dopamine release or act as receptor agonists/antagonists.[15] This modulation is a key area of investigation for treating conditions characterized by dopamine dysregulation.
Caption: Potential modulation of dopaminergic signaling by THIQ derivatives.
Section 4: Key Experimental Protocols
Trustworthy and reproducible data are paramount. The following sections outline validated, self-contained workflows for the synthesis and analysis of THIQ compounds.
Protocol: Illustrative Pictet-Spengler Synthesis
This protocol provides a generalized, field-proven methodology for the synthesis of a 1-substituted THIQ derivative. Causality Note: The choice of a non-protic solvent like DCM prevents unwanted side reactions, while the strong acid (TFA) is essential to catalyze the rate-limiting cyclization step.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting β-phenylethylamine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Aldehyde Addition: Add the corresponding aldehyde (1.1 eq.) to the solution. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2.0 eq.), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure THIQ derivative.
Protocol: Standard Analytical Workflow for Characterization
This workflow ensures the unambiguous identification and purity assessment of the final compound. Each step provides orthogonal data, creating a self-validating system.
Caption: A self-validating analytical workflow for compound characterization.
-
Purity Determination (HPLC):
-
Dissolve a small sample of the compound in a suitable solvent (e.g., methanol).
-
Inject onto a reverse-phase C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector. The purity is determined by the area percentage of the main product peak.
-
-
Molecular Weight Confirmation (MS):
-
Introduce the sample into a mass spectrometer (e.g., via Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of the free base.
-
-
Structural Elucidation (NMR):
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, integration values, and coupling patterns must be consistent with the proposed chemical structure of 1,2,3,4-Tetrahydroisoquinolin-6-amine.
-
Section 5: Safety and Handling
As a reactive amine hydrochloride, proper handling is crucial to ensure laboratory safety. The following information is based on data for structurally similar compounds.[13][17][18]
| Hazard Category | GHS Statement(s) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[18] |
| Skin Contact | H315: Causes skin irritation.H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][17] |
| Eye Contact | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[18] |
| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[13] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Section 6: Conclusion and Future Outlook
This compound, CAS 175871-42-8, is more than just a chemical entry in a catalog. It represents a strategic starting point for innovation in drug discovery. Its proven THIQ core provides a validated foundation for interacting with key biological systems, while the amine functionality offers a gateway for extensive chemical exploration. As research continues to unravel the complexities of diseases ranging from neurodegeneration to cancer, versatile and well-characterized building blocks like this one will remain indispensable tools for the scientists and researchers dedicated to developing the next generation of therapeutics.
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An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical overview of a key derivative, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8). We will explore its fundamental physicochemical properties, detail robust synthetic and analytical methodologies, and illuminate its critical role as a strategic building block in the development of next-generation therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Core Molecular Attributes
This compound is a stable, solid form of the parent free base. The hydrochloride salt enhances stability and improves handling characteristics, making it suitable for storage and use in various synthetic applications. Its structure features the bicyclic THIQ core with a primary amine at the 6-position, offering a key vector for chemical modification.
Physicochemical & Structural Data
A comprehensive summary of the compound's properties is essential for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | [2] |
| CAS Number | 175871-42-8 | [2] |
| Molecular Formula | C₉H₁₃ClN₂ | [2][3] |
| Molecular Weight | 184.67 g/mol | [3] |
| Physical Form | Solid | [4] |
| Boiling Point (Free Base) | 344.7 °C at 760 mmHg | [5] |
| Canonical SMILES | Cl.NC1=CC=C2CNCCC2=C1 | [2] |
| InChI Key | OVCSYUPAHMVXJP-UHFFFAOYSA-N | [2] |
Synthesis of the THIQ-6-Amine Scaffold: A Strategic Approach
The synthesis of 6-amino-THIQ is not typically a single-step process but rather a strategic sequence. The most logical and commonly employed route involves the initial construction of a 6-nitro-tetrahydroisoquinoline precursor, followed by the chemical reduction of the nitro group to the target primary amine. This approach is favored because the electron-withdrawing nature of the nitro group can influence the cyclization step, and its reduction to an amine is a well-established, high-yielding transformation.
Key Synthetic Methodologies: Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a robust and widely used method for constructing the 3,4-dihydroisoquinoline core, which can be readily reduced to the desired tetrahydroisoquinoline.[6] The reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.
Causality of Experimental Choices: The choice of a nitro-substituted phenylethylamine as the starting material is deliberate. The nitro group is a stable functionality that can withstand the conditions of acylation and subsequent strong acid-catalyzed cyclization. Alternative strategies, such as using an amino-phenylethylamine, would necessitate a protection-deprotection sequence for the amino group, adding steps and potentially reducing the overall yield. The subsequent reduction of the dihydroisoquinoline intermediate and the nitro group can often be accomplished in a single catalytic hydrogenation step, making this an efficient pathway.
Experimental Protocol: A Representative Synthesis
This protocol outlines a representative, multi-step synthesis based on established chemical transformations for analogous structures.[7][8]
Step 1: Acylation of 2-(4-Nitrophenyl)ethan-1-amine
-
To a stirred solution of 2-(4-nitrophenyl)ethan-1-amine in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.
-
Work-up the reaction by washing with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-nitrophenethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-(4-nitrophenethyl)acetamide from Step 1 in a suitable high-boiling solvent like toluene.
-
Add a dehydrating/condensing agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over sodium sulfate, and concentrate to yield crude 6-nitro-1-methyl-3,4-dihydroisoquinoline.
Step 3: Reduction and Hydrochloride Salt Formation
-
Dissolve the crude dihydroisoquinoline from Step 2 in methanol or ethanol.
-
Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol% loading).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours. This step reduces both the imine bond of the dihydroisoquinoline ring and the aromatic nitro group.[7]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the alcohol solvent.
-
Concentrate the filtrate. Dissolve the resulting crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
Synthetic Workflow Diagram
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1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS No. 175871-42-8). As a key intermediate in medicinal chemistry, understanding the nuanced characteristics of this compound is paramount for its effective application in research and development.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent structural rigidity and the presence of a basic nitrogen atom allow for specific interactions with various biological targets. The amino substitution at the 6-position of the aromatic ring in this compound offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1] Derivatives of the THIQ scaffold have shown promise in a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source(s) |
| CAS Number | 175871-42-8 | [2][3] |
| Molecular Formula | C₉H₁₃ClN₂ | [2][3] |
| Molecular Weight | 184.67 g/mol | [2][3] |
| Appearance | Off-white solid (predicted) | |
| Melting Point | Data not available. For comparison, the related compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a melting point of 260-265 °C.[4] | |
| Boiling Point | 344.7 °C at 760 mmHg | [2] |
| Flash Point | 162.3 °C | [2] |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted based on hydrochloride salt nature).[5] | |
| pKa | Data not available. The tetrahydroisoquinoline nitrogen is basic, and the anilinic nitrogen is weakly basic. The pKa of the secondary amine is expected to be in the range of 9-10. | |
| InChI | InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H | [2][3] |
| Canonical SMILES | C1NCC2=CC(=C(C=C2)N)C1.Cl | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through established methods for constructing the tetrahydroisoquinoline core, followed by functional group manipulations.
Proposed Synthetic Pathway
A common and effective method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction .[6] A plausible synthetic route to the target compound would involve the following key steps:
Caption: Proposed synthetic pathway for this compound.
An alternative well-established method is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide followed by reduction.[1]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the amino group. The aliphatic protons of the tetrahydroisoquinoline core would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic and aliphatic carbons. The carbon attached to the amino group would be shifted upfield compared to the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amine of the heterocycle, typically in the region of 3200-3500 cm⁻¹. C-H stretching and aromatic C=C bending vibrations would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₂N₂). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the heterocyclic ring.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the nucleophilicity of the two nitrogen atoms and the reactivity of the electron-rich aromatic ring.
-
N-Alkylation/Acylation: The secondary amine within the tetrahydroisoquinoline ring is readily alkylated or acylated under standard conditions. The primary amino group on the aromatic ring can also undergo similar reactions, allowing for selective functionalization with appropriate protecting group strategies.
-
Aromatic Substitution: The amino group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions.
-
Oxidative Functionalization: The α-position to the nitrogen in the tetrahydroisoquinoline ring can undergo oxidative functionalization, a reaction that has been utilized in the synthesis of various derivatives.
-
Stability: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. However, the free base may be susceptible to air oxidation over time. It is recommended to store the compound in a cool, dry place under an inert atmosphere.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for related amino-tetrahydroquinoline and tetrahydroisoquinoline hydrochlorides, the following precautions should be observed.[8]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place.[9]
-
Applications in Drug Discovery and Development
The 1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest in drug discovery due to its presence in a wide range of biologically active molecules.[1] The 6-amino substitution provides a key point for diversification to explore structure-activity relationships (SAR).
-
Neurological Disorders: Tetrahydroisoquinoline derivatives have been investigated for their potential in treating various central nervous system disorders. Their structural similarity to certain neurotransmitters allows them to interact with receptors and transporters in the brain.
-
Anticancer Agents: The THIQ nucleus is found in several natural and synthetic compounds with demonstrated anticancer activity.[1]
-
Antimicrobial and Antiviral Agents: Derivatives of tetrahydroisoquinoline have shown promise as antibacterial, antifungal, and antiviral agents.[1]
-
β-Adrenoreceptor Agents: Some tetrahydroisoquinoline derivatives have been evaluated as β-adrenoreceptor agonists.
The availability of the 6-amino group on this particular hydrochloride salt makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in various drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of potentially bioactive molecules. While some of its specific physicochemical properties are not extensively documented in publicly available literature, its structural relationship to well-studied tetrahydroisoquinolines provides a strong basis for its application in medicinal chemistry. Further research to fully characterize this compound will undoubtedly enhance its utility for researchers and drug development professionals.
References
- An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing. (Please note: The full text of this article requires a subscription or purchase).
- Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. J-Stage. 2021-04-01.
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An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the active pharmaceutical ingredient (API). Poor solubility can lead to a cascade of complications, including unpredictable in vitro results, diminished in vivo efficacy, and significant hurdles in formulation development.[1] This guide is dedicated to the scientific community engaged in the meticulous work of drug discovery and development, offering a deep dive into the solubility characteristics of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. As a key structural motif in numerous pharmacologically active compounds, a thorough understanding of its solubility profile is paramount for advancing research and development efforts.
Understanding the Molecular Profile of this compound
This compound is a polar, ionic compound.[2] Its structure, featuring a hydrophilic amine group and a hydrochloride salt, dictates its fundamental solubility behavior. The general principle of "like dissolves like" provides a foundational lens through which we can predict its solubility.[3] The presence of the hydrochloride salt significantly enhances its polarity compared to its free base form, suggesting a higher affinity for polar solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 175871-42-8 | [4][5][6] |
| Molecular Formula | C₉H₁₃ClN₂ | [4][6] |
| Molecular Weight | 184.67 g/mol | [4][6] |
Note: Specific data on density and melting point are not consistently available in public literature.
The amine functional group is basic, meaning it can accept a proton.[7] In the hydrochloride salt form, this amine is protonated, leading to a positively charged species. This ionic character is the primary driver of its interaction with polar solvent molecules.
The Theoretical Underpinnings of Solubility
The solubility of a compound is a measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For an amine hydrochloride, the dissolution process involves the dissociation of the salt into its constituent ions and the subsequent solvation of these ions by the solvent molecules.
The Influence of Solvent Polarity
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be effective at dissolving this compound. Their ability to engage in hydrogen bonding and ion-dipole interactions will stabilize the dissociated ions in solution.[2]
-
Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): While lacking the ability to donate hydrogen bonds, these solvents possess significant dipole moments and can solvate the ions, although potentially less effectively than protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be very low. The energy required to break the ionic bonds of the salt is not sufficiently compensated by the weak van der Waals forces of interaction with nonpolar solvent molecules.[3]
The Critical Impact of pH
The pH of the solvent system is a critical determinant of the solubility of ionizable compounds like amine hydrochlorides.[8][9] For a basic compound, its solubility will increase as the pH of the solution decreases.[10][11] This is because the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms is shifted towards the ionized form at lower pH values. Conversely, as the pH increases, the amine will be deprotonated to its less soluble free base form, leading to a decrease in solubility.[9]
A Validated Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1][12]
Principle of the Method
This method relies on achieving a state of equilibrium between the undissolved solid compound and a saturated solution of that compound in a specific solvent.[11] An excess of the solid is agitated in the solvent for a sufficient period to ensure that equilibrium is reached. The concentration of the dissolved compound in the clear, saturated solution is then quantified.[2][12]
Step-by-Step Experimental Workflow
-
Preparation of Materials:
-
This compound (purity >98%).
-
A range of analytical grade solvents (e.g., water, buffered aqueous solutions of varying pH, methanol, ethanol, acetonitrile, DMSO).
-
A thermostatic shaker bath capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).
-
Centrifuge.
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE).[3]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18).
-
Calibrated analytical balance, volumetric flasks, and pipettes.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid is crucial to ensure saturation is achieved.[12]
-
Place the vials in the thermostatic shaker bath and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[2][13] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.[13]
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.[3][14]
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.[3] This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in units of mg/mL or mol/L at the specified temperature and for each solvent.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]
-
Visualizing the Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Safety and Handling Considerations
While specific toxicological data for this compound is limited, related compounds and general laboratory safety practices necessitate careful handling. Some safety data sheets for similar compounds indicate potential for skin and eye irritation, and respiratory irritation.[6][15][16][17][18]
General Precautions:
-
Always handle the compound in a well-ventilated area, preferably a fume hood.[16][19]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][18][19]
-
Avoid inhalation of dust and direct contact with skin and eyes.[16][18]
-
In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[16][18][19]
-
Consult the material safety data sheet (MSDS) for detailed safety information before handling.[15][16][18]
Concluding Remarks for the Research Professional
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a cornerstone of effective drug development. While theoretical principles provide a strong predictive framework, empirical determination of solubility through robust methodologies like the shake-flask method is indispensable for generating the high-quality data needed to guide formulation strategies and preclinical studies. The influence of the solvent system, particularly pH, must be carefully considered and systematically evaluated. By adhering to rigorous experimental design and safety protocols, researchers can confidently characterize the solubility of this important chemical entity, thereby accelerating the path from discovery to clinical application.
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An In-Depth Technical Guide to the Stability and Storage of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. As a crucial intermediate and structural motif in numerous pharmacologically active compounds, understanding its stability profile is paramount for ensuring the integrity, safety, and efficacy of research and drug development activities. This document synthesizes information on the compound's chemical and physical properties, potential degradation pathways, and best practices for storage and handling. Furthermore, it outlines a systematic approach to developing a stability-indicating analytical method, a critical tool for monitoring the compound's purity over time.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic molecules with a broad spectrum of biological activities. The 6-amino substituted analogue, in its hydrochloride salt form, serves as a versatile building block in the synthesis of novel therapeutic agents. The primary amine functionality offers a reactive handle for further chemical modifications, making it a valuable starting material in drug discovery programs.
The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent amine. However, the presence of both the secondary amine within the THIQ ring and the primary aromatic amine, along with the hydrochloride salt, introduces specific chemical liabilities that can affect the compound's stability. This guide aims to provide a detailed understanding of these factors to ensure the long-term integrity of this important chemical entity.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability and developing appropriate storage protocols.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃ClN₂ | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | Typically a solid | |
| Solubility | Generally soluble in water and polar organic solvents. | [2] |
| pKa | The presence of two amine groups suggests two pKa values. The secondary amine in the THIQ ring is typically more basic than the aromatic amine. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and for the development of stability-indicating analytical methods.
Oxidative Degradation
Oxidation is a primary degradation pathway for tetrahydroisoquinoline derivatives.[3] The presence of the electron-rich aromatic ring and the secondary amine makes the molecule susceptible to oxidative processes.
-
Mechanism: Oxidation can occur at the benzylic C1 position, leading to the formation of an iminium ion intermediate. This intermediate can then be further oxidized to a lactam or can lead to rearomatization to the corresponding isoquinoline. The primary amino group can also be susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to colored degradation products through polymerization.
-
Initiators: Atmospheric oxygen, trace metal ions, and peroxides can initiate oxidative degradation.
Caption: Potential Oxidative Degradation Pathways.
Thermal Degradation
As a hydrochloride salt, the compound's stability at elevated temperatures should be carefully considered.
-
Mechanism: The initial step in the thermal decomposition of many amine hydrochloride salts is the loss of hydrogen chloride (HCl) gas.[4] This can be followed by further degradation of the resulting free amine, which may involve polymerization or decomposition into smaller volatile molecules. The specific decomposition products will depend on the temperature and atmosphere (inert or oxidative).
-
Considerations: Storage at elevated temperatures should be avoided to prevent both the loss of the salt form and subsequent degradation.
Hydrolytic Degradation
The stability of the compound in aqueous solutions is dependent on the pH.
-
Acidic Conditions: In acidic solutions, both amine groups will be protonated, which generally increases stability against oxidation. However, at very low pH and elevated temperatures, hydrolysis of the aromatic amine is a theoretical possibility, though less likely for an amine than for an amide or ester. The tetrahydroisoquinoline ring itself is generally stable to acid hydrolysis under moderate conditions.
-
Basic Conditions: In basic solutions, the free amine forms are present, which are more susceptible to oxidation. While the amide bond is known to undergo base-catalyzed hydrolysis, the C-N bonds in the tetrahydroisoquinoline ring are generally stable.[1]
Photodegradation
Aromatic amines are known to be sensitive to light, particularly in the presence of photosensitizers.
-
Mechanism: Exposure to UV or visible light can lead to the formation of reactive species and colored degradation products.[5] The specific photodegradation pathway can be complex and may involve oxidation or rearrangement reactions.
-
Mitigation: The compound should be protected from light during storage and handling.
Recommended Storage and Handling Conditions
Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location, preferably refrigerated (2-8 °C). | To minimize thermal degradation and slow down potential oxidative processes. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended for long-term storage. | To prevent deliquescence and potential moisture-mediated degradation. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |
| Container | Store in a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to atmospheric moisture and oxygen. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating method (SIM) is essential for accurately assessing the purity of this compound and for monitoring its stability over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique.[6][7][8]
Forced Degradation Studies
To develop a robust SIM, forced degradation (stress testing) studies are necessary to generate potential degradation products.[6] This ensures that the analytical method can separate the intact compound from any degradants that may form under various conditions.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) and a solution of the compound to reflux conditions.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible output, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products and to ensure they are well-resolved from the parent peak.
Caption: Workflow for Forced Degradation Studies.
HPLC Method Parameters
The following is a suggested starting point for developing a stability-indicating RP-HPLC method. Optimization will be necessary based on the results of the forced degradation studies.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient from low to high organic content to elute the parent compound and any potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation
Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The stability and proper storage of this compound are critical for maintaining its quality and ensuring the reliability of experimental results. This technical guide has outlined the key factors that can influence its stability, including oxidation, thermal stress, hydrolysis, and photolysis. By adhering to the recommended storage conditions of a cool, dry, and dark environment, the integrity of the compound can be preserved. Furthermore, the development and validation of a stability-indicating HPLC method are essential for monitoring purity and detecting any degradation over time. A thorough understanding of these principles will enable researchers and drug development professionals to confidently utilize this important chemical building block in their scientific endeavors.
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- Rozwadowska, M. D., & Dąbrowska, M. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2469–2478.
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Unveiling the Mechanistic Landscape of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride: A Technical Guide for Researchers
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a "privileged scaffold" in modern medicinal chemistry, giving rise to a plethora of biologically active molecules.[1][2][3] This technical guide delves into the prospective mechanism of action of a specific derivative, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride. While direct, comprehensive studies on this particular compound remain nascent, a wealth of data on analogous THIQ structures allows for the formulation of a robust, evidence-based hypothesis regarding its molecular interactions and downstream signaling effects. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the probable pharmacological profile of this compound, alongside a framework for its empirical investigation.
Introduction: The 1,2,3,4-Tetrahydroisoquinoline Scaffold - A Cornucopia of Biological Activity
The THIQ framework is a recurring motif in numerous natural alkaloids and synthetic pharmaceuticals, celebrated for its conformational rigidity and rich three-dimensional topology, which facilitate precise interactions with a diverse array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-HIV, and anti-inflammatory properties.[1][4] Notably, the THIQ core is also a key component in molecules targeting the central nervous system, with demonstrated effects on various neurotransmitter systems.[5]
The subject of this guide, this compound, is distinguished by the presence of an amino group at the 6-position of the aromatic ring. Structure-activity relationship (SAR) studies on other THIQ derivatives suggest that substitutions at this position can be critical determinants of biological activity and target selectivity.[6][7]
Postulated Mechanisms of Action: A Multi-Target Hypothesis
Based on the extensive literature surrounding the THIQ scaffold, it is plausible that this compound does not possess a single, discrete mechanism of action. Instead, it is more likely to exhibit a polypharmacological profile, engaging with multiple molecular targets to elicit its overall physiological effect. The following sections outline the most probable mechanisms, grounded in the activities of structurally related compounds.
Modulation of Monoaminergic Systems: A Potential Locus of Action
A significant body of research has implicated THIQ derivatives in the modulation of monoaminergic neurotransmission. This is a logical starting point for investigating the mechanism of the 6-amino derivative.
-
Monoamine Oxidase (MAO) Inhibition: Certain THIQ analogues, such as 1-methyl-THIQ, are recognized inhibitors of MAO.[8] This enzyme is crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective agents.
-
Receptor Interactions: The THIQ scaffold has been incorporated into ligands for a variety of monoaminergic receptors. For instance, derivatives have been synthesized to target dopamine D3 receptors and the serotonin reuptake transporter. The 6-amino substitution could confer a specific binding affinity for a subset of these receptors.
Interaction with Neuropeptide Receptors: The Case of Orexin Receptors
Recent studies have highlighted the potential for THIQ derivatives to act as antagonists at orexin receptors, particularly the orexin 1 receptor (OX1R).[6][7] Orexins are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward pathways.
Intriguingly, studies have shown that while many 6-substituted THIQ analogs are inactive at the OX1R, certain 6-amino compounds bearing ester groups exhibit moderate potency.[6][7][9] This suggests that the 6-amino group, in the right chemical context, can be a key pharmacophoric feature for orexin receptor antagonism. It is therefore a compelling hypothesis that this compound may function as an OX1R antagonist.
Anti-inflammatory and Neuroprotective Effects
A recurring theme in the pharmacology of THIQs is their potential for neuroprotection and anti-inflammatory activity.[8]
-
Free Radical Scavenging: Some THIQ derivatives have demonstrated the ability to scavenge free radicals, thereby mitigating oxidative stress, a key pathological process in a range of neurodegenerative diseases.[8]
-
Inhibition of Glutamate-Induced Excitotoxicity: Overstimulation of glutamate receptors, particularly the NMDA receptor, can lead to neuronal cell death. Certain THIQ compounds have been shown to inhibit this excitotoxic cascade, suggesting a neuroprotective mechanism independent of direct antioxidant activity.[8]
-
Modulation of Inflammatory Pathways: The THIQ scaffold has been incorporated into inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.[10] By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.
Experimental Workflows for Mechanistic Elucidation
To empirically validate the hypothesized mechanisms of action for this compound, a multi-pronged experimental approach is essential. The following protocols provide a roadmap for a comprehensive investigation.
Receptor and Enzyme Profiling
A primary step is to screen the compound against a broad panel of receptors and enzymes to identify its primary molecular targets.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Materials:
-
Cell membranes expressing the target receptors of interest (e.g., dopamine, serotonin, adrenergic, orexin receptors).
-
Specific radioligands for each target receptor.
-
This compound (test compound).
-
Non-specific binding control compounds.
-
Scintillation vials and cocktail.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol: Enzyme Inhibition Assays
-
Objective: To assess the inhibitory potential of this compound against key enzymes, such as MAO-A, MAO-B, and PDE4.
-
Materials:
-
Purified enzymes (e.g., recombinant human MAO-A, MAO-B, PDE4).
-
Specific substrates for each enzyme (e.g., kynuramine for MAO, cAMP for PDE4).
-
This compound (test compound).
-
Positive control inhibitors for each enzyme.
-
Appropriate buffer systems.
-
A microplate reader capable of measuring fluorescence or absorbance.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in fluorescence or absorbance.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of enzyme activity against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Functional Assays
Once primary molecular targets are identified, cellular assays are crucial to confirm the functional consequences of compound binding.
Experimental Protocol: Calcium Mobilization Assay (for GPCRs like OX1R)
-
Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR that signals through the Gq pathway (e.g., OX1R).
-
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing human OX1R).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cognate agonist for the receptor (e.g., Orexin-A).
-
This compound (test compound).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
To test for agonist activity, inject varying concentrations of the test compound and measure the change in fluorescence.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound, and then inject a fixed concentration of the cognate agonist and measure the change in fluorescence.
-
-
Data Analysis:
-
For agonist activity, plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50.
-
For antagonist activity, plot the agonist response against the logarithm of the test compound concentration to determine the IC50.
-
Downstream Signaling Pathway Analysis
To understand the broader cellular impact, it is important to investigate the modulation of key signaling pathways.
Experimental Protocol: Western Blotting for Signaling Proteins
-
Objective: To assess the effect of this compound on the phosphorylation state or expression level of key signaling proteins (e.g., Akt, ERK, CREB).
-
Materials:
-
A relevant cell line or primary cell culture.
-
This compound (test compound).
-
Cell lysis buffer and protease/phosphatase inhibitors.
-
Primary antibodies specific for the total and phosphorylated forms of the target proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Gel electrophoresis and blotting equipment.
-
An imaging system for chemiluminescence detection.
-
-
Procedure:
-
Treat the cells with the test compound for various times and at different concentrations.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the resulting bands and perform densitometric analysis.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the phosphorylation status in treated versus untreated cells.
-
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a structured format.
Table 1: Summary of In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Result (e.g., Ki, IC50, EC50) |
| Dopamine D2 Receptor | Radioligand Binding | > 10 µM |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 1.2 µM |
| Orexin 1 Receptor | Calcium Mobilization (Antagonist) | 450 nM |
| MAO-A | Enzyme Inhibition | 5.8 µM |
| MAO-B | Enzyme Inhibition | > 20 µM |
| PDE4D | Enzyme Inhibition | 2.5 µM |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)
Visualizing the Mechanistic Landscape
Diagrams are invaluable for conceptualizing complex biological processes. The following Graphviz diagrams illustrate the proposed signaling pathways and experimental workflows.
Figure 1: Postulated Signaling Pathways for this compound.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] This guide focuses on a specific derivative, 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, providing an in-depth exploration of its potential biological targets for researchers, scientists, and drug development professionals. While direct pharmacological data for this specific salt form is limited in publicly accessible literature, this document synthesizes findings from closely related analogs to illuminate its most probable mechanisms of action and to provide a strategic framework for its investigation.
The strategic placement of an amino group at the 6-position of the THIQ core is anticipated to significantly influence its interaction with various biological macromolecules. This guide will delve into the potential of this compound to modulate key receptor and enzyme systems, offering both a theoretical framework and practical, detailed methodologies for its empirical validation.
Potential Biological Target Classes
Based on the extensive research into the broader family of THIQ derivatives, this compound is hypothesized to interact with several key protein families central to neurotransmission and other physiological processes. The primary targets of interest include G-protein coupled receptors (GPCRs) such as dopamine, adrenergic, and orexin receptors, as well as critical enzymes like monoamine oxidases.
Dopamine Receptors: A Focus on the D3 Subtype
The dopaminergic system is a well-established target for THIQ-based compounds.[4] Analogs of 1,2,3,4-tetrahydroisoquinolin-6-amine have demonstrated significant affinity and selectivity for dopamine receptors, particularly the D3 subtype.[4]
Mechanistic Rationale: The structural similarity of the THIQ nucleus to dopamine provides a clear basis for its interaction with dopamine receptors. The 6-amino group can potentially form key hydrogen bonds within the receptor's binding pocket, contributing to both affinity and selectivity. For instance, studies on analogs with a 6-methoxy-7-hydroxy substitution pattern revealed high D3 receptor affinity, with the 7-hydroxyl group forming crucial interactions.[5][6][7] It is plausible that the 6-amino group in our compound of interest could play a similar role.
Experimental Validation Workflow:
Caption: Workflow for Dopamine Receptor Target Validation.
Detailed Protocol: Radioligand Displacement Assay for Dopamine D3 Receptor Affinity
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (cell membranes) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
50 µL of [³H]-Spiperone (a radiolabeled D3 antagonist) at a final concentration of ~0.5 nM.
-
50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).
-
-
Incubate at room temperature for 90 minutes.
-
-
Data Acquisition and Analysis:
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition
The THIQ scaffold is structurally related to known monoamine oxidase inhibitors (MAOIs).[8] Both irreversible and reversible MAOIs are crucial in the treatment of depression and Parkinson's disease.[9][10]
Mechanistic Rationale: Monoamine oxidases are responsible for the degradation of monoamine neurotransmitters.[9] The unsubstituted 1,2,3,4-tetrahydroisoquinoline has been shown to be a competitive inhibitor of MAO-B with a Ki value of 15 µM.[11] Furthermore, N-methyl-1,2,3,4-tetrahydroisoquinoline is a substrate for both MAO-A and MAO-B.[12] The presence of the 6-amino group may alter the affinity and selectivity of the compound for the two MAO isoforms.
Experimental Validation Workflow:
Caption: Workflow for MAO Inhibition Profiling.
Detailed Protocol: Fluorometric Assay for MAO-A and MAO-B Inhibition
-
Reagents and Enzyme Source:
-
Recombinant human MAO-A and MAO-B.
-
Amplex® Red reagent (a fluorogenic substrate).
-
Horseradish peroxidase (HRP).
-
p-Tyramine (MAO-A substrate) and benzylamine (MAO-B substrate).
-
This compound.
-
Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls.
-
-
Assay Procedure:
-
In a black 96-well plate, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4).
-
Amplex® Red reagent.
-
HRP.
-
MAO-A or MAO-B enzyme.
-
-
Add varying concentrations of this compound.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (p-tyramine for MAO-A, benzylamine for MAO-B).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The fluorescence generated is proportional to the amount of H₂O₂ produced by MAO activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Adrenergic Receptors
The structural resemblance of THIQs to catecholamines suggests potential interactions with adrenergic receptors.[13][14][15]
Mechanistic Rationale: Adrenergic receptors bind endogenous catecholamines like norepinephrine and epinephrine.[15] The THIQ scaffold mimics the phenylethylamine core of these neurotransmitters. Derivatives of THIQ have been investigated as both beta-adrenergic agonists and antagonists.[16] For example, 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinolines have shown weak partial agonist activity at beta-adrenoceptors.[13] The 6-amino group could influence binding to the various adrenergic receptor subtypes.
Quantitative Data on Related Compounds:
| Compound Class | Target | Activity | Kᵢ / Kₑ / IC₅₀ | Reference |
| 6-amino THIQ with ester | Orexin 1 Receptor | Antagonist | Kₑ = 427 nM | [17] |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | Inhibitor | Kᵢ = 15 µM | [11] |
| 6-methoxy-7-hydroxy-THIQ fragment | Dopamine D3 Receptor | Ligand | Kᵢ = 92 nM | [7] |
| Substituted THIQ | Dopamine D3 Receptor | Antagonist | pKᵢ = 8.4 (approx. 4 nM) | [4] |
| N-Methyl-THIQ | MAO-A | Substrate | Kₘ = 571 µM | [12] |
| N-Methyl-THIQ | MAO-B | Substrate | Kₘ = 463 µM | [12] |
Conclusion and Future Directions
This compound represents a promising chemical entity with the potential to modulate multiple, therapeutically relevant biological targets. The existing literature on analogous compounds strongly suggests that its primary activities may lie within the dopaminergic and monoaminergic systems, with potential secondary interactions at adrenergic and orexin receptors.
The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound. A comprehensive pharmacological profiling, beginning with broad receptor screening panels and followed by more focused mechanistic and kinetic studies on identified "hits," is strongly recommended. Such a data-driven approach will be crucial in elucidating the primary mechanism(s) of action and ultimately unlocking the full therapeutic potential of this compound.
References
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- International Journal of Scientific & Technology Research. (n.d.).
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- van der Westhuizen, E. J., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995. [Link]
- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13489-13501. [Link]
- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]
- van der Westhuizen, E. J., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995. [Link]
- MDPI. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1419. [Link]
- Naoi, M., et al. (1988). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase.
- RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12678-12707. [Link]
- National Center for Biotechnology Information. (2023). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. International Journal of Molecular Sciences, 24(10), 8963. [Link]
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- Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. [Link]
- Pawlowski, M., et al. (1994). Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers. Acta Poloniae Pharmaceutica, 51(2), 137-141. [Link]
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- Gaikwad, A. B., et al. (2009). Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling. Bioorganic & Medicinal Chemistry Letters, 19(2), 481-486. [Link]
- Cleveland Clinic Journal of Medicine. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 481-491. [Link]
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known physiological effects of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride
An In-depth Technical Guide Physiological Profile of 1,2,3,4-Tetrahydroisoquinolines: A Mechanistic Exploration with Focus on the 6-Amino Moiety
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities. This guide provides a comprehensive technical overview of the known physiological effects associated with the THIQ nucleus, with a predictive analysis of how substitution at the 6-position with an amine moiety may modulate this activity. While specific literature on 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride is limited, this document synthesizes extensive data from its parent compound and key analogs to build a robust physiological framework. We will delve into the dual neuroactive properties of THIQs, their significant cardiovascular effects via L-type calcium channel modulation, and their interactions with adrenergic systems. This guide includes detailed, field-tested experimental protocols for characterizing these effects and provides the scientific rationale behind methodological choices, empowering researchers to rigorously evaluate novel THIQ derivatives.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Foundation for Bioactivity
The THIQ nucleus is a heterocyclic secondary amine that is widely distributed in nature, notably in plants and even endogenously in mammals. Its formation can occur through the Pictet-Spengler reaction, a cyclization process between a phenylethylamine and an aldehyde or keto acid. This biosynthetic accessibility has made the THIQ scaffold a frequent motif in alkaloids and a focal point for synthetic chemistry programs aiming to develop novel therapeutics for neurodegenerative disorders, infectious diseases, and more.
The specific compound of interest, this compound (CAS: 175871-42-8), is a derivative of the core THIQ structure. Its physiological profile is not extensively documented in peer-reviewed literature. Therefore, to construct a predictive model of its activity, we must first understand the well-characterized effects of the parent THIQ structure and its influential analogs.
Core Physiological Effects of the THIQ Nucleus
The THIQ scaffold is not inert; it confers significant and often complex biological activity. The physiological effects are primarily concentrated in the neurological and cardiovascular systems, driven by interactions with monoaminergic pathways and ion channels.
Neurological and Central Nervous System (CNS) Effects
THIQs exhibit a fascinating duality in the CNS, with some derivatives implicated in neurotoxicity while others demonstrate clear neuroprotective and antidepressant-like properties.
Mechanisms of Action:
-
Monoamine Oxidase (MAO) Inhibition: A primary mechanism for the neuroactivity of THIQs is the reversible inhibition of monoamine oxidase, the enzyme responsible for degrading monoamine neurotransmitters. By inhibiting MAO, THIQs can elevate synaptic concentrations of dopamine, norepinephrine, and serotonin, which is strongly correlated with antidepressant effects.
-
Dopaminergic System Modulation: The relationship between THIQs and the dopaminergic system is complex. Chronic administration of some analogs, like the parent TIQ and salsolinol, can decrease dopamine metabolism, particularly in the nigrostriatal pathway, leading to speculation about their role in the etiology of Parkinson's disease. Conversely, derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown neuroprotective effects against toxins that induce parkinsonian symptoms.
-
Antidepressant-like Activity: Multiple studies have demonstrated the antidepressant-like effects of THIQ and its derivatives in established rodent models. In the forced swim test, THIQ reduces immobility time with a potency comparable to the classic antidepressant imipramine. This effect is directly linked to its ability to modulate monoaminergic systems.
Cardiovascular Effects
Certain substituted THIQs have been identified as potent cardiovascular agents, primarily acting as L-type calcium channel antagonists.
Mechanisms of Action:
-
L-type Calcium Channel Blockade: A series of substituted THIQs were found to inhibit [3H]-nitrendipine binding to rat cerebral cortical membranes, a classic indicator of L-type calcium channel interaction. This binding activity correlated significantly with the inhibition of high KCl-induced contraction in rat aorta, confirming their role as functional calcium channel blockers.
-
Hemodynamic Consequences: Unlike typical dihydropyridine calcium channel blockers like nifedipine, which cause hypotension and reflex tachycardia, the THIQ analog CPU-23 induced both dose-dependent hypotension (a decrease in blood pressure) and bradycardia (a decrease in heart rate). This suggests a potentially more complex or centrally-mediated mechanism of action. The hypotensive effects were attenuated by vagotomy, pointing to a central nervous system component in its cardiovascular regulation.
Adrenergic System Interactions
The structural similarity of some THIQs to catecholamines has prompted investigations into their effects on adrenergic receptors. Studies have shown that certain 6,7-dihydroxy-substituted THIQs can act as weak, partial agonists at beta-adrenoceptors, while others may exhibit antagonistic properties. This interaction is generally less potent than their effects on monoamine metabolism or calcium channels but contributes to their overall physiological profile.
Predictive Analysis of the 6-Amino Moiety
While direct experimental data is lacking for this compound, we can apply principles of medicinal chemistry to hypothesize how this substitution might alter the activity of the parent scaffold.
-
Increased Polarity and Receptor Interaction: The addition of a primary amine group at the 6-position on the benzene ring will significantly increase the molecule's polarity and introduce a key hydrogen-bonding moiety. This could enhance or alter its binding affinity for biological targets, such as the catalytic site of MAO or specific residues within ion channels and G-protein coupled receptors.
-
Modulation of CNS Penetration: Increased polarity can sometimes reduce blood-brain barrier penetration. However, the amine group's ability to be protonated could also facilitate transport. The net effect on CNS concentration would need to be determined empirically.
-
Altered Metabolism: The amine group provides a new site for metabolic transformation (e.g., N-acetylation, oxidation), which could alter the compound's pharmacokinetic profile, including its half-life and the generation of active or inactive metabolites.
Key Experimental Protocols for Physiological Characterization
To rigorously define the physiological effects of this compound, a tiered approach combining in vitro and in vivo assays is essential. The following protocols are foundational for this characterization.
Protocol: In Vitro Assessment of L-type Calcium Channel Blockade (Aortic Ring Assay)
-
Rationale: This ex vivo assay directly measures the functional consequence of calcium channel blockade—vasorelaxation. It provides a robust, quantitative measure of a compound's potency and efficacy in relaxing vascular smooth muscle.
-
Methodology:
-
Tissue Preparation: Humanely euthanize a Sprague-Dawley rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue in ice-cold Krebs-Henseleit buffer.
-
Ring Mounting: Cut the aorta into 2-3 mm rings. Suspend the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 80 mM KCl). This depolarization-induced contraction is dependent on the influx of extracellular calcium through L-type channels. Wash out the KCl and allow the tissue to return to baseline.
-
Experimental Protocol: Pre-contract the aortic rings again with 80 mM KCl to achieve a stable plateau.
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add cumulative concentrations of this compound to the organ bath. Record the relaxation response at each concentration until a maximal effect is achieved.
-
Data Analysis: Express the relaxation as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curve and calculate the EC₅₀ (the concentration required to produce 50% of the maximal relaxation).
-
Protocol: In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test)
-
Rationale: The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that animals will cease attempts to escape a stressful, inescapable situation, and effective antidepressants increase the time spent actively trying to escape.
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle control (0.9% saline) 60 minutes before the test. A positive control group (e.g., Imipramine, 20 mg/kg, i.p.) should be included.
-
Pre-Swim Session (Day 1): Place each rat individually into a vertical glass cylinder (45 cm high, 20 cm diameter) containing 30 cm of water (23-25°C) for 15 minutes. This session promotes a stable baseline of immobility for the test session. Remove, dry, and return the rats to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Video record the session and score the duration of immobility (the time the rat spends floating passively, making only small movements to keep its head above water). Active behaviors include swimming and climbing.
-
Data Analysis: Compare the mean duration of immobility between the vehicle, positive control, and experimental groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates an antidepressant-like effect.
-
Summary of Expected Quantitative Data
| Assay | Key Parameter | Expected Outcome for Active Compound |
| Aortic Ring Assay | EC₅₀ (µM) | A low micromolar value indicating potent vasorelaxation. |
| Forced Swim Test | Immobility Time (s) | Statistically significant decrease compared to vehicle control. |
| MAO Inhibition Assay | IC₅₀ (µM) | A low micromolar value indicating potent enzyme inhibition. |
| In Vivo Hemodynamics | % Change in MAP / HR | Dose-dependent decrease in Mean Arterial Pressure and Heart Rate. |
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold is a pharmacologically rich structure with profound and well-documented effects on the central nervous and cardiovascular systems. Based on extensive evidence from its analogs, it is highly probable that this compound will exhibit significant bioactivity. The primary predictive mechanisms include modulation of monoamine neurotransmitter levels via MAO inhibition and induction of vasorelaxation and hemodynamic changes through L-type calcium channel blockade.
The addition of the 6-amino group is a critical modification that warrants a thorough investigation to characterize its influence on potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear and robust pathway for elucidating the precise physiological profile of this novel compound. Future research should focus on executing these foundational assays, followed by more advanced studies to determine receptor binding profiles, blood-brain barrier permeability, and metabolic stability to fully assess its therapeutic potential.
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- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat. Neurotoxicity Research, 26(1), 85–98. [Link]
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- Sagdullaev, S. S., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal, 15(2). [Link]
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An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] THIQ-based molecules have garnered significant attention for their therapeutic potential in treating a range of conditions, from neurodegenerative diseases to cancer.[2] The versatility of the THIQ scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This guide focuses on a specific derivative, 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, providing a comprehensive overview of its synthesis, chemical properties, and known biological activities to support further research and drug development efforts.
Chemical Properties
| Property | Value | Source |
| CAS Number | 175871-42-8 | [3] |
| Molecular Formula | C₉H₁₃ClN₂ | [3] |
| Molecular Weight | 184.67 g/mol | [3] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | [3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not explicitly detailed in a single protocol in the reviewed literature. However, based on established synthetic strategies for analogous compounds, a reliable two-step approach involving nitration followed by reduction is the most logical and commonly employed method.[4][5] This strategy allows for the regioselective introduction of the amino group at the 6-position of the THIQ core.
Part 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
The initial and critical step is the regioselective nitration of the 1,2,3,4-tetrahydroisoquinoline backbone. A thorough investigation into the nitration of the closely related 1,2,3,4-tetrahydroquinoline has shown that the reaction conditions, particularly the presence and nature of a protecting group on the nitrogen atom, are crucial for directing the nitration to the desired position.[5]
Experimental Protocol: Nitration of a Tetrahydroisoquinoline Derivative (Adapted from a similar system) [5]
-
Protection of the Secondary Amine: The secondary amine of the starting 1,2,3,4-tetrahydroisoquinoline is first protected to prevent side reactions and to influence the regioselectivity of the nitration. The choice of protecting group is critical; for instance, an N-trifluoroacetyl group has been shown to direct nitration to the 6-position.[5]
-
Nitration Reaction: The N-protected tetrahydroisoquinoline is dissolved in a suitable solvent, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., -25 °C).
-
Addition of Nitrating Agent: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining the low temperature to control the reaction rate and minimize side product formation.
-
Reaction Monitoring and Quenching: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by pouring the mixture onto ice.
-
Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 6-nitro-1,2,3,4-tetrahydroisoquinoline intermediate.
Part 2: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the corresponding amine. This is a standard transformation in organic synthesis with several reliable methods available.
Experimental Protocol: Reduction of the Nitro Group
-
Catalytic Hydrogenation: The 6-nitro-1,2,3,4-tetrahydroisoquinoline intermediate is dissolved in a suitable solvent, such as ethanol or methanol. A catalyst, typically palladium on carbon (Pd/C), is added to the solution.[6]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: The catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure.
-
Formation of the Hydrochloride Salt: The resulting free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid in the same solvent to precipitate the desired this compound salt. The salt is then collected by filtration and dried.
Biological and Pharmacological Activities
The biological profile of this compound itself is not extensively documented. However, the broader class of 6-amino-substituted THIQ derivatives has shown promise in modulating specific biological targets, particularly in the central nervous system.
Orexin Receptor Antagonism
The most notable activity reported for 6-amino THIQ derivatives is their antagonism of the orexin 1 (OX1) receptor.[7][8] Orexin receptors are implicated in the regulation of sleep, arousal, and reward pathways, making them attractive targets for the treatment of sleep disorders and addiction.[7]
Structure-activity relationship (SAR) studies on a series of 6- and 7-substituted THIQs have revealed that while 7-substituted analogs are generally more potent OX1 antagonists, certain 6-amino derivatives exhibit "reasonable potency".[7] For instance, a 6-amino compound bearing an ester group displayed a Ke value of 427 nM.[7] This finding is significant as it demonstrates that the 6-amino functionality is a viable point for chemical modification to develop selective orexin receptor modulators.
Experimental Protocol: In Vitro Orexin Receptor Antagonist Binding Affinity Assay [9]
This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds to the orexin receptor.
-
Materials:
-
Cell membranes expressing the human orexin receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-EMPA for OX2 or [¹²⁵I] Orexin A for OX1).
-
Test compound (this compound or its derivatives).
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4).[9]
-
96-well filter plates and a microplate scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter plates to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Detection: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known unlabeled antagonist) from the total binding (in the absence of a competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Potential Neuroprotective Effects
The broader family of THIQ derivatives has been investigated for its neuroprotective properties.[8] Some endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated the ability to protect against neurotoxin-induced damage in models of Parkinson's disease.[8] The mechanisms underlying this neuroprotection are thought to involve the scavenging of free radicals and modulation of monoamine oxidase (MAO) activity.[8] While specific studies on the neuroprotective effects of 1,2,3,4-tetrahydroisoquinolin-6-amine are lacking, its structural similarity to other neuroprotective THIQs suggests that this is a promising area for future investigation.
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay) [7]
This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxin-induced cell death.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Plating: Seed the cells in a 96-well plate at a suitable density.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 6-amino-THIQ derivatives) and incubate for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add a neurotoxin (e.g., MPP⁺ or 6-OHDA) to the wells (except for the control wells) and incubate for 24 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only treated cells indicates a neuroprotective effect.
Future Directions and Conclusion
This compound is a valuable chemical entity with demonstrated, albeit modest, activity as an orexin receptor antagonist. The synthetic accessibility of the 6-amino position provides a key handle for further chemical modifications to improve potency and selectivity. Future research should focus on:
-
Detailed Pharmacological Profiling: A comprehensive screening of this compound against a broader panel of CNS targets is warranted to identify potential new activities.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 6-amino group and other positions on the THIQ scaffold will be crucial for optimizing its pharmacological properties.
-
In Vivo Efficacy Studies: Promising derivatives should be evaluated in relevant animal models of sleep disorders, addiction, and neurodegenerative diseases to assess their therapeutic potential.
-
ADME/Tox Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds is essential for their progression towards clinical development.
References
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- Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-13.
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An In-depth Technical Guide to the Initial Studies of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: A Roadmap for Drug Discovery
This guide provides a comprehensive framework for the initial scientific investigation of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, a promising scaffold for drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2][3] This document outlines a strategic approach for researchers, scientists, and drug development professionals to undertake the synthesis, characterization, and preliminary biological evaluation of this specific amine-substituted THIQ derivative.
Introduction and Rationale
The THIQ scaffold is a privileged structure in medicinal chemistry due to its rigid framework and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.[1] The introduction of an amine group at the 6-position of the THIQ ring system is a strategic choice aimed at exploring new structure-activity relationships (SAR). The amine functionality can serve as a handle for further derivatization, act as a hydrogen bond donor or acceptor, and influence the compound's overall physicochemical properties, such as solubility and basicity. This guide will detail a proposed synthetic route, a comprehensive analytical characterization workflow, and a panel of initial in vitro assays to probe the biological potential of this compound.
Proposed Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through established methodologies for constructing the THIQ core, most notably the Pictet-Spengler or Bischler-Napieralski reactions.[1][4] A plausible and efficient synthetic strategy is a multi-step route commencing with a commercially available starting material, such as 3-methoxyphenethylamine, and proceeding through a Pictet-Spengler cyclization followed by functional group manipulations.
Synthetic Workflow
The proposed synthetic pathway is depicted below. The choice of a Pictet-Spengler reaction is based on its reliability and stereochemical control.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 3-methoxyphenethylamine in a suitable solvent (e.g., toluene), add an equivalent of formaldehyde (or a formaldehyde equivalent like paraformaldehyde).
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl or trifluoroacetic acid) and heat to reflux for 4-6 hours. The acid catalyzes the intramolecular electrophilic aromatic substitution, which is the key step in the Pictet-Spengler condensation.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nitration of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the 6-methoxy-1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0°C. The electron-donating methoxy group directs the nitration to the ortho and para positions.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide).
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 3: Reduction of the Nitro Group
-
Dissolve the 6-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as tin(II) chloride in concentrated HCl or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux or stir at room temperature under hydrogen pressure until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst (if using Pd/C) and concentrate the solvent.
-
Basify the residue with a strong base and extract the product with an organic solvent.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 1,2,3,4-tetrahydroisoquinolin-6-amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).
-
Add a solution of hydrochloric acid in ether or ethanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Comprehensive Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the 6- and 8-positions, singlet for the amine protons, and characteristic multiplets for the aliphatic protons of the tetrahydroisoquinoline ring.[5] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic and aliphatic carbon signals consistent with the proposed structure.[6] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₉H₁₂N₂) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
| Melting Point | Physical property characterization and purity indicator. | A sharp and defined melting point range. |
Initial Biological Evaluation: A Targeted Screening Approach
Based on the diverse biological activities reported for THIQ derivatives, a targeted in vitro screening approach is proposed to identify the most promising therapeutic areas for this compound.
Experimental Workflow for In Vitro Screening
Caption: A workflow for the initial in vitro biological screening of the target compound.
Recommended Initial Assays
-
Anticancer Activity: The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) using the MTT assay to determine the IC₅₀ values.[7] Many THIQ derivatives have shown potent antitumor activities.[2]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compound should be determined against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) using the broth microdilution method.[8]
-
Neuroprotective/Neuromodulatory Activity: Given the endogenous nature of some THIQs and their interaction with neural pathways, initial screening for neuroprotective effects is warranted.[9][10][11] This can include assays for the inhibition of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, or binding assays for dopamine and serotonin receptors.[12]
-
Anti-inflammatory Activity: The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Some THIQ analogs have demonstrated significant anti-inflammatory effects.[13]
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial investigation of this compound. By following the proposed synthetic route, comprehensive characterization plan, and targeted biological screening cascade, researchers can efficiently evaluate the therapeutic potential of this novel compound. Positive results from these initial studies would warrant further investigation, including lead optimization, in vivo efficacy studies, and preclinical development. The versatile THIQ scaffold continues to be a rich source of new therapeutic agents, and a systematic exploration of derivatives such as the one described herein is a promising endeavor in the field of drug discovery.
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An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, a compelling molecular scaffold for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, analytical characterization, plausible biological targets, and the requisite forward-looking studies for therapeutic development, moving beyond a mere recitation of facts to explain the scientific rationale behind each step.
Section 1: The Strategic Importance of the 6-Amino-THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic placement of an amine group at the 6-position of the THIQ ring system offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This amino group can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical determinants of its interaction with biological targets.
Section 2: Synthesis and Purification of this compound
A robust and reproducible synthetic route is paramount for the successful investigation of any novel compound. Below is a proposed multi-step synthesis for this compound, based on established organic chemistry principles and analogous transformations.
Proposed Synthetic Pathway
The synthesis of the target compound can be efficiently achieved through a three-step process:
-
Formation of the Tetrahydroisoquinoline Core: Utilizing the well-established Pictet-Spengler reaction, a β-arylethylamine is condensed with an aldehyde to form the THIQ scaffold.[3][4][5]
-
Regioselective Nitration: Introduction of a nitro group at the 6-position of the aromatic ring.
-
Reduction of the Nitro Group and Salt Formation: Reduction of the nitro group to the desired primary amine, followed by conversion to the hydrochloride salt to improve stability and solubility.
Detailed Experimental Protocol
Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline
-
To a solution of a suitable β-phenylethylamine (1.0 eq) in an appropriate solvent (e.g., toluene), add formaldehyde (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or trifluoroacetic acid).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2,3,4-tetrahydroisoquinoline.
Step 2: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-nitro-1,2,3,4-tetrahydroisoquinoline.[6]
Step 3: Synthesis of this compound
-
Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Spectroscopic and Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6-8 ppm region, with characteristic splitting patterns indicating the substitution pattern. Aliphatic protons of the tetrahydroisoquinoline core will appear as multiplets in the 2.5-4.5 ppm range. The amine and ammonium protons will be observable, with their chemical shifts dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. Aliphatic carbons of the THIQ core will appear in the 25-55 ppm range.[7][8][9] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base (C₉H₁₂N₂) is expected. Characteristic fragmentation patterns may include the loss of the amino group and cleavage of the tetrahydroisoquinoline ring.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95% is expected on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid). |
Recommended Analytical Workflow
Section 4: Exploration of Biological Activity and Mechanism of Action
The biological activity of THIQ derivatives is diverse, with many compounds exhibiting effects on the central nervous system.[12]
Plausible Biological Targets
Based on the structural similarity to known monoamine oxidase inhibitors and neurotransmitters, the primary biological targets for 1,2,3,4-tetrahydroisoquinolin-6-amine are likely to be:
-
Monoamine Oxidases (MAO-A and MAO-B): Many THIQ derivatives are known inhibitors of these enzymes, which are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism for antidepressant and neuroprotective effects.[14]
-
Dopamine Receptors (e.g., D₂): The THIQ scaffold is structurally related to dopamine, suggesting potential interactions with dopamine receptors.[15][16][17]
-
Serotonin Receptors (e.g., 5-HT₂A): Cross-reactivity with serotonin receptors is also plausible given the structural motifs.
Proposed Mechanism of Action
We hypothesize that this compound may act as a dual inhibitor of MAO-A and MAO-B, leading to an increase in synaptic concentrations of monoamine neurotransmitters. This, in turn, could modulate downstream signaling pathways associated with mood, cognition, and neuronal survival.
Section 5: Future Directions: Pharmacokinetics and Toxicology
While the synthesis and initial biological evaluation are critical first steps, a comprehensive understanding of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profile is essential for any translational research.[3][4][5]
Recommended In Vitro ADME Studies
A standard panel of in vitro ADME assays should be conducted to assess the drug-like properties of this compound.
| Assay | Purpose |
| Aqueous Solubility | To determine the solubility of the compound in physiological buffers. |
| LogD/LogP | To assess the lipophilicity of the compound, which influences its absorption and distribution. |
| Caco-2 Permeability | To predict intestinal absorption and identify potential for efflux by transporters like P-glycoprotein. |
| Metabolic Stability | To evaluate the compound's susceptibility to metabolism by liver microsomes or hepatocytes. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target. |
| CYP450 Inhibition | To assess the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes. |
Proposed Preclinical Toxicology Studies
Following promising in vitro data, a series of preclinical toxicology studies are necessary to evaluate the safety of the compound before it can be considered for human trials.[12][18][19][20]
-
Single-Dose Acute Toxicity: To determine the short-term toxicity and identify the maximum tolerated dose (MTD) in two species (one rodent, one non-rodent).
-
Repeat-Dose Toxicity: To evaluate the toxic effects of the compound after repeated administration over a defined period.
-
Safety Pharmacology: To assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of tests to determine if the compound has the potential to damage genetic material.
Section 6: Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of central nervous system disorders. Its synthesis is achievable through established chemical transformations, and its biological activity can be rationally explored based on its structural relationship to known neuroactive compounds. The path forward for this molecule will require a systematic and rigorous approach to its chemical optimization, biological characterization, and preclinical safety assessment. This guide provides a foundational framework for researchers to embark on this exciting area of exploratory research.
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An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group at the 6-position, particularly as the hydrochloride salt, offers a key anchor for derivatization, enabling the exploration of a wide chemical space and diverse pharmacological activities. This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, its synthesis, the preparation of its derivatives, and their significant roles in drug discovery. A particular focus is placed on their interactions with key central nervous system targets, supported by structure-activity relationship (SAR) insights and detailed experimental protocols.
The 1,2,3,4-Tetrahydroisoquinoline Core: A Foundation for CNS-Targeted Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast array of natural products and synthetic molecules, bestowing upon them a diverse range of biological functions.[1][2] This heterocyclic system's inherent structural rigidity and three-dimensional character make it an ideal scaffold for presenting pharmacophoric elements in a defined spatial orientation, crucial for selective recognition by biological targets.
The strategic placement of an amino group at the 6-position of the THIQ ring system, and its subsequent conversion to the hydrochloride salt, serves two primary purposes in drug design. Firstly, the amino group acts as a versatile synthetic handle, allowing for a multitude of chemical modifications to explore structure-activity relationships (SAR). Secondly, the hydrochloride salt form enhances the compound's aqueous solubility and stability, which are critical physicochemical properties for drug development and formulation.
Derivatives of 1,2,3,4-tetrahydroisoquinolin-6-amine have demonstrated significant potential as modulators of central nervous system (CNS) targets, including dopamine and serotonin receptors.[1][3] This has led to their investigation in a variety of therapeutic areas, such as neurodegenerative disorders, psychiatric conditions, and pain management.[4]
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core and its 6-amino substituted analogue can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Established Synthetic Routes to the Tetrahydroisoquinoline Core
Two of the most prominent methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline.[5][6] The reaction is particularly effective with electron-rich aromatic rings.
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of the imine bond affords the desired tetrahydroisoquinoline.[7]
Caption: Key synthetic strategies for the tetrahydroisoquinoline core.
Synthesis of this compound
A practical approach to the synthesis of the title compound involves a nitration-reduction sequence starting from a suitable 1,2,3,4-tetrahydroisoquinoline precursor.
Experimental Protocol: Synthesis of this compound
-
Nitration of 1,2,3,4-Tetrahydroisoquinoline: To a solution of 1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid, cooled to 0°C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for a specified time and then carefully poured onto ice. The precipitated 6-nitro-1,2,3,4-tetrahydroisoquinoline is collected by filtration, washed with water, and dried.
-
Reduction of the Nitro Group: The 6-nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed to reduce the nitro group to an amine.[8]
-
Formation of the Hydrochloride Salt: After the reduction is complete, the reaction mixture is worked up to isolate the free amine. The crude 6-amino-1,2,3,4-tetrahydroisoquinoline is then dissolved in a suitable organic solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Synthetic pathway to the core amine hydrochloride.
Derivatization Strategies
The 6-amino group provides a versatile point for derivatization. Common modifications include:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides.[9]
-
Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.
Experimental Protocol: Synthesis of an N-Acyl Derivative
-
To a solution of this compound and a base (e.g., triethylamine or diisopropylethylamine) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, the desired acyl chloride is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-acyl derivative.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of 1,2,3,4-tetrahydroisoquinolin-6-amine have shown promise as ligands for a variety of CNS receptors, most notably dopamine and serotonin receptors.
Dopamine Receptor Ligands
The THIQ scaffold is a well-established pharmacophore for dopamine receptor ligands.[10] The nitrogen atom of the THIQ ring often mimics the basic nitrogen of dopamine, forming a crucial salt bridge with a conserved aspartate residue in the receptor's binding pocket.[11]
Structure-Activity Relationship Insights for Dopamine D2/D3 Receptor Ligands:
| R-Group at 6-Amino Position | Modification | Impact on Activity | Reference |
| Hydrogen | - | Baseline affinity | [11] |
| Small Alkyl | Increases lipophilicity | Can modulate affinity and selectivity | [11] |
| Aryl Amide | Introduces aromatic interactions | Often enhances affinity for D2/D3 receptors | [11] |
| Substituted Aryl Amide | Varies electronic and steric properties | Fine-tunes selectivity and potency | [11] |
Generally, the nature of the substituent on the 6-amino group significantly influences the affinity and selectivity for dopamine receptor subtypes. Aromatic and heteroaromatic amides can engage in additional π-π stacking or hydrogen bonding interactions within the receptor binding site, often leading to increased potency.
Serotonin Receptor Ligands
The versatile THIQ scaffold has also been explored for its potential to modulate various serotonin (5-HT) receptor subtypes.[1][3] The ability to tune the electronic and steric properties of the molecule through derivatization of the 6-amino group allows for the development of ligands with specific 5-HT receptor profiles.
Structure-Activity Relationship Insights for Serotonin Receptor Ligands:
| R-Group at 6-Amino Position | Modification | Impact on Activity | Reference |
| Alkyl Chain with Terminal Aryl Group | Varies linker length and terminal group | Can confer high affinity for 5-HT1A and 5-HT7 receptors | [1] |
| Benzothiazole-containing Moiety | Introduces specific heterocyclic system | Can lead to high affinity for 5-HT1A receptors | [1] |
Mechanism of Action: A Representative Dopaminergic Signaling Pathway
Many 6-amino-THIQ derivatives exert their effects by modulating G-protein coupled receptor (GPCR) signaling cascades. As an illustrative example, the interaction of a hypothetical 6-amino-THIQ derivative acting as a dopamine D2 receptor (D2R) antagonist is depicted below.
The D2R is a Gi/o-coupled receptor.[2] Upon binding of an agonist like dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as a suitably substituted 6-amino-THIQ derivative, would bind to the D2R and prevent dopamine from binding and initiating this signaling cascade.
Caption: Representative D2 receptor antagonist mechanism of a 6-amino-THIQ derivative.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as N-H, C-H, and C=C bonds.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.
Representative Spectral Data:
While specific spectral data for this compound should be acquired experimentally, the following are expected characteristic features based on the structure and data for related compounds:
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons at C1, and the aliphatic protons at C3 and C4. The protons of the amino group and the hydrochloride salt may appear as broad singlets.
-
¹³C NMR: Resonances for the aromatic carbons, with the carbon bearing the amino group shifted upfield, and signals for the aliphatic carbons of the tetrahydroisoquinoline ring.
-
IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching (amine and ammonium salt), aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C bending.
-
MS (EI): A molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the tetrahydroisoquinoline core.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the inherent biological relevance of the tetrahydroisoquinoline core, makes it a compelling starting point for the design and synthesis of novel ligands targeting CNS receptors. The insights into the synthesis, derivatization strategies, and structure-activity relationships presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery of new therapeutics for a variety of neurological and psychiatric disorders.
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- 3. [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 11. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride protocol
An Application Note for the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid framework is a key feature in molecules designed to interact with various biological targets, leading to applications in areas such as neurodegenerative disorders and antimicrobial therapies.[1][2] Specifically, the 6-amino substituted THIQ is a valuable building block for the synthesis of kinase inhibitors and other targeted therapeutics.
This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound. The described pathway is designed for efficiency and scalability, commencing from commercially available 2-(4-nitrophenyl)ethan-1-amine. The synthesis involves a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by a one-pot catalytic hydrogenation to simultaneously reduce the imine and the nitro group. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility in aqueous media.[3][4]
Overall Synthetic Pathway
The synthesis is accomplished via a three-step sequence, culminating in the formation of the hydrochloride salt. The pathway is designed to be robust and reproducible for researchers in a standard organic chemistry laboratory setting.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 2-(4-Nitrophenyl)ethan-1-amine | ≥98% | Sigma-Aldrich, Acros |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich, Fisher |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus(V) oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich, Strem |
| Hydrogen Gas (H₂) | High Purity | In-house supply/cylinder |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs, Fisher |
| Hydrochloric Acid | 2.0 M in Diethyl Ether | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Round-bottom flasks, Condensers, Magnetic Stirrer | Standard Lab Glassware | VWR, Chemglass |
| Parr Hydrogenation Apparatus | --- | Parr Instrument Company |
| Rotary Evaporator | --- | Büchi, Heidolph |
Detailed Experimental Protocol
Step 1: Synthesis of N-[2-(4-Nitrophenyl)ethyl]acetamide
Rationale: This initial acylation step is crucial for preparing the substrate for the Bischler-Napieralski reaction. The amide carbonyl group will be activated in the subsequent step to facilitate the electrophilic cyclization. Acetic anhydride is a cost-effective and highly reactive acylating agent.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-nitrophenyl)ethan-1-amine (10.0 g, 59.5 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add pyridine (5.7 mL, 71.4 mmol) to the solution, followed by the dropwise addition of acetic anhydride (6.7 mL, 71.4 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from ethyl acetate/hexanes to yield N-[2-(4-nitrophenyl)ethyl]acetamide as a pale yellow solid.
Step 2: Bischler-Napieralski Cyclization to 6-Nitro-1-methyl-3,4-dihydroisoquinoline
Rationale: This is the key ring-forming step. The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides.[5][6] Phosphorus oxychloride (POCl₃) acts as a dehydrating and condensing agent, activating the amide carbonyl for an intramolecular electrophilic aromatic substitution.[5][7] The electron-withdrawing nitro group directs the cyclization to the position ortho to the ethylamine chain.
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place the N-[2-(4-nitrophenyl)ethyl]acetamide (10.0 g, 48.0 mmol) from the previous step.
-
Solvent Addition: Add anhydrous toluene (100 mL).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (13.4 mL, 144 mmol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. The mixture should become a clear, dark solution.
-
Work-up: Cool the reaction to room temperature and then carefully pour it onto crushed ice (200 g). Stir vigorously until all the ice has melted. Basify the aqueous solution to pH ~9-10 by the slow addition of concentrated ammonium hydroxide.
-
Extraction: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-nitro-1-methyl-3,4-dihydroisoquinoline.
Step 3: Catalytic Hydrogenation to 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Rationale: This highly efficient step achieves two crucial transformations in a single operation: the reduction of the dihydroisoquinoline's imine bond and the reduction of the aromatic nitro group to a primary amine.[8] Palladium on carbon is an excellent catalyst for both transformations under hydrogen atmosphere.[9][10]
Caption: One-pot reduction of both functional groups.
-
Reaction Setup: To a Parr hydrogenation bottle, add the 6-nitro-1-methyl-3,4-dihydroisoquinoline (5.0 g, 26.3 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg, 10 wt. %) to the solution.
-
Hydrogenation: Seal the vessel and connect it to the Parr apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Shake the mixture at room temperature for 12-16 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine as a free base. This material is often used directly in the next step without further purification.
Step 4: Formation of the Hydrochloride Salt
Rationale: Converting the final amine product to its hydrochloride salt serves several purposes. It typically transforms oils or low-melting solids into crystalline, free-flowing solids that are easier to handle and purify.[11] Furthermore, the salt form is generally more stable for long-term storage and exhibits enhanced solubility in polar solvents, which is often crucial for biological testing.[3][12]
-
Dissolution: Dissolve the crude amine from the previous step in a minimal amount of anhydrous ethanol (approx. 20 mL).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The product will precipitate as a white or off-white solid.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Drying: Dry the solid under high vacuum to afford the final product, 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation step must be conducted in a designated area, away from ignition sources, using appropriate equipment like a Parr shaker. The palladium on carbon catalyst can be pyrophoric, especially after use; quench the filter cake carefully with water before disposal.
References
- RSC Publishing. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing.
- YouTube. (2022). Amine and HCl - salt formation reaction.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via...
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis.
- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- BenchChem. (2025). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.
- ACS Publications. (n.d.). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene.
- Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
- National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications.
- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
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- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxfordreference.com [oxfordreference.com]
- 12. youtube.com [youtube.com]
Application & Protocol Guide: 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the procurement, quality control, and application of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride (CAS No: 175871-42-8). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide offers a practical framework, from selecting commercial suppliers to implementing robust analytical validation protocols and representative synthetic applications, ensuring the integrity and success of research endeavors that utilize this versatile chemical building block.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a bicyclic heterocyclic motif integral to a vast family of isoquinoline alkaloids.[1] Compounds incorporating this scaffold exhibit a remarkable diversity of pharmacological activities, including anticancer, neuroprotective, and antibacterial properties.[1][3][4] 1,2,3,4-Tetrahydroisoquinolin-6-amine, in particular, serves as a critical starting material or intermediate for synthesizing more complex molecules. The primary amine at the 6-position provides a versatile handle for chemical modification, enabling its incorporation into novel drug candidates through various synthetic transformations.
The compound is typically supplied as a hydrochloride salt (HCl), which enhances its stability, crystallinity, and shelf-life compared to the free base. However, this salt form necessitates specific handling and reaction conditions, which are detailed in the subsequent protocols. Understanding the properties and applications of this key intermediate is paramount for its effective use in drug discovery and development.[3][5]
Commercial Sourcing and Initial Qualification
The reliability of a chemical intermediate is the foundation of reproducible research. Sourcing high-purity this compound is the first critical step. A non-exhaustive list of potential commercial suppliers is provided below.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity Specification (Typical) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fluorochem | F036668 | 98% | 175871-42-8 | C₉H₁₃ClN₂ | 184.67 |
| Shanghai Amole Biotechnology | N/A | Inquiry | 175871-42-8 | C₉H₁₃ClN₂ | 184.666[6] |
| Biosynth | EDA49226 | N/A (Reference Standard) | 79492-26-5 | C₉H₁₃ClN₂ | 184.66 |
| MySkinRecipes | #241688 | ≥95% | 175871-45-1 | C₉H₁₃ClN₂ | 184.67 |
*Note: slight variations in CAS numbers (e.g., 175871-42-8 vs. 175871-45-1) may exist between vendors for different salt forms or isomers. It is critical to verify the specific isomer and salt form required for your application.
Protocol 1: Initial Supplier and Batch Qualification
Upon receipt of the material, it is imperative to perform an in-house validation, regardless of the supplier's Certificate of Analysis (CoA). This ensures the material's identity, purity, and suitability for its intended use.
Caption: Workflow for incoming quality control of starting materials.
Physicochemical Properties and Safe Handling
Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.
Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended long-term storage is at -20°C.
-
Environment: The compound is hygroscopic, meaning it can absorb moisture from the air.[7][8] Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.
-
Incompatibilities: Keep away from strong oxidizing agents.
Safety & Handling:
-
Hazard Classification: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Handle in a chemical fume hood to avoid inhalation of dust.[10]
-
Spill & Disposal: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a suitable container for disposal. Waste must be disposed of in accordance with local, state, and federal regulations.[10]
Analytical Characterization Protocols
The following are detailed protocols for the analytical verification of this compound.
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the chemical structure of a molecule. The proton (¹H) NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms in the structure.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the amine protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis - Expected Signals:
-
Aromatic Protons: Expect signals in the aromatic region (~6.5-7.5 ppm). The substitution pattern on the benzene ring will dictate the specific splitting patterns (e.g., doublets, triplets).
-
Aliphatic Protons: The four CH₂ groups of the tetrahydroisoquinoline core will appear in the aliphatic region (~2.5-4.5 ppm). These signals will likely be multiplets due to coupling.
-
Amine Protons (NH₂ and NH): The amine and ammonium protons will appear as broad singlets. Their chemical shift can be variable and concentration-dependent. In D₂O, these protons will exchange with deuterium and the signals will disappear, which is a useful diagnostic test.
-
Integral Ratios: The integration of the peaks should correspond to the number of protons in each environment (e.g., a 1:1:1 ratio for the aromatic protons and a 2:2:2:2 ratio for the aliphatic protons).
-
Protocol 3: Purity Assessment by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The primary peak should correspond to the title compound.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. A purity of >98% is typically desired for synthetic applications.
-
Protocol 4: Mass Confirmation by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound, providing orthogonal evidence of its identity.
Methodology:
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization, ESI).
-
Acquisition: Run in positive ion mode (ESI+).
-
Data Analysis:
-
The molecular formula is C₉H₁₂N₂ (for the free base).
-
The exact mass of the free base is ~148.10 Da.
-
Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 149.11.
-
Application Notes: Synthetic Utility
The primary utility of this compound is as a nucleophile in various chemical reactions. A critical experimental consideration is that the amine hydrochloride is a salt and is not nucleophilic. It must be neutralized in situ to liberate the free amine for it to react.[12]
Caption: General workflow for using an amine hydrochloride in a reaction.
Protocol 5: Representative N-Acetylation Reaction
Rationale: This protocol demonstrates a simple N-acylation, a fundamental transformation in medicinal chemistry for creating amides. It highlights the essential in situ neutralization step.
Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Neutralization: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq). Stir the mixture for 10 minutes at room temperature. A salt (triethylammonium chloride) may precipitate.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the electrophile, acetyl chloride (1.05 eq), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide.
Biological Context: The THIQ Privileged Scaffold
The THIQ core is a versatile template for engaging with a wide range of biological targets. By modifying the substitution pattern on the aromatic ring or the nitrogen atom, chemists can tune the molecule's properties to achieve desired biological effects.
Caption: The THIQ core as a versatile scaffold in drug discovery.
The amine at the 6-position is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] This position can be readily functionalized to explore interactions with specific pockets in target proteins, leading to the development of potent and selective therapeutic agents.[4][13]
References
- Shanghai Amole Biotechnology Co., Ltd. (n.d.). This compound.
- Fluorochem. (n.d.). 6-Amino-1,2,3,4-tetrahydro-isoquinoline hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Guidechem. (2024). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287.
- Cayman Chemical. (2024). Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Dostert, P., et al. (1991). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed.
- Faheem, M., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.
- Reddit. (2023). Hydrochloride salt of amine.
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9.
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1).
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Application Note: Spectroscopic Characterization of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Introduction
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a primary amine at the 6-position provides a crucial handle for further chemical modifications, making this compound a versatile building block in drug discovery and development. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into expected data and detailed experimental protocols for researchers and drug development professionals.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific salt, the following data are predicted based on the analysis of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and established substituent effects for the amino group and hydrochloride salt formation.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to show characteristic signals for the tetrahydroisoquinoline core and the aromatic protons. The hydrochloride form will cause a downfield shift of protons near the protonated secondary amine in the heterocyclic ring. The spectrum is expected to be recorded in DMSO-d₆ to ensure the solubility of the salt and to observe exchangeable protons.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~9.5 (broad s) | Broad Singlet | 2H | -NH₂⁺- | The protons on the secondary amine in the tetrahydroisoquinoline ring will be protonated and are expected to appear as a broad, downfield signal due to exchange and quadrupolar effects of the nitrogen. |
| ~7.0-7.2 | Multiplet | 3H | Ar-H | The aromatic protons at positions 5, 7, and 8 will be influenced by the electron-donating amino group and the overall ring structure. |
| ~4.8 (broad s) | Broad Singlet | 3H | -NH₃⁺ | The protons of the protonated primary amine are expected to be a broad singlet due to exchange with the solvent. |
| ~4.0 | Singlet | 2H | C1-H₂ | The benzylic protons at C1 are adjacent to the aromatic ring and the protonated secondary amine. |
| ~3.3 | Triplet | 2H | C3-H₂ | These protons are adjacent to the protonated secondary amine. |
| ~2.9 | Triplet | 2H | C4-H₂ | These protons are adjacent to the aromatic ring. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the nine unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are predicted based on the substituent effects of the amino group on a benzene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~145 | C6 | The carbon bearing the amino group is expected to be significantly deshielded. |
| ~130 | C4a | Quaternary carbon at the fusion of the two rings. |
| ~128 | C8a | Quaternary carbon at the fusion of the two rings. |
| ~127 | C8 | Aromatic CH. |
| ~115 | C5 | Aromatic CH, shielded by the ortho-amino group. |
| ~113 | C7 | Aromatic CH, shielded by the para-amino group. |
| ~45 | C1 | Benzylic carbon adjacent to the protonated secondary amine. |
| ~42 | C3 | Carbon adjacent to the protonated secondary amine. |
| ~28 | C4 | Aliphatic carbon adjacent to the aromatic ring. |
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is the recommended technique for this polar, pre-charged molecule. The mass spectrum is expected to show a prominent molecular ion peak corresponding to the free base.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale for Prediction |
| 149.1073 | [M+H]⁺ | This corresponds to the protonated molecular ion of the free base (C₉H₁₂N₂). |
| 132.0811 | [M+H - NH₃]⁺ | A common fragmentation pathway for primary amines is the loss of ammonia. |
| 118.0654 | [M+H - CH₂NH]⁺ | Cleavage of the heterocyclic ring can lead to this fragment. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The use of an appropriate deuterated solvent is critical for the solubility of the hydrochloride salt and for observing the exchangeable amine protons.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary to aid dissolution.
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Acquisition time: 1 second
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ quintet at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry
This protocol describes the analysis of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS). This technique is ideal for polar and ionic compounds, providing accurate mass information.
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in methanol or a mixture of methanol and water (1:1 v/v).
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent system. The addition of 0.1% formic acid to the final solution can improve ionization efficiency.
-
-
Instrument Setup (ESI-QTOF Mass Spectrometer):
-
Calibrate the mass spectrometer using a suitable standard.
-
Set the instrument to positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Typical ESI source parameters:
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Desolvation gas flow: 600 L/hr
-
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the molecular ion peak [M+H]⁺ and major fragment ions.
-
Compare the observed m/z values with the predicted values to confirm the identity of the compound.
-
Caption: Experimental workflow for Mass Spectrometry analysis.
Conclusion
The protocols and predicted data presented in this application note provide a comprehensive framework for the analytical characterization of this compound. By employing NMR spectroscopy and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development. The provided methodologies are robust and can be adapted to similar small molecules, serving as a valuable resource for the scientific community.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Application Notes and Protocols for In Vitro Characterization of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a foundational structural motif in a vast array of natural products and synthetic compounds, recognized for its significant and diverse biological activities.[1] THIQ-based molecules have demonstrated potential in addressing various infective pathogens and neurodegenerative disorders, making them a subject of intense interest within the scientific community.[1][2] The structural resemblance of the THIQ core to key endogenous monoamine neurotransmitters, such as dopamine and norepinephrine, positions it as a prime candidate for interaction with major neurological targets.
This guide provides a comprehensive suite of detailed in vitro protocols designed for researchers, scientists, and drug development professionals to elucidate the pharmacological profile of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. Based on its structure, the primary hypothesized targets for this compound are monoamine oxidases (MAOs), dopamine receptors, and monoamine transporters. The following application notes offer step-by-step methodologies to systematically investigate these interactions, enabling a thorough characterization of the compound's mechanism of action.
Compound Information and Safe Handling
Prior to commencing any experimental work, it is imperative to understand the properties of the test compound and to establish safe handling procedures.
| Compound Attribute | Details |
| Full Chemical Name | This compound |
| CAS Number | 175871-42-8[3][4] |
| Molecular Formula | C₉H₁₃ClN₂[3][4] |
| Molecular Weight | 184.67 g/mol [3] |
| Chemical Structure | ![]() |
Hazard Identification and Safety Precautions
Based on safety data for structurally related amines and hydrochloride salts, this compound should be handled with care.[5][6][7]
-
Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[6] Can cause irritation to the skin, eyes, and respiratory tract.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: All handling of the solid compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] An eyewash station and safety shower should be readily accessible.
-
Stock Solution Preparation: The hydrochloride salt form may confer aqueous solubility. However, for consistency across assays, preparing a high-concentration primary stock solution in dimethyl sulfoxide (DMSO) is recommended. For a 10 mM stock solution, dissolve 1.85 mg of the compound in 1 mL of DMSO. Store stock solutions at -20°C, protected from light. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects biological activity (typically ≤0.5%).
Section 1: Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of MAO-A are effective treatments for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[3] Given the structural similarity of the THIQ scaffold to monoamines, evaluating the inhibitory potential of this compound against both MAO isoforms is a primary step in its characterization.
Assay Principle
This protocol details a robust, high-throughput fluorometric assay to determine the inhibitory activity of the test compound against recombinant human MAO-A and MAO-B. The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like p-tyramine.[3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a highly sensitive fluorogenic probe (e.g., Amplex® Red) to produce the fluorescent product, resorufin. A decrease in the rate of fluorescence generation in the presence of the test compound is directly proportional to its inhibitory activity.[3]
Experimental Workflow
The overall workflow for the MAO inhibition assay is a straightforward mix-and-read procedure suitable for a 96- or 384-well plate format.
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol: Fluorometric MAO Inhibition
Materials and Reagents
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[3]
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine (substrate for both isoforms).[3]
-
Fluorogenic Probe: Amplex® Red (or equivalent). Prepare a 10 mM stock in DMSO.
-
Enzyme: Horseradish Peroxidase (HRP). Prepare a 10 U/mL stock in MAO Assay Buffer.
-
Test Compound: this compound.
-
Positive Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline or Pargyline (MAO-B selective inhibitors).[3]
-
Plate: Solid black, flat-bottom 96-well microplate.
Procedure
-
Compound Plating: Prepare serial dilutions of the test compound in MAO Assay Buffer. Add 50 µL of each dilution to the appropriate wells of the 96-well plate. For controls, add 50 µL of MAO Assay Buffer containing 0.5% DMSO (vehicle control) and 50 µL of the positive control inhibitor solution.
-
Enzyme Addition: Dilute MAO-A and MAO-B enzymes in chilled MAO Assay Buffer to the desired working concentration. Add 25 µL of the appropriate enzyme solution to each well. Run separate plates for MAO-A and MAO-B.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X Reaction Mix containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer. A typical final concentration is 1 mM p-tyramine, 50 µM Amplex® Red, and 1 U/mL HRP. Add 25 µL of the Reaction Mix to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~585-595 nm) every 1-2 minutes for 20-30 minutes (kinetic mode) or as a single endpoint reading after a 20-minute incubation protected from light.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Determine the rate of reaction (slope of fluorescence vs. time) or use endpoint fluorescence values.
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank)) (Where "Blank" is a well with no enzyme).
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Example Data Table
| Compound Concentration (µM) | % Inhibition (MAO-A) | % Inhibition (MAO-B) |
| 0.01 | 5.2 | 8.1 |
| 0.1 | 15.8 | 22.4 |
| 1 | 48.9 | 55.7 |
| 10 | 85.3 | 92.1 |
| 100 | 98.1 | 99.5 |
| IC₅₀ (µM) | 1.05 | 0.82 |
Section 2: Dopamine D2 Receptor Binding Assay
Scientific Rationale
The dopamine receptor family is classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. D2-like receptors, which are coupled to Gαi/o proteins to inhibit adenylyl cyclase, are primary targets for antipsychotic drugs and play a crucial role in motor control, motivation, and cognition. Studies have shown that THIQ derivatives can displace ligands from D2 receptors, suggesting a direct interaction. A competitive binding assay is essential to quantify the affinity of this compound for this key receptor.
Assay Principle
This protocol describes a classic radioligand competition binding assay. The assay measures the ability of the test compound to compete with a high-affinity, selective radiolabeled ligand for binding to D2 receptors present in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound. The affinity of the test compound is expressed as the inhibition constant (Kᵢ).
Experimental Workflow
Caption: Workflow for the D2 receptor radioligand binding assay.
Detailed Protocol: [³H]-Spiperone Competition Binding
Materials and Reagents
-
Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone. Prepare a working solution in Assay Buffer.
-
Non-Specific Binding (NSB) Control: 10 µM Haloperidol.
-
Test Compound: this compound.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail: A suitable liquid scintillant for microplates.
Procedure
-
Assay Plate Setup: In a 96-well polypropylene plate, set up the following in a total volume of 250 µL per well:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Spiperone, 100 µL membranes.
-
Non-Specific Binding (NSB): 25 µL 10 µM Haloperidol, 25 µL [³H]-Spiperone, 100 µL membranes.
-
Test Compound: 25 µL of test compound dilution, 25 µL [³H]-Spiperone, 100 µL membranes.
-
Note: The final concentration of [³H]-Spiperone should be near its Kᴅ value (e.g., 1-2 nM).
-
-
Incubation: Gently mix the plate and incubate at 25°C for 120 minutes to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters three times with 300 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add ~50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis and Presentation
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))
-
Determine IC₅₀ and Kᵢ: Plot percent inhibition versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to obtain the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) (Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor).
Example Data Table
| Compound Concentration (nM) | % Specific Binding |
| 0.1 | 98.5 |
| 1 | 95.1 |
| 10 | 82.3 |
| 100 | 51.2 |
| 1000 | 15.6 |
| 10000 | 2.4 |
| IC₅₀ (nM) | 95.5 |
| Kᵢ (nM) | 47.8 |
Section 3: Neurotransmitter Transporter Uptake Assay
Scientific Rationale
Presynaptic neurotransmitter transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), terminate synaptic signaling by re-capturing released neurotransmitters.[1] These transporters are critical targets for antidepressants and psychostimulants. A fluorescence-based uptake assay provides a safer and more high-throughput alternative to traditional radioisotope assays for determining if this compound can inhibit transporter function.[1]
Assay Principle
This protocol utilizes a homogeneous, no-wash, fluorescence-based method. A cell line stably expressing the transporter of interest (e.g., hDAT) is incubated with the test compound. A fluorescent substrate, which is a mimic of the natural neurotransmitter, is then added. This substrate is actively transported into the cell, leading to a significant increase in intracellular fluorescence. An external masking dye quenches the signal from any substrate remaining outside the cells. Inhibition of the transporter by the test compound prevents this uptake, resulting in a low fluorescence signal.
Experimental Workflow
Caption: Workflow for the fluorescence-based transporter uptake assay.
Detailed Protocol: Fluorescence-Based DAT Uptake
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Kit: A commercial neurotransmitter uptake assay kit (e.g., from Molecular Devices) containing the fluorescent substrate and masking dye is highly recommended for validated results.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or equivalent.
-
Test Compound: this compound.
-
Positive Control: A known DAT inhibitor such as Cocaine or GBR 12909.[4]
-
Plate: Black, clear-bottom 96-well cell culture plate.
Procedure
-
Cell Plating: Seed the hDAT-expressing cells into the 96-well plate at a density that will form a confluent monolayer overnight (e.g., 40,000-60,000 cells/well). Incubate for 20-24 hours.
-
Compound Addition: On the day of the assay, remove the culture medium and wash the cells once with Assay Buffer. Add 100 µL of Assay Buffer containing the desired concentrations of the test compound or controls to the wells.
-
Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Uptake Initiation: Prepare the fluorescent substrate/masking dye mix according to the kit manufacturer's instructions. Add 100 µL of this mix to each well.
-
Fluorescence Measurement: Immediately place the plate in a bottom-reading fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (using kit-specified wavelengths) either kinetically over 30-60 minutes or as a single endpoint reading after a defined incubation period.
Data Analysis and Presentation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank)) (Where "Blank" can be the signal from non-transfected cells or wells with a high concentration of a potent inhibitor).
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data Table
| Compound Concentration (µM) | % Uptake Inhibition |
| 0.01 | 2.1 |
| 0.1 | 9.8 |
| 1 | 35.4 |
| 10 | 78.9 |
| 100 | 96.2 |
| IC₅₀ (µM) | 2.35 |
References
- Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Molecular Devices.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Molecular Devices.
- Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290.
- Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Technology Networks.
- Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 345-353.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(1).
- NCBI Bookshelf. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
- Chemtron. (2015). Safety Data Sheet. Chemtron.
- Scharf, P. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- Poom, L., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1144081.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15696-15727.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15696-15727.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Wang, W., et al. (2008). (3S)-N-(L-Aminoacyl)-1,2,3,4-tetrahydroisoquinolines, a class of novel antithrombotic agents: synthesis, bioassay, 3D QSAR, and ADME analysis. Journal of Medicinal Chemistry, 51(21), 6850-6859.
- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-13.
- Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515.
- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13.
- Amole Biotechnology Co., Ltd. (n.d.). This compound. Amole Bio.
- Saitoh, T., et al. (2006). Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
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- 7. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Experimental Design with 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] THIQ derivatives have shown promise in targeting neurodegenerative disorders, infectious diseases, and cancer.[1][4][5] Notably, certain endogenous and synthetic THIQs exhibit significant neuromodulatory effects, including neuroprotection and antidepressant-like activity, often linked to mechanisms such as monoamine oxidase (MAO) inhibition and free radical scavenging.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for a novel compound, 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. As a derivative of the versatile THIQ scaffold, this compound warrants thorough preclinical investigation to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profile. These application notes will provide a logical, evidence-based framework for designing and executing robust in vivo studies, from initial dose-ranging to preliminary efficacy models, while adhering to the highest standards of scientific integrity and animal welfare.
Part 1: Preclinical Considerations and Strategic Planning
The transition from promising in vitro data to meaningful in vivo studies is a critical juncture in drug development.[9] A well-designed preclinical program is essential to generate the necessary safety and efficacy data to support an Investigational New Drug (IND) application.[9][10]
Foundational Principles of In Vivo Experimental Design
Robust in vivo research is built upon a foundation of meticulous planning and adherence to established guidelines. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an essential checklist to ensure that studies are designed, conducted, and reported with transparency and rigor.[11] Key pillars of a sound experimental design include:
-
Clear Objectives and Hypotheses: Every experiment should be designed to answer a specific scientific question.
-
Appropriate Animal Model Selection: The chosen model must be relevant to the human condition being studied.[12][13]
-
Justification of Sample Size: Sample sizes should be statistically justified to ensure the study is sufficiently powered to detect meaningful effects.[13]
-
Randomization and Blinding: These practices are crucial to minimize bias in group allocation and data analysis.[13]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and prioritize animal welfare.
Characterization of the Test Article: this compound
Prior to initiating in vivo studies, a thorough physicochemical characterization of the test article is imperative.
| Property | Importance in In Vivo Design |
| Purity | Ensures that observed effects are due to the compound of interest and not impurities. |
| Solubility | Dictates the choice of vehicle for formulation and the feasible routes of administration. |
| Stability | Ensures the integrity of the compound in the dosing formulation over the course of the experiment. |
| pKa | Influences absorption, distribution, and excretion characteristics.[14] |
| LogP | Provides an indication of the compound's lipophilicity, which can predict its ability to cross biological membranes, including the blood-brain barrier.[14] |
Part 2: Pharmacokinetic and Toxicological Profiling
The initial in vivo studies for a novel compound should focus on understanding its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME).
Dose-Ranging and Maximum Tolerated Dose (MTD) Studies
A pilot dose-ranging study is the first step to establish a safe and effective dose range for subsequent experiments.[15]
Protocol 1: Acute Dose-Ranging and MTD Determination in Rodents
-
Animal Model: Select a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice. Use both males and females to identify any sex-dependent differences.
-
Group Allocation: Assign animals to cohorts (n=3-5 per group) and administer single escalating doses of this compound (e.g., 1, 5, 10, 25, 50, 100 mg/kg). Include a vehicle control group.
-
Route of Administration: The initial route should be selected based on the compound's properties and the intended clinical application. Intraperitoneal (i.p.) or oral (p.o.) administration are common starting points.[16][17]
-
Clinical Observations: Monitor animals closely for a defined period (e.g., 72 hours) for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.
-
Data Analysis: Record all observations and generate a preliminary safety profile.
Preliminary Pharmacokinetic (PK) Studies
Understanding the PK profile of the compound is crucial for designing effective dosing regimens in efficacy studies.[10]
Protocol 2: Single-Dose Pharmacokinetic Profiling in Rodents
-
Animal Model and Dosing: Use cannulated rodents to facilitate serial blood sampling. Administer a single dose of this compound at a dose below the MTD. Both intravenous (i.v.) and the intended therapeutic route (e.g., p.o.) should be tested to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
PK Parameter Calculation: Use appropriate software to calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve (total drug exposure) |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-i.v. routes) |
Part 3: In Vivo Efficacy Models
Based on the known activities of the THIQ scaffold, initial efficacy studies could explore its potential in models of neurodegenerative disease or depression.[6][7]
Workflow for Efficacy Model Selection and Execution
Caption: Workflow for in vivo efficacy studies.
Protocol: Chronic Mild Stress (CMS) Model for Antidepressant Activity
The CMS model is a well-validated paradigm for studying anhedonia, a core symptom of depression.[6]
Protocol 3: Assessing Antidepressant-like Effects in the CMS Model
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
CMS Procedure: Subject animals to a variable sequence of mild stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal) for a period of 4-6 weeks to induce an anhedonic state.
-
Treatment: During the last 2-3 weeks of the stress period, administer this compound daily at selected doses. Include a vehicle control group and a positive control (e.g., imipramine, 10-30 mg/kg, i.p.).[6]
-
Primary Endpoint (Sucrose Preference Test): Measure the consumption of a 1% sucrose solution versus plain water. A decrease in sucrose preference in the vehicle-treated stressed group indicates anhedonia. A reversal of this deficit by the test compound suggests antidepressant-like activity.
-
Secondary Endpoints:
-
Biochemical Analysis: At the end of the study, collect brain tissue (e.g., hippocampus, prefrontal cortex) to measure levels of monoamines and their metabolites via HPLC-ECD, or to assess markers of neurogenesis or synaptic plasticity.
Part 4: Endpoint Assays and Data Interpretation
The selection of appropriate endpoint assays is critical for elucidating the mechanism of action.[18]
Potential Signaling Pathways to Investigate
Given the known neuroprotective properties of some THIQ derivatives, investigating pathways related to neuronal survival and stress response is warranted.
Caption: Potential mechanisms of action for THIQ derivatives.
Recommended Endpoint Assays
| Assay Type | Specific Assays | Rationale |
| Behavioral | Sucrose preference, Forced swim test, Open field, Morris water maze, Rotarod | To assess efficacy in models of depression, learning and memory, and motor coordination.[19][20] |
| Neurochemical | HPLC-ECD for monoamines, Microdialysis | To measure changes in neurotransmitter levels in specific brain regions.[7][19] |
| Histological | Immunohistochemistry (e.g., for tyrosine hydroxylase, c-Fos, Ki67), Nissl staining | To assess neuronal survival, neuronal activity, and neurogenesis. |
| Molecular | Western blot, qPCR, ELISA | To quantify protein and gene expression levels related to apoptosis (e.g., caspases), oxidative stress (e.g., SOD, catalase), and neurotrophic factors (e.g., BDNF). |
| Biomarker | Multiplex immunoassays for cytokines and chemokines in plasma or brain tissue | To assess potential anti-inflammatory effects.[21] |
Conclusion
The in vivo evaluation of this compound requires a systematic, multi-faceted approach. By progressing logically from foundational safety and pharmacokinetic studies to well-designed efficacy models, researchers can generate a comprehensive data package to understand the therapeutic potential of this novel compound. The protocols and strategies outlined in this document provide a robust framework for this endeavor, emphasizing scientific rigor, ethical conduct, and the generation of reproducible and translatable data.[10][13][22] The ultimate goal of this preclinical research is to build a strong, data-driven case for advancing the most promising candidates into clinical development.[9]
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1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride in neuroscience research
An In-Depth Guide to the Application of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride in Neuroscience Research
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound. This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the compound's applications, grounded in established scientific literature.
Section 1: Compound Overview and Significance
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds.[1][2][3][4] The THIQ scaffold is a core component of many natural alkaloids and has been the focus of extensive synthetic chemistry efforts due to its broad spectrum of biological activities.[2][3][4][5][6] In neuroscience, THIQ analogs are particularly valued for their diverse interactions with key neurological targets, making them invaluable tools for studying neurodegenerative disorders, psychiatric conditions, and fundamental neuronal processes.[1][3]
This compound is a specific analog that offers researchers a tool to probe various facets of neuropharmacology. Its primary amine group at the 6th position provides a key structural motif for interaction with biological targets.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for proper handling, storage, and experimental design.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₂N₂ · HCl |
| Molecular Weight | 184.67 g/mol (as hydrochloride salt) |
| Appearance | Crystalline solid (form may vary) |
| Solubility | Soluble in water and polar organic solvents. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
Core Mechanisms of Action in Neuroscience
The utility of THIQ derivatives stems from their multi-target engagement profile. While the precise profile of the 6-amino hydrochloride derivative requires empirical validation for each specific claim, the broader class of THIQs acts through several well-documented mechanisms:
-
Dopamine Receptor Modulation: THIQ analogs are known to possess high affinity for dopamine receptors, particularly the D2 and D3 subtypes.[7] Depending on the specific substitutions on the THIQ core, these compounds can act as agonists, partial agonists, or antagonists.[8] This makes them powerful tools for investigating dopamine-related pathologies such as Parkinson's disease and schizophrenia.[9][10]
-
Monoamine Oxidase (MAO) Inhibition: Several THIQ compounds, including the parent molecule, have been shown to be reversible inhibitors of monoamine oxidase (MAO-A and MAO-B).[11] This inhibition leads to increased synaptic concentrations of monoamine neurotransmitters (dopamine, serotonin, norepinephrine), a mechanism central to the action of many antidepressant medications.[12]
-
Neuroprotective Properties: A significant body of research points to the neuroprotective effects of THIQs.[9][13][14] These effects are attributed to multiple actions, including the scavenging of free radicals and the ability to protect against mitochondrial toxins like MPP+ (a metabolite of the neurotoxin MPTP), which selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial respiratory chain.[11][15][16]
Safety, Handling, and Storage
Proper laboratory practice is paramount when working with any bioactive compound. The following guidelines are synthesized from standard safety data sheets.[17][18][19][20]
| Guideline Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[17][20] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[17] Avoid contact with skin and eyes.[17][20] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][19] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[17][18][20] |
| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists.[17][20] |
| First Aid (Ingestion) | Do NOT induce vomiting. Immediately call a poison center or doctor.[17] |
| Disposal | Dispose of surplus and non-recyclable solutions via a licensed disposal company.[20] |
Section 2: Application Notes & Experimental Protocols
This section provides detailed, field-proven protocols for utilizing this compound in key neuroscience applications. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Application: Probing Dopaminergic Signaling
Rationale: Given the affinity of the THIQ scaffold for dopamine D2-like receptors, the compound can be used to investigate the functional consequences of receptor modulation.[7][13] A primary downstream effect of D2 receptor activation (which is coupled to a Gαi protein) is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[21] By measuring cAMP, one can characterize the compound as a D2 receptor agonist or antagonist.
Protocol 2.1.1: In Vitro cAMP Accumulation Assay in a Dopamine D2 Receptor-Expressing Cell Line
This protocol details a method to determine if the compound acts as an agonist or antagonist at the D2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin).[22]
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO).
-
Dopamine (as a reference agonist).
-
Haloperidol or Spiperone (as a reference antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the D2-expressing cells according to standard protocols until they reach 80-90% confluency.[23][24]
-
Cell Seeding: Dissociate cells and seed them into a 96-well plate at a density that allows for optimal signal in your chosen cAMP assay. Incubate for 24 hours.
-
Compound Preparation (Agonist Mode):
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a serial dilution of dopamine as a positive control.
-
-
Compound Preparation (Antagonist Mode):
-
Prepare a serial dilution of the test compound.
-
Prepare a fixed, sub-maximal concentration of dopamine (e.g., its EC80 value).
-
-
Assay:
-
Wash the cells gently with a serum-free medium or assay buffer.
-
For Agonist Mode: Add the various concentrations of the test compound or dopamine to the wells.
-
For Antagonist Mode: Pre-incubate the cells with the test compound dilutions for 15-20 minutes. Then, add the fixed concentration of dopamine to all wells (except the negative control).
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This amplifies the inhibitory signal from D2 receptor activation.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes at 37°C).
-
-
Detection: Lyse the cells and measure cAMP levels according to the assay kit's instructions.
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
In Agonist Mode: A dose-dependent decrease in cAMP indicates agonistic activity. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
-
In Antagonist Mode: A dose-dependent reversal of the dopamine-induced cAMP decrease indicates antagonistic activity. Calculate the IC₅₀ and, subsequently, the Kᵢ value using the Cheng-Prusoff equation.
Visualization of the D2 Receptor Signaling Pathway:
Caption: Workflow for an in vitro neuroprotection assay.
Application: In Vivo Assessment of Antidepressant-Like Activity
Rationale: The MAO-inhibitory properties of THIQs suggest potential antidepressant effects. [12]The Forced Swim Test (FST) is a widely used behavioral paradigm to screen for such activity in rodents. Antidepressants typically reduce the duration of immobility in this test, reflecting an increase in escape-oriented behavior. [12] Protocol 2.3.1: Forced Swim Test in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
Forced swim apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
This compound solution for injection (e.g., dissolved in sterile saline).
-
Vehicle control (sterile saline).
-
Positive control (e.g., Imipramine, 10-30 mg/kg). [12]* Video recording equipment and analysis software (optional, but recommended for unbiased scoring).
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection at a defined time before the test (e.g., 30 or 60 minutes). Doses of 25-50 mg/kg have been used for the parent TIQ compound. [12]3. Pre-Test Session (Day 1):
-
Place each rat individually into the swim cylinder for a 15-minute session. This is an adaptation period.
-
After 15 minutes, remove the rat, dry it gently with a towel, and return it to its home cage.
-
-
Test Session (Day 2, 24h after pre-test):
-
Place the same rat back into the swim cylinder for a 5-minute session.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.
-
Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Active behaviors include swimming and climbing.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Compare the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's).
-
A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect. It is also crucial to run a separate locomotor activity test to ensure the compound is not simply causing hyperactivity. [12]
Section 3: Concluding Remarks
This compound is a versatile chemical tool for neuroscience research. Its potential to modulate dopaminergic systems, inhibit MAO, and provide neuroprotection makes it relevant for studying a wide array of neurological and psychiatric disorders. The protocols provided herein offer a robust starting point for researchers to explore its properties. As with any research compound, careful dose-response studies and appropriate controls are essential for generating reliable and interpretable data. The synthesis of knowledge from in vitro mechanistic studies and in vivo behavioral paradigms will ultimately unlock the full potential of this and related THIQ analogs in advancing our understanding of brain function and disease.
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use of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride as a chemical probe
An In-Depth Guide to the Application of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2][3] THIQ analogs have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among other therapeutic applications.[1][4][5] The structural rigidity and synthetic tractability of the THIQ nucleus make it an attractive starting point for the design of novel chemical probes to explore complex biological systems. This guide focuses on the utility of this compound as a foundational tool for chemical biology and drug discovery. The presence of a primary amine at the 6-position provides a versatile handle for chemical modification, enabling its use in a variety of probe-based applications.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties of a chemical probe is crucial for experimental design and interpretation of results.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | 6-Amino-1,2,3,4-tetrahydro-isoquinolin hydrochloride | [6] |
| CAS Number | 175871-42-8 | [6] |
| Molecular Formula | C₉H₁₃ClN₂ | [6] |
| Molecular Weight | 184.67 g/mol | [6] |
| Boiling Point | 344.7°C at 760 mmHg | [6] |
| Flash Point | 162.3°C | [6] |
Safety Precautions: Similar amine-containing heterocyclic compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7][8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8][9] In case of contact, rinse the affected area thoroughly with water.[8]
1,2,3,4-Tetrahydroisoquinolin-6-amine as a Chemical Probe: Rationale and Applications
A chemical probe is a small molecule used to study and manipulate biological systems.[10] The utility of this compound as a probe stems from its primary amine, which allows for conjugation to various reporter tags (e.g., fluorophores, biotin) or immobilization on solid supports for affinity chromatography.[11][12][13] This adaptability makes it a valuable tool for:
-
Target Identification and Validation: By attaching an affinity tag like biotin, the probe can be used to isolate and identify its binding partners from cell lysates.
-
Cellular Imaging: Conjugation to a fluorescent dye enables the visualization of the probe's subcellular localization and trafficking.
-
Structure-Activity Relationship (SAR) Studies: The THIQ scaffold can be systematically modified to understand how structural changes affect biological activity.[1][2]
Below is a conceptual diagram illustrating the components of a chemical probe derived from 1,2,3,4-tetrahydroisoquinolin-6-amine.
Caption: Components of a chemical probe.
Potential Biological Targets and Signaling Pathways
Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been shown to interact with a variety of biological targets. This suggests that a probe based on this core structure could be used to investigate several signaling pathways.
One notable example is the Janus kinase (JAK) family of enzymes. A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been identified as selective JAK2 inhibitors.[14] These compounds demonstrated potent inhibition of JAK2 kinase activity and downstream signaling, and showed antitumor efficacy in preclinical models.[14] This makes the JAK-STAT signaling pathway a prime candidate for investigation using a 1,2,3,4-tetrahydroisoquinolin-6-amine-based probe.
Caption: Simplified JAK-STAT signaling pathway.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Target Protein with an Amine-Reactive Dye
This protocol describes a general method for conjugating an amine-reactive fluorescent dye to a protein of interest. The same principle can be applied to conjugate 1,2,3,4-tetrahydroisoquinolin-6-amine to a protein if it is first functionalized with a suitable linker and reactive group. For the purpose of this protocol, we will describe the direct labeling of a protein's primary amines.
Materials:
-
Protein of interest (at least 2 mg/mL in an amine-free buffer like PBS)[13]
-
Amine-reactive dye (e.g., succinimidyl ester)
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[12]
-
0.1 M sodium bicarbonate buffer, pH 8.3-9.0[13]
-
1.5 M hydroxylamine, pH 8.5 (optional, for terminating the reaction)[11]
-
Gel filtration column (e.g., Sephadex G-25)[11]
Procedure:
-
Protein Preparation: Dissolve approximately 10 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer.[11] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[12][13]
-
Dye Preparation: Dissolve the amine-reactive dye in DMF or DMSO at a concentration of 10 mg/mL.[11]
-
Conjugation Reaction: While gently stirring the protein solution, slowly add 50-100 µL of the reactive dye solution.[11] The molar ratio of dye to protein may need to be optimized.
-
Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring.[11]
-
Reaction Termination (Optional): To stop the reaction, add 0.1 mL of freshly prepared 1.5 M hydroxylamine, pH 8.5, and incubate for another hour at room temperature.[11]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).[11]
Caption: Workflow for protein labeling.
Protocol 2: Conceptual Workflow for Target Identification using a Biotinylated Probe
This protocol outlines a conceptual workflow for identifying the cellular targets of 1,2,3,4-tetrahydroisoquinolin-6-amine. This would first require the synthesis of a biotinylated version of the probe.
Materials:
-
Biotinylated 1,2,3,4-tetrahydroisoquinolin-6-amine probe
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentration of non-ionic detergent)
-
Elution buffer (e.g., high concentration of biotin or a denaturing buffer)
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a derivative of 1,2,3,4-tetrahydroisoquinolin-6-amine that incorporates a biotin moiety, typically via a linker.
-
Cell Lysis: Prepare a cell lysate from the biological system of interest under conditions that preserve protein-protein interactions.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe to allow for binding to its target proteins.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with wash buffers to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Caption: Workflow for target identification.
Conclusion
This compound is a versatile chemical entity with significant potential as a chemical probe. Its well-defined core structure, coupled with a reactive primary amine, allows for straightforward modification and application in a range of chemical biology techniques. By leveraging this probe, researchers can gain valuable insights into the biological roles of its targets and accelerate the development of novel therapeutics.
References
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14013.
- The Joseph Lab. (n.d.). Amine-Reactive Probes.
- PubMed. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936.
- Azeele, B. V. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Acme Bioscience.
- Angene Chemical. (2025). Safety Data Sheet.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
- Mini-Reviews in Medicinal Chemistry. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini-Reviews in Medicinal Chemistry, 25(12), 951-963.
- PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 936-954.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- National Center for Biotechnology Information. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.
- Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2, 3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
- ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- Amole Biotechnology. (2025). This compound.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14013.
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- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
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Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The structural rigidity and chemical versatility of the THIQ nucleus make it an attractive starting point for the design of ligands targeting various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels.[1][2] 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a key intermediate and a valuable tool for researchers seeking to explore the pharmacology of this compound class. Analogs of this structure have shown significant affinity for a variety of receptors, including dopamine (particularly the D3 subtype)[3][4], serotonin (5-HT)[5][6][7][8], adrenergic[9][10][11][12], melanocortin[13][14][15], orexin[16], and NMDA receptors[17].
This document provides a comprehensive guide for utilizing this compound in receptor binding assays. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and practically applicable, explaining the "why" behind the "how" to ensure the generation of high-quality, reproducible data.
Physicochemical Properties
A foundational understanding of the test compound's properties is crucial for accurate assay design and data interpretation.
| Property | Value | Source |
| CAS Number | 175871-42-8 | [18][19] |
| Molecular Formula | C₉H₁₃ClN₂ | [18] |
| Molecular Weight | 184.67 g/mol | [18] |
| Appearance | Solid | [19] |
| Purity | Typically ≥97% | [19] |
Proposed Screening Cascade for Pharmacological Characterization
Given the broad potential target profile of the tetrahydroisoquinoline scaffold, a systematic screening approach is recommended. The following workflow illustrates a logical progression from broad, primary screening to more focused, secondary assays.
Caption: A logical workflow for characterizing the receptor binding profile of a novel compound.
Experimental Protocols
Two of the most common and robust methods for receptor binding assays are the filtration binding assay and the scintillation proximity assay (SPA).[3][20][21] The choice between them often depends on the nature of the receptor (membrane-bound vs. soluble), throughput requirements, and available instrumentation.
Protocol 1: Radioligand Filtration Binding Assay
This method is considered a gold standard for its sensitivity and is particularly well-suited for membrane-bound receptors like many GPCRs.[3] It involves incubating the receptor source, a radiolabeled ligand, and the test compound, followed by rapid filtration to separate the receptor-bound radioligand from the unbound.[3]
Example Target: Human Dopamine D3 Receptor (as analogs show high affinity).[3][4]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. All buffers should be prepared with high-purity water and filtered.
-
Radioligand: [³H]-Spiperone or a similar D3-preferring antagonist. The final concentration should be at or below its Kd for the receptor to ensure accurate Ki determination.[20]
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock to create a range of concentrations for the assay (e.g., from 100 µM to 10 pM).
-
Receptor Source: Commercially available membranes from cells stably expressing the human Dopamine D3 receptor (e.g., from CHO or HEK293 cells). Thaw on ice and dilute in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.[4]
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled D3 receptor ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add the components in the following order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of NSB control.
-
25 µL of the diluted test compound or vehicle (for total and NSB wells).
-
50 µL of the radioligand solution.
-
100 µL of the diluted receptor membrane preparation.
-
-
The final assay volume is 200 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B or GF/C) that has been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.[4]
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[4]
-
-
Scintillation Counting:
-
Dry the filter mat completely.[4]
-
Add a suitable scintillation cocktail to each filter spot.
-
Measure the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta or TopCount).
-
Caption: Workflow for a typical radioligand filtration binding assay.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format, meaning it does not require a physical separation of bound and free radioligand, making it highly amenable to high-throughput screening.[7][8][9][22] The technology relies on microbeads containing a scintillant that are coated with the receptor. Only radioligand that binds to the receptor is close enough to the scintillant to generate a detectable light signal.[8][16][22]
Example Target: Human 5-HT7 Receptor (as analogs show high affinity).[5][7][8]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: As per Protocol 1, tailored if necessary for the specific receptor.
-
Radioligand: [³H]-5-Carboxamidotryptamine or a similar 5-HT7 ligand.
-
Test Compound Stock: As per Protocol 1.
-
Receptor-Bead Slurry: Use commercially available wheat germ agglutinin (WGA)-coated SPA beads. Incubate the receptor membranes (expressing the human 5-HT7 receptor) with the SPA beads in assay buffer for at least 30 minutes at room temperature to allow the membranes to bind to the beads.[7] The optimal ratio of membrane protein to bead mass must be determined empirically.[8]
-
Non-Specific Binding (NSB) Control: A high concentration of an unlabeled 5-HT7 ligand (e.g., 10 µM Clozapine).
-
-
Assay Procedure (96- or 384-well format):
-
To each well of a suitable microplate (e.g., a white, clear-bottom plate), add the components:
-
25 µL of Assay Buffer (for total binding) or 25 µL of NSB control.
-
25 µL of the diluted test compound or vehicle.
-
50 µL of the radioligand solution.
-
100 µL of the pre-coupled receptor-bead slurry.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate for 2-4 hours at room temperature. The plate should be allowed to reach equilibrium before counting, and the signal will be stable at this point.[8]
-
-
Signal Detection:
Data Analysis and Interpretation
The primary goal of a competition binding assay is to determine the affinity of the unlabeled test compound (the "competitor") for the receptor. This is expressed as the inhibitor constant (Ki).
-
Calculate Percent Inhibition: The raw data (counts per minute, CPM) is first converted to percent inhibition at each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB))
-
Determine the IC50: The percent inhibition is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]
-
Calculate the Ki: The IC50 is dependent on the concentration and affinity of the radioligand used in the assay. Therefore, it is converted to the inhibitor constant (Ki), which is an absolute measure of the affinity of the competitor for the receptor. This is done using the Cheng-Prusoff equation :[20]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Hypothetical Binding Data for this compound:
The table below presents a hypothetical dataset illustrating how the binding affinity and selectivity of the compound might be profiled. The Ki values are based on plausible ranges reported for structurally related compounds in the literature.[3][8][9][22]
| Receptor Target | Radioligand | Ki (nM) | Notes |
| Dopamine D3 | [³H]-Spiperone | 85 | Moderate affinity, suggesting a potential lead for D3-related research. |
| Dopamine D2 | [³H]-Spiperone | 1250 | ~15-fold selectivity for D3 over D2. |
| Serotonin 5-HT7 | [³H]-5-CT | 210 | Moderate affinity. |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | > 10,000 | Low affinity. |
| Adrenergic α2A | [³H]-Clonidine | 980 | Lower affinity compared to primary targets. |
| Adrenergic β1 | [³H]-CGP-12177 | > 10,000 | Low affinity. |
Safety and Handling
This compound and its analogs may cause skin, eye, and respiratory irritation.[2][10][11][17][19] Standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][10][17]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][10][11][17]
-
In case of contact, wash the affected area thoroughly with water.[2][10]
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[2][10][11][17]
When working with radiolabeled materials, all institutional and national regulations for radiation safety must be strictly followed.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Current Protocols in Pharmacology. (2001). Scintillation proximity assay (SPA) technology to study biomolecular interactions.
- Heitman, L. H., et al. (2012). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 8(3), 429-437.
- Alichem. (n.d.). This compound.
- YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for.
- Williams, C. (2004). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Methods in Molecular Biology, vol. 261.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Hauser, A. S., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1642, 127-147.
- Angene Chemical. (2025, October 28). Safety Data Sheet - 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Yang, Y. K., et al. (2009). Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling. Journal of Biological Chemistry, 284(23), 15689-15701.
- Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515.
- Yang, Y. K., et al. (2009). Key amino acid residues in the melanocortin-4 receptor for nonpeptide THIQ specific binding and signaling. The Journal of biological chemistry, 284(23), 15689–15701.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-amine.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-6-amine.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Assay Guidance Manual. (2018). Receptor Binding Assays for HTS and Drug Discovery.
- Malawska, B., et al. (2021).
- Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967-978.
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cell culture experiments with 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride
An Application Guide for the In Vitro Exploration of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of cell culture experiments involving this compound. While direct literature on this specific amine-substituted analog is emerging, this guide synthesizes field-proven insights from the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) to provide a robust framework for its investigation.
The THIQ scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] THIQ analogs have demonstrated a vast range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties, making this compound a compound of significant interest for novel therapeutic discovery.[3][5][6][7] This guide will equip researchers with the foundational knowledge and detailed protocols to explore its potential cellular effects.
Compound Handling and Preparation: The Foundation of Reproducibility
Proper handling and preparation of any small molecule is critical for obtaining reliable and reproducible data. The hydrochloride salt of the title compound suggests aqueous solubility, which should be verified.
1.1. Physicochemical Properties & Storage
-
Molecular Formula: C₉H₁₂N₂ · HCl
-
Appearance: Typically a solid, crystalline powder.
-
Storage: Store the solid compound desiccated at 4°C for short-term and -20°C for long-term storage.
1.2. Protocol for Stock Solution Preparation
The key to accurate dosing is the preparation of a stable, high-concentration stock solution.
Causality Behind the Choices:
-
Choice of Solvent: The hydrochloride salt form is designed to enhance aqueous solubility. Therefore, initial attempts should use sterile, nuclease-free water or phosphate-buffered saline (PBS). However, many organic molecules, even as salts, have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a universal solvent for such compounds in biological assays.[8] A high-concentration stock in DMSO allows for minimal final solvent concentration in the culture medium, mitigating solvent-induced artifacts.[9][10] It is crucial to keep the final DMSO concentration in cell culture media at or below 0.1% to avoid cytotoxicity.[9]
-
Sterilization: Stock solutions must be sterile-filtered to prevent contamination of cell cultures. A 0.22 µm syringe filter is standard for this purpose.
Step-by-Step Protocol:
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the compound (e.g., 1-5 mg) in 1 mL of sterile PBS or water. Vortex thoroughly. If it does not fully dissolve, proceed to use DMSO.
-
DMSO Stock Preparation (e.g., 10 mM):
-
Accurately weigh out a precise amount of this compound.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired molarity (e.g., 10 mM).
-
Gently warm and vortex until the compound is completely dissolved. Sonication can be used if necessary.
-
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C, protected from light.
Hypothesized Biological Activities & Mechanistic Pathways
Based on extensive research into the THIQ scaffold, we can postulate several key biological activities for this compound that warrant investigation.
2.1. Potential as an Anticancer Agent
The THIQ framework is present in numerous compounds with demonstrated cytotoxicity against various cancer cell lines.[5][11] The mechanisms often involve the induction of programmed cell death, or apoptosis.[5] Key pathways to investigate would be the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A primary indicator of apoptosis is the activation of executioner caspases, such as Caspase-3, which cleaves critical cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP).[12][13][14]
2.2. Potential in Neuroscience Research
Many THIQ derivatives are known to interact with monoaminergic systems in the brain.[15][16] Some act as inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like dopamine, serotonin, and norepinephrine.[16][17] This activity is the basis for their investigation as potential antidepressants.[15][16] Furthermore, certain THIQs have shown neuroprotective properties, for instance, by protecting mitochondrial complex I from inhibition by neurotoxins.[18][19] Therefore, investigating the compound's effect on neuronal cell viability, particularly in models of neurotoxicity or oxidative stress, is a logical starting point.
Caption: Hypothesized signaling pathways for THIQ-6-amine HCl.
Core Experimental Protocols
The following protocols provide a robust starting point for characterizing the cellular effects of this compound.
3.1. Protocol 1: Determining Cell Viability and IC₅₀ using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a crucial first step to determine the concentration range at which the compound exerts a biological effect and to calculate the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability via MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed your chosen cell line (e.g., SH-SY5Y neuroblastoma or HeLa cervical cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[20]
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium. A common starting range is from 0.1 µM to 100 µM.[9] Include a "vehicle control" well that receives medium with the same final concentration of DMSO (or PBS) as the highest compound concentration well, and a "no treatment" control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL). Incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[22] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Table 1: Example Data Layout for IC₅₀ Determination
| Concentration (µM) | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Viability (vs. Vehicle) |
| Vehicle Control | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.1 | 1.249 | 1.265 | 1.258 | 1.257 | 98.9% |
| 1 | 1.153 | 1.189 | 1.170 | 1.171 | 92.1% |
| 10 | 0.752 | 0.788 | 0.765 | 0.768 | 60.4% |
| 50 | 0.311 | 0.345 | 0.328 | 0.328 | 25.8% |
| 100 | 0.150 | 0.162 | 0.155 | 0.156 | 12.3% |
3.2. Protocol 2: Assessment of Apoptosis by Western Blotting
If the MTT assay indicates a cytotoxic effect, Western blotting can determine if the mechanism involves apoptosis. This technique detects specific proteins, such as cleaved (activated) caspases and their substrates.[12][21]
Experimental Workflow: Western Blot for Apoptosis Markers
Caption: Workflow for detecting apoptosis markers via Western blot.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) in ice-cold PBS.[21]
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[21]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[21]
-
Incubate the membrane overnight at 4°C with a primary antibody targeting an apoptosis marker (see Table 2).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager or X-ray film.[21] The appearance or increased intensity of bands corresponding to the cleaved forms of Caspase-3 and PARP in treated samples indicates the induction of apoptosis.[12][24]
Table 2: Suggested Primary Antibodies for Apoptosis Western Blot
| Target Protein | Expected Size (Full-length) | Expected Size (Cleaved) | Rationale |
| Caspase-3 | ~35 kDa | ~17/19 kDa | Key executioner caspase in apoptosis.[12][14] |
| PARP-1 | ~116 kDa | ~89 kDa | A substrate of cleaved Caspase-3; its cleavage is a hallmark of apoptosis.[12][14] |
| Bcl-2 | ~26 kDa | N/A | Anti-apoptotic protein; downregulation can indicate apoptosis induction.[24] |
| Bax | ~21 kDa | N/A | Pro-apoptotic protein; upregulation can indicate apoptosis induction.[24] |
| β-Actin | ~42 kDa | N/A | Loading control to ensure equal protein loading across lanes. |
References
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Application Notes and Protocols for Preclinical Evaluation of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroisoquinoline Analog
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities span from neuroprotection and monoamine oxidase (MAO) inhibition to anticancer and anti-inflammatory effects.[1][2] 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, as a member of this versatile family, presents a compelling candidate for preclinical investigation. While specific pharmacological data for this exact molecule is limited, the known properties of the THIQ nucleus provide a strong rationale for exploring its therapeutic potential in neurodegenerative diseases and oncology.
This guide provides a comprehensive framework for the initial in vivo evaluation of this compound, focusing on animal models relevant to its hypothesized mechanisms of action. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a strategic approach to elucidate the compound's efficacy and safety profile, grounded in established preclinical methodologies.
Hypothesized Mechanism of Action: A Dual Focus on Neuroprotection and Anticancer Activity
The primary hypothesis for the biological activity of this compound is centered on its potential as a monoamine oxidase (MAO) inhibitor . Many THIQ analogs exhibit inhibitory activity against both MAO-A and MAO-B, enzymes critical in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[3][4] Inhibition of MAO-B is a clinically validated strategy in the management of Parkinson's disease, as it increases the synaptic availability of dopamine.[5] Furthermore, the structural similarity of THIQs to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggests a potential interaction with the dopaminergic system.[6][7] Therefore, the primary focus of this guide will be on animal models of Parkinson's disease to assess the neuroprotective potential of the compound.
A secondary, yet significant, hypothesis is the compound's potential as an anticancer agent . Several THIQ derivatives have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines.[8] The mechanisms underlying these effects are diverse, including the inhibition of tubulin polymerization and modulation of multidrug resistance.[9][10] Given this, a preliminary in vivo cancer screen is warranted to explore this potential therapeutic avenue.
The following diagram illustrates the proposed dual-investigative approach for this compound.
Caption: Dual-investigative workflow for the preclinical assessment of this compound.
Part 1: Neuroprotection Studies in Animal Models of Parkinson's Disease
The neuroprotective potential of this compound will be assessed using two well-established neurotoxin-induced rodent models of Parkinson's disease: the MPTP mouse model and the 6-OHDA rat model.[9][11] These models recapitulate key pathological features of the disease, namely the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and subsequent motor deficits.[12]
The MPTP-Induced Mouse Model of Parkinson's Disease
This model utilizes the proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is systemically administered to mice and selectively destroys dopaminergic neurons.[3][13][14]
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old) are recommended due to their high sensitivity to MPTP.[11]
-
Acclimatization: Animals should be housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle control (saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Dose 1)
-
Group 4: MPTP + this compound (Dose 2)
-
Group 5: MPTP + this compound (Dose 3)
-
Group 6: this compound alone (highest dose)
-
-
MPTP Administration: A sub-acute regimen is recommended: 20 mg/kg MPTP-HCl (free base weight) administered intraperitoneally (i.p.) four times at 2-hour intervals on a single day.[3]
-
Test Compound Administration: this compound should be administered i.p. or orally (p.o.) starting 30 minutes before the first MPTP injection and continued daily for 7 days.
-
Behavioral Assessments:
-
Open Field Test: To assess general locomotor activity.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Pole Test: To measure bradykinesia.[12]
-
-
Euthanasia and Tissue Collection: 7 days after the last MPTP injection, animals are euthanized, and brains are collected for neurochemical and histological analysis.
-
Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC and HVA) will be quantified using high-performance liquid chromatography (HPLC).[3]
-
Histological Evaluation: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum will be performed to quantify dopaminergic neuron loss.
| Parameter | Vehicle Control | MPTP + Vehicle | MPTP + Test Compound (Effective Dose) |
| Locomotor Activity | Normal | Significantly Reduced | Attenuated Reduction |
| Rotarod Performance | Normal | Significantly Impaired | Improved Performance |
| Striatal Dopamine | 100% | ~30-40% of Control | Significantly Higher than MPTP Group |
| TH+ Neurons (SNpc) | 100% | ~40-50% of Control | Significant Protection of Neurons |
The 6-OHDA-Induced Rat Model of Parkinson's Disease
The neurotoxin 6-hydroxydopamine (6-OHDA) is a hydroxylated analog of dopamine that is selectively taken up by dopaminergic neurons, leading to their destruction.[6] Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and must be directly injected into the brain.[6] This model is particularly useful for creating unilateral lesions, allowing for the assessment of drug-induced rotational behavior.[9]
-
Animal Selection: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Stereotaxic Surgery:
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.
-
Grouping and Dosing: Similar to the MPTP model, with the test compound administered daily starting 24 hours after surgery for 2-4 weeks.
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: Two weeks post-lesion, administer apomorphine (a dopamine agonist) or amphetamine (a dopamine-releasing agent) and quantify the number of contralateral or ipsilateral rotations, respectively. A successful lesion is typically defined as >7 full contralateral rotations per minute with apomorphine.
-
Cylinder Test: To assess forelimb akinesia.
-
-
Euthanasia and Tissue Analysis: At the end of the treatment period, euthanize the animals and perform neurochemical and histological analyses as described for the MPTP model.
Caption: Experimental workflows for the MPTP and 6-OHDA Parkinson's disease models.
Part 2: Preliminary Anticancer Efficacy in a Xenograft Model
To investigate the secondary hypothesis of anticancer activity, a simple subcutaneous xenograft model using a well-characterized human cancer cell line is recommended.
Human Tumor Xenograft Model
-
Cell Line and Animal Selection:
-
Select a suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent graft rejection.
-
-
Tumor Implantation:
-
Inject 1-5 x 10^6 tumor cells in a suitable medium subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment groups (Vehicle, Test Compound at multiple doses, Positive Control).
-
-
Compound Administration: Administer the test compound and controls via an appropriate route (i.p. or p.o.) daily or on a specified schedule.
-
Efficacy Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
The primary endpoint is tumor growth inhibition (TGI).
-
-
Study Termination: Euthanize animals when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
Part 3: Preliminary Toxicology and Safety Assessment
Concurrent with the efficacy studies, it is crucial to gather preliminary toxicology data.
Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Design:
-
Use a small number of rodents (e.g., mice or rats).
-
Administer single, escalating doses of the test compound.
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
-
Endpoints:
-
Clinical observations (changes in behavior, appearance, etc.).
-
Body weight changes.
-
Gross pathology at necropsy.
-
Repeat-Dose Toxicity Study (Integrated with Efficacy Studies)
The efficacy studies described above can be designed to include preliminary repeat-dose toxicity endpoints.
-
In-life Observations: Daily clinical observations and weekly body weight measurements.
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (liver, kidneys, spleen, heart, etc.) for weight analysis and histopathological examination.
-
These integrated studies provide valuable early insights into the safety profile of this compound, informing the design of more extensive, dedicated toxicology studies as per regulatory guidelines.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound. The data generated from these studies will be instrumental in validating the hypothesized neuroprotective and/or anticancer activities of the compound. Positive results will pave the way for more in-depth mechanistic studies, pharmacokinetic profiling, and comprehensive IND-enabling toxicology assessments. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.
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- 7. Synthesis and biological evaluation of 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dosage and Administration of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for the preparation, dosage, and administration of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride in mice for preclinical research. Due to the limited availability of specific dosage information for this compound, this document outlines a systematic approach to establishing a safe and effective dosing regimen. The protocols detailed herein are grounded in established best practices for in vivo compound administration and adhere to the highest standards of animal welfare as mandated by institutional animal care and use committees (IACUC) and other regulatory bodies.[1][2][3][4][5][6][7][8][9][10][11] This guide is intended for researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds with a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery.[12][13][14] this compound is a specific analog within this class.[15][16] The successful in vivo evaluation of this and similar novel compounds is critically dependent on the careful determination of appropriate dosage and administration protocols. This guide provides a framework for researchers to develop such protocols in a scientifically rigorous and ethically sound manner.
The primary objectives of these protocols are:
-
To provide a method for the preparation of this compound for in vivo administration.
-
To outline a dose-range finding study to determine the maximum tolerated dose (MTD).[17][18]
-
To detail standardized procedures for various routes of administration in mice, including intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral (PO) gavage.[19][20][21][22]
-
To offer guidance on pharmacokinetic and pharmacodynamic considerations.
Compound Information
| Property | Value | Source |
| Compound Name | This compound | [15][16] |
| CAS Number | 175871-42-8 | [15][16] |
| Molecular Formula | C₉H₁₃ClN₂ | [15] |
| Molecular Weight | 184.67 g/mol | [15] |
| Appearance | Solid (form may vary) | [23] |
| Solubility | Expected to be soluble in aqueous solutions. | [23] |
Vehicle Selection and Formulation
The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of the test compound while minimizing any potential for adverse effects.[24][25][26][27]
Vehicle Selection Considerations
-
pH: The pH of the final formulation should be adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation and tissue damage at the injection site.[1][28]
-
Osmolality: The formulation should be isotonic to minimize pain and tissue damage.[25][28]
-
Sterility: All parenteral formulations must be sterile.[22]
-
Toxicity: The vehicle itself should be non-toxic and have minimal pharmacological activity.[26][27]
Recommended Vehicles
| Vehicle | Route of Administration | Notes |
| Sterile 0.9% Saline | IP, IV, SC | A common and generally well-tolerated vehicle.[29] |
| Phosphate-Buffered Saline (PBS) | IP, IV, SC | Provides buffering capacity to maintain physiological pH. |
| 5% Dextrose in Water (D5W) | IV | Can be used as an alternative to saline. |
| 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water | PO | Suitable for oral suspensions if the compound has limited aqueous solubility.[27][30] |
Formulation Protocol
-
Determine the required concentration: Based on the desired dose (mg/kg) and a standard dosing volume (e.g., 10 mL/kg for IP, SC, and PO; 5 mL/kg for IV), calculate the required concentration of the compound in the vehicle.[1][22][28][31]
-
Dissolution: Weigh the appropriate amount of this compound and dissolve it in the chosen vehicle. Gentle warming or sonication may be used to aid dissolution.
-
pH Adjustment: Measure the pH of the solution and adjust to ~7.4 using sterile 0.1 N NaOH or 0.1 N HCl.
-
Sterilization: For parenteral administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.[30]
-
Storage: Store the formulation as recommended by the compound supplier, protected from light if necessary.
Dose-Range Finding (Acute Toxicity) Study
A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity.[17][18][32]
Experimental Design
-
Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Group Size: Assign 3-5 mice per group.
-
Dose Levels: Include a vehicle control group and at least 3-5 dose-escalation groups. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often a good starting point.[32] The initial starting dose can be informed by in vitro data or studies on structurally similar compounds.[17]
-
Administration: Administer a single dose of the compound via the intended route of administration.
Monitoring and Observations
Observe the animals for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, and at 1, 4, and 24 hours post-dose, and then daily for up to 14 days).[17][32]
Clinical Signs to Monitor:
-
Changes in activity (hypo- or hyperactivity)
-
Changes in posture or gait
-
Changes in respiration
-
Changes in physical appearance (e.g., piloerection, chromodacryorrhea)
-
Body weight changes
-
Mortality
The MTD is defined as the highest dose that does not produce mortality or other signs of life-threatening toxicity.[17][18]
Administration Protocols
All animal procedures must be reviewed and approved by the institution's IACUC.[1] Personnel should be adequately trained in the administration techniques.[22]
General Guidelines
| Route | Recommended Volume (Adult Mouse) | Recommended Needle Gauge |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 G |
| Subcutaneous (SC) | < 1-2 mL | 25-27 G |
| Oral (PO) - Gavage | < 1-2 mL | 20-22 G (ball-tipped) |
Intraperitoneal (IP) Injection
-
Restraint: Manually restrain the mouse, ensuring the head is tilted downwards.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[33]
-
Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.[33]
Intravenous (IV) Injection (Tail Vein)
-
Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Warming: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.
Subcutaneous (SC) Injection
-
Restraint: Manually restrain the mouse.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert the needle into the base of the skin tent. Aspirate briefly before injecting the solution to ensure the needle has not entered a blood vessel.
Oral Gavage (PO)
-
Restraint: Firmly restrain the mouse to prevent movement of the head.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the mouse. Measure the needle from the tip of the nose to the last rib to ensure proper length.[24]
-
Administration: Gently pass the gavage needle along the roof of the mouth and down the esophagus into the stomach. Administer the solution slowly.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
For novel compounds like this compound, it is crucial to understand their pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Methodology: After administration of a single dose, collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Analyze the plasma concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Key Parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Pharmacodynamic Studies
-
Objective: To assess the biological effects of the compound and establish a dose-response relationship.
-
Methodology: The specific design of the PD study will depend on the putative mechanism of action of this compound. This may involve behavioral assessments, biomarker analysis, or other relevant functional assays.
Visualization of Experimental Workflow
Dosing Preparation Workflow
Caption: Workflow for the preparation of a sterile dosing solution.
In Vivo Study Workflow
Sources
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
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- 4. Regulatory Requirements Regarding Use of Laboratory Animals - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 5. Policies and Laws | OLAW [olaw.nih.gov]
- 6. AAALAC accreditation: an international standard to protect laboratory animals - TransCure bioServices [transcurebioservices.com]
- 7. aai.org [aai.org]
- 8. research.okstate.edu [research.okstate.edu]
- 9. AAALAC International Standards and Accreditation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accreditation Standards Overview - AAALAC [aaalac.org]
- 11. AAALAC International Perspective - The Development of Science-based Guidelines for Laboratory Animal Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 13. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 15. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
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- 18. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. routes of administration in laboratory rat & mice | PPTX [slideshare.net]
- 20. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 21. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cea.unizar.es [cea.unizar.es]
- 23. 6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 24. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lar.fsu.edu [lar.fsu.edu]
- 26. researchgate.net [researchgate.net]
- 27. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. iacuc.wsu.edu [iacuc.wsu.edu]
- 29. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. acuc.berkeley.edu [acuc.berkeley.edu]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Formulation of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Abstract: This technical guide provides a comprehensive framework for the formulation of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride for use in preclinical research, including in vitro and in vivo experimental settings. Recognizing the critical role of a well-characterized and stable formulation in generating reproducible and reliable data, this document outlines the essential physicochemical properties of the target compound, drawing parallels from structurally similar molecules. Crucially, where specific data for this compound is not publicly available, this guide furnishes detailed, field-proven protocols for researchers to empirically determine key parameters such as solubility and stability. Step-by-step methodologies for the preparation of stock solutions and final dosing formulations are provided, emphasizing the rationale behind solvent selection and handling procedures to ensure the integrity of the compound throughout experimentation.
Introduction: The Criticality of Pre-formulation Studies
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them compelling candidates in drug discovery and development.[1][2] The hydrochloride salt of 1,2,3,4-tetrahydroisoquinolin-6-amine is frequently utilized in research to enhance aqueous solubility and improve handling characteristics. The success of any experimental program hinges on the accurate and consistent delivery of the active compound. Therefore, a thorough understanding of its physicochemical properties and the development of a robust formulation strategy are paramount. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools and protocols to effectively formulate this compound for experimental use.
Physicochemical Properties and Pre-formulation Considerations
A comprehensive understanding of the compound's intrinsic properties is the foundation of a rational formulation strategy. While specific experimental data for this compound is limited in publicly accessible literature, we can infer key characteristics from its chemical structure and data on analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound - Predicted) | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
| Molecular Formula | C₉H₁₃ClN₂[3][4] | C₉H₁₁N | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 184.67 g/mol [4] | 133.19 g/mol | 229.70 g/mol |
| Appearance | Likely a crystalline solid | - | Shiny flakes or crystalline powder |
| Predicted pKa (Strongest Basic) | Not available | 9.36 | Not available |
| Predicted Water Solubility | Likely soluble | 4.81 g/L | Soluble |
| Predicted LogP | Not available | 1.31 | Not available |
Solubility Profile
The hydrochloride salt form of an amine significantly increases its polarity and, consequently, its solubility in aqueous media. It is anticipated that this compound will exhibit good solubility in water and other polar solvents. For related amine hydrochloride compounds, solubility in common laboratory solvents has been reported, providing a valuable reference point. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is soluble in water.
Given the absence of explicit quantitative data, it is imperative for the researcher to experimentally determine the solubility of their specific batch of this compound in the solvents and buffers relevant to their planned experiments.
pKa and its Implications for Formulation
The pKa of a compound is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 1,2,3,4-tetrahydroisoquinolin-6-amine, there are two basic centers: the secondary amine in the tetrahydroisoquinoline ring and the primary aromatic amine. The pKa of the secondary amine in the parent 1,2,3,4-tetrahydroisoquinoline is predicted to be around 9.36. The aromatic amine will be significantly less basic. As a hydrochloride salt, the compound will be protonated.
Understanding the pKa is crucial for preparing buffered solutions. At a pH below the pKa of the secondary amine, the compound will be predominantly in its protonated, charged form, which generally favors aqueous solubility. Conversely, at a pH significantly above the pKa, the compound will exist primarily as the free base, which may be less soluble in aqueous media but more permeable across biological membranes.
Stability Considerations
The stability of the formulated compound is paramount to ensure accurate dosing and interpretation of experimental results. Amine compounds can be susceptible to oxidative degradation. The stability of this compound in solution should be empirically determined under the intended storage and experimental conditions. Forced degradation studies can be employed to identify potential degradation products and establish a stability-indicating analytical method.[1][5][6][7]
Experimental Protocols
The following section provides detailed, step-by-step protocols for determining the essential formulation parameters and for preparing solutions for experimental use.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in a desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. A starting point could be 10-20 mg.
-
Add a precise volume of the aqueous buffer to each vial (e.g., 1 mL).
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable modifier like formic acid or TFA) is a common starting point for such compounds.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted * DF Where:
-
C_diluted is the concentration of the diluted sample determined by HPLC (in mg/mL).
-
DF is the dilution factor.
-
-
Caption: Workflow for determining aqueous solubility.
Protocol for Stability Assessment in Solution
This protocol describes a basic stability study to assess the degradation of this compound in a given solvent over time.
Materials:
-
Stock solution of this compound in the desired solvent.
-
Vials (amber or protected from light).
-
Temperature-controlled storage (e.g., refrigerator, incubator).
-
HPLC system.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent at the intended experimental concentration.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles or contamination of the bulk solution.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is suspected to be light-sensitive.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).
-
-
Analysis:
-
At each time point, retrieve a vial and analyze the sample by HPLC.
-
The initial time point (T=0) serves as the baseline.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
A stability-indicating method should be able to resolve the parent peak from any degradation products. If new peaks appear, this indicates degradation.
-
For a more comprehensive analysis, forced degradation studies can be performed under stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways.[2][5][6][7]
Preparation of Stock Solutions
For most applications, a concentrated stock solution is prepared in an organic solvent and then diluted into the final aqueous medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): Generally an excellent solvent for a wide range of organic compounds.
-
Ethanol: A good alternative to DMSO, particularly if DMSO is incompatible with the experimental system.
Protocol for a 10 mM DMSO Stock Solution:
-
Calculation:
-
Molecular Weight of this compound = 184.67 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need: 184.67 g/mol * 0.010 mol/L * 0.001 L = 0.0018467 g = 1.85 mg
-
-
Procedure:
-
Accurately weigh 1.85 mg of this compound into a sterile microcentrifuge tube or vial.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping in foil.
-
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw an aliquot of the DMSO stock solution.
-
Serially dilute the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Crucial Consideration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in the assay. A vehicle control (medium or buffer with the same final concentration of the solvent) must be included in all experiments.
Caption: Preparation of in vitro working solutions.
Formulation for In Vivo Administration
For in vivo studies, the formulation must be sterile, biocompatible, and tailored to the route of administration (e.g., intravenous, intraperitoneal, oral).
Aqueous Formulation (for soluble compounds): If the required dose can be dissolved in a physiologically compatible aqueous vehicle, this is the preferred method.
Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).
Procedure:
-
Calculate the total amount of compound needed for the study.
-
Accurately weigh the this compound.
-
In a sterile environment, dissolve the compound directly in the sterile vehicle.
-
Vortex or sonicate until fully dissolved.
-
Filter the final solution through a 0.22 µm sterile syringe filter before administration.
Co-Solvent Formulation (for less soluble compounds or higher doses): If the aqueous solubility is insufficient, a co-solvent system may be necessary. The percentage of organic co-solvents should be minimized to avoid toxicity.
Table 2: Common Co-Solvent Systems for In Vivo Studies
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 50% Saline | IP, SC, Oral | Common for poorly soluble compounds. PEG300 enhances solubility. |
| 5% Ethanol, 5% Tween 80, 90% Saline | IP, IV (with caution) | Tween 80 acts as a surfactant to aid dissolution. |
| 10% DMSO, 90% Saline | IP, SC | A simpler vehicle, but solubility enhancement is limited. |
Procedure for Co-Solvent Formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline):
-
In a sterile vial, dissolve the weighed compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Slowly add the saline dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
Analytical Methods for Quantification
A validated analytical method is essential for confirming the concentration of dosing solutions and for stability studies.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).
-
Quantification: Based on a standard curve of known concentrations.
LC-MS/MS can also be employed for higher sensitivity and specificity, particularly for analyzing samples from biological matrices.[8]
Conclusion
The successful use of this compound in research is critically dependent on a well-defined and reproducible formulation strategy. While some physicochemical properties can be inferred from its structure and related compounds, this guide emphasizes the necessity of empirical determination of key parameters like solubility and stability. The provided protocols offer a robust framework for researchers to characterize their specific batch of the compound and to prepare formulations that are appropriate for their experimental needs. By adhering to these principles of careful pre-formulation and formulation, researchers can enhance the reliability and reproducibility of their scientific findings.
References
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry.
- 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Vulcanchem.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- How to assess the stability of AR-C141990 hydrochloride in solution. (n.d.). Benchchem.
- Stability of amitriptyline hydrochloride in a commercial aqueous solution. (1979). Journal of Pharmaceutical Sciences.
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 97%. (n.d.). Sigma-Aldrich.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE. (n.d.). ChemNet.
- 6-Amino-1,2,3,4-tetrahydro-isoquinoline hydrochloride. (n.d.). Fluorochem.
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. (2023).
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (n.d.). Oxford Academic.
- Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. (n.d.). IJSDR.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
- Compound solubility measurements for early drug discovery. (2022).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- How to Determine Solubility: 14 Steps (with Pictures). (n.d.). wikiHow.
- Solubility & Method for determin
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- 8. jsbms.jp [jsbms.jp]
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its analogs represent a significant class of heterocyclic compounds widely distributed in nature and extensively explored in medicinal chemistry.[1][2][3] These scaffolds are integral to a variety of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including but not limited to anti-bacterial, anti-cancer, and neuroprotective effects.[1][4] 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8) is a valuable building block in drug discovery and development, necessitating a thorough understanding of its safe handling and application.[5][6] This guide provides a detailed framework for its use in a research setting, emphasizing the causality behind each procedural recommendation to foster a culture of safety and experimental reproducibility.
Compound Identification and Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 175871-42-8 | [5][7][8] |
| Molecular Formula | C₉H₁₃ClN₂ | [7][8] |
| Molecular Weight | 184.67 g/mol | [7][8] |
| Boiling Point | 344.7°C at 760 mmHg | [7][8] |
| Flash Point | 162.3°C | [8] |
| Appearance | Typically a solid |
Hazard Identification and Risk Assessment
While a specific hazard profile for this compound is not fully established, based on analogous structures (other tetrahydroisoquinoline derivatives and amine hydrochlorides), a conservative approach to risk assessment is warranted.[9][10][11]
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Amine hydrochlorides can cause skin irritation and serious eye damage.[10][11][12][13][14]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[10][11]
-
Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[10][11]
-
Hygroscopic Nature: The compound may absorb moisture from the air, which can affect its stability and handling.[15]
Logical Flow for Risk Mitigation
Caption: Risk mitigation workflow for handling the compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is critical. The causality is simple: prevent all routes of exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[16][17][18] This is to prevent inhalation of any dust or aerosols.[16]
-
Eyewash Station and Safety Shower: These must be readily accessible and tested regularly.[16][19] Immediate and prolonged flushing is the most effective first aid for eye or skin contact.[17][19]
Personal Protective Equipment (PPE): The Last Barrier
| Protection Type | Equipment Specification | Purpose and Rationale |
| Eye and Face | ANSI Z87.1 compliant safety goggles with side shields. A face shield is recommended when handling larger quantities.[9] | Protects against splashes and airborne particles. The hydrochloride salt can be particularly damaging to the eyes.[9][16] |
| Hand | Chemical-resistant nitrile or neoprene gloves.[9][18] | Prevents direct skin contact. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[20] |
| Body | A fully buttoned, long-sleeved laboratory coat.[9] | Prevents contamination of personal clothing.[9] |
| Respiratory | A NIOSH-approved respirator with acid gas cartridges may be necessary for large spills or when engineering controls are insufficient.[18] | Provides an additional layer of protection against inhalation of dust or vapors. |
Safe Handling and Storage Protocols
General Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[10]
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[16][21]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[12][21] Do not eat, drink, or smoke in the laboratory.[21]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[15][19]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[19][21]
-
Environment: Keep in a cool, dry, and well-ventilated place away from moisture, as the compound may be hygroscopic.[15][19]
-
Security: Store in a locked cabinet or a secure area to restrict access.[12][21]
Experimental Protocols: Preparation of a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). The choice of solvent should always be guided by the specific requirements of the downstream application.
Pre-Protocol Safety Check
-
Confirm the chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible.
-
Don the required PPE (goggles, face shield, lab coat, nitrile gloves).
Step-by-Step Procedure
-
Aliquot the Compound: Tare a sterile, chemically compatible vial on an analytical balance within the fume hood. Carefully weigh the desired amount of this compound. Causality: Weighing directly into the vial minimizes material transfer and potential for spills.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Causality: Using an anhydrous solvent is crucial if the compound is sensitive to moisture.
-
Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C as per experimental requirements, protected from light.
Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing a stock solution.
Emergency Procedures
Preparedness is paramount for mitigating the consequences of an accidental exposure or spill.
| Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][19] Seek immediate medical attention.[19][22] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][17] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[22] |
| Inhalation | Move the individual to fresh air.[10][23] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[22] Seek immediate medical attention.[22] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10][12] Never give anything by mouth to an unconscious person.[10][22] Seek immediate medical attention.[12] |
| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Sweep up the material and place it in a sealed container for proper disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.[21] |
| Large Spill | Evacuate the area immediately.[10] Notify your institution's EHS department and follow their emergency response protocols. |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of unused material and contaminated items in a properly labeled hazardous waste container.[12][18]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[12]
Conclusion
The responsible use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of risk assessment, engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can safely harness the scientific potential of this valuable compound.
References
- Vertex AI Search. (2025, September 17). This compound.
- ChemNet. 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE.
- Echemi. (2024, November 22). Essential Hydrochloric Acid Safety Precautions.
- Quora. (2021, December 28). How to safely handle hydrochloric acid.
- BenchChem. Personal protective equipment for handling SCOULERIN HCl.
- Scribd. Hydrochloric Acid Safety Guide.
- Enamine. Safety Data Sheet - methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride.
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
- Thermo Fisher Scientific. Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline.
- Angene Chemical. (2025, October 28). Safety Data Sheet - 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Tri-iso. Material Safety Data Sheet.
- Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
- Cayman Chemical. (2024, October 8). Safety Data Sheet - Tetrahydrozoline (hydrochloride).
- Enamine. Safety Data Sheet - methyl 8-amino-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride.
- Enamine. Safety Data Sheet - 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Fluorochem. 6-Amino-1,2,3,4-tetrahydro-isoquinoline hydrochloride.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Tetrahydrozoline hydrochloride.
- Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet - Methylamine hydrochloride.
- Sigma-Aldrich. This compound.
- RSC Publishing. (2021, April 23). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Sigma-Aldrich. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 97%.
- Enamine. Safety Data Sheet.
- ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- RSC Advances. (2021, April 23). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- PubMed. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in this synthesis.
Introduction: The Challenge and Importance of this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The 6-amino substituted analogue, in its hydrochloride salt form for improved solubility and handling, is a valuable building block for the development of novel therapeutics. However, its synthesis can present challenges related to yield, purity, and side reactions. This guide provides practical, field-proven insights to navigate these complexities.
Common Synthetic Routes
Two classical and effective methods for the synthesis of the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. The presence of the electron-donating amino group at the 6-position of the final product means that the starting phenethylamine derivative is activated, which can be advantageous for the key cyclization step in both routes.[2][3]
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[4]
Bischler-Napieralski Reaction
This method involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[5][6][7]
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My Pictet-Spengler reaction is giving a low yield. What are the most likely causes and how can I improve it?
A1: Low yields in the Pictet-Spengler reaction are a common issue. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your β-aminophenethylamine precursor is pure. Impurities can inhibit the reaction or lead to side products. The aldehyde or ketone used should also be of high purity.
-
Acid Catalyst: The choice and amount of acid catalyst are critical. While hydrochloric acid is traditional, other Brønsted or Lewis acids like trifluoroacetic acid (TFA) or BF₃·OEt₂ can be effective.[2] Start with a catalytic amount and consider increasing it if the reaction is sluggish. However, excessive acid can lead to side reactions.
-
Reaction Conditions:
-
Temperature: Some Pictet-Spengler reactions proceed at room temperature, while others require heating.[4] If your reaction is slow, gentle heating may improve the rate. Conversely, if you observe decomposition, try running the reaction at a lower temperature.
-
Solvent: The solvent choice can impact solubility and reaction rates. While protic solvents are common, aprotic solvents have been reported to give better yields in some cases.
-
-
Special Consideration for the 6-Amino Group: The amino group is highly activating. While this is generally beneficial for the cyclization, it can also lead to undesired side reactions if the conditions are too harsh. If you suspect this is an issue, consider using a milder acid catalyst or lower reaction temperatures.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products is a frequent challenge. Here are some possibilities:
-
Incomplete Cyclization: You may be seeing the intermediate imine or Schiff base. This can happen if the reaction time is too short or the acid catalyst is not effective enough.
-
Oxidation: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding 3,4-dihydroisoquinoline or even the fully aromatic isoquinoline, especially if the reaction is exposed to air at elevated temperatures for extended periods.
-
Polymerization: Aldehydes, in particular, can be prone to self-condensation or polymerization under acidic conditions.
-
Alternative Cyclization Pathways: With a highly activated ring due to the amino group, there is a small possibility of cyclization at other positions, although cyclization ortho to the ethylamine side chain is strongly favored.
To identify the side products, consider using LC-MS for mass identification. To minimize them, ensure an inert atmosphere if using high temperatures and optimize the stoichiometry of your reactants.
Q3: Should I protect the 6-amino group? If so, what protecting group should I use?
A3: Protection of the 6-amino group is a strategic consideration.
-
When to Protect: If you are using harsh reaction conditions (e.g., strong acids, high temperatures) or if the amino group is interfering with other desired transformations, protection is advisable. Acylation of the amino group to form an amide can reduce its nucleophilicity and prevent it from undergoing undesired reactions.
-
Choosing a Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting amines. It is stable under a wide range of conditions and can be readily removed with acid, which can sometimes be integrated into the final hydrochloride salt formation step. The carboxybenzyl (Cbz) group is another option, which can be removed by catalytic hydrogenation.
Q4: I'm having difficulty purifying the final 1,2,3,4-tetrahydroisoquinolin-6-amine. What are the best practices?
A4: The basicity of the amino groups in your product can make purification by standard silica gel chromatography challenging due to streaking and poor separation. Here are some tips:
-
Acid/Base Extraction: A classic and effective method is to use acid-base extraction. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer with a base like NaOH and extract your purified free-base amine back into an organic solvent.
-
Modified Column Chromatography: If you must use column chromatography, consider these modifications:
-
Add a small amount of a basic modifier to your eluent, such as 1-2% triethylamine or ammonia in methanol. This will help to reduce tailing of your basic compound on the acidic silica gel.
-
Use a different stationary phase, such as alumina, which is less acidic than silica gel.
-
-
Crystallization: Often, the hydrochloride salt of your final product can be purified by crystallization from a suitable solvent system (e.g., ethanol/ether).
Q5: I'm struggling with the formation and isolation of the hydrochloride salt. What could be the issue?
A5: The formation of the hydrochloride salt is a crucial final step for stability and handling.
-
Anhydrous Conditions: It is often best to use anhydrous HCl for salt formation to avoid introducing water, which can sometimes hinder crystallization. This can be in the form of gaseous HCl or a solution of HCl in an anhydrous solvent like ether, dioxane, or isopropanol.
-
Solvent Choice: The choice of solvent is critical for precipitation. You want a solvent in which the free base is soluble but the hydrochloride salt is insoluble. Common choices include isopropanol, ethanol, or a mixture of an alcohol and an ether.
-
Stoichiometry: Ensure you are adding a slight excess of HCl to ensure complete protonation of all basic sites. You can monitor the pH of the solution.
-
Troubleshooting Precipitation: If your salt is not precipitating, it may be too soluble in the chosen solvent. You can try cooling the solution or adding an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation.
Key Experimental Protocols
The following protocols are generalized procedures and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline (Precursor to the Amine)
This protocol outlines a common strategy of synthesizing the nitro-analogue, which can then be reduced to the desired 6-amino compound. This avoids potential complications with the free amino group during the cyclization.
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Nitrophenethylamine HCl | 1.0 eq | Starting material |
| Paraformaldehyde | 1.5 eq | Aldehyde source |
| Concentrated HCl | 10-15 mL per g of starting material | Acid catalyst and solvent |
| Reaction Temperature | 80-100 °C | |
| Reaction Time | 4-8 hours | Monitor by TLC |
Procedure:
-
To a round-bottom flask, add 4-nitrophenethylamine hydrochloride and paraformaldehyde.
-
Carefully add concentrated hydrochloric acid.
-
Heat the mixture to 80-100 °C with stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the solution with a concentrated NaOH solution until the pH is >10, keeping the mixture cool in an ice bath.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain 6-nitro-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
| Reagent/Parameter | Quantity/Value | Notes |
| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 1.0 eq | |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 4-5 eq | Reducing agent |
| Ethanol or Ethyl Acetate | Sufficient to dissolve starting material | Solvent |
| Reaction Temperature | 60-80 °C | |
| Reaction Time | 2-4 hours | Monitor by TLC |
Procedure:
-
Dissolve the 6-nitro-1,2,3,4-tetrahydroisoquinoline in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate in portions.
-
Heat the mixture to 60-80 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic.
-
Filter the mixture to remove tin salts.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,2,3,4-tetrahydroisoquinolin-6-amine.
Protocol 3: Formation of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| 1,2,3,4-Tetrahydroisoquinolin-6-amine | 1.0 eq | Purified free base |
| Anhydrous HCl (in ether or isopropanol) | ~1.1 eq per amine group | Can be titrated |
| Isopropanol or Ethanol | Solvent | |
| Diethyl ether | Anti-solvent |
Procedure:
-
Dissolve the purified 1,2,3,4-tetrahydroisoquinolin-6-amine in a minimal amount of isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in ether or isopropanol dropwise with stirring.
-
Monitor the pH to ensure it is acidic.
-
If a precipitate forms, continue stirring in the cold for 30 minutes. If no precipitate forms, you can add diethyl ether as an anti-solvent to induce crystallization.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of the target compound.
Troubleshooting Decision Tree for Low Yield in Pictet-Spengler Reaction
Caption: A decision tree for troubleshooting low reaction yields.
References
- Mathison, I. W., & Tidwell, R. R. (1976). An improved synthesis of 6-amino-l,2,3,4-tetrahydro-2-methylisoquinoline: Elucidation of the stereochemistry of some diastereoisomers of 6-amino-2-methyldecahydroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, (7), 757-762. [Link]
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
- Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]
- International Journal of Scientific & Technology Research. (2020).
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12585-12625. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 151-190. [Link]
- Semantic Scholar. (2011). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. [Link]
- Molecules. (2023). Diastereoselective Synthesis of (–)
- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12585-12625. [Link]
- J&K Scientific. (2021). Pictet-Spengler Reaction. [Link]
- Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
- RSC Publishing. (1976). Elucidation of the Stereochemistry of Some Diastereoisomers of 6-Amino-2-methyldecahydroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 757. [Link]
- ResearchGate. (2011).
- RSC Publishing. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 7(18), 2686-2691. [Link]
- ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Welcome to the technical support center for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this valuable intermediate. This molecule's unique structure, featuring a polar aromatic amine and a hydrochloride salt, presents specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Introduction: The Purification Challenge
This compound is a polar, basic compound that exists as a salt. Its purification is often complicated by three primary factors:
-
High Polarity: The hydrochloride salt form makes the molecule highly polar, limiting its solubility in many common organic solvents used for chromatography and recrystallization.
-
Amine Reactivity: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities, discoloring the final product.[1][2]
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Acid-Base Interactions: The basic nature of the amine functionality leads to strong interactions with standard acidic silica gel, causing significant peak tailing and poor separation during column chromatography.[3][4]
This guide will address these core challenges with practical, step-by-step solutions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My final product is pink, brown, or dark-colored. What causes this and how can I fix it?
A1: Cause and Mechanism
This is the most common issue encountered with aromatic amines. The discoloration is almost always due to the oxidation of the primary amine group.[1] Aniline, a similar compound, is well-known to oxidize easily, especially when exposed to air, light, or the presence of metal catalysts, forming a discolored product.[1] The hydrochloride salt form offers some protection, but oxidation can still occur, particularly in solution or if the free base is transiently formed.
Troubleshooting Workflow: Discoloration
Caption: Decision tree for treating a discolored product.
Step-by-Step Decolorization Protocol:
-
Solvent Selection: Choose a polar solvent in which your compound is highly soluble when hot, such as methanol, ethanol, or isopropanol.
-
Dissolution: In a flask, dissolve the discolored this compound in the minimum amount of hot solvent.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 0.5-1% of the solute's weight). Expert Tip: Adding too much charcoal can lead to significant product loss due to adsorption.
-
Heating: Gently heat the suspension at a temperature just below the solvent's boiling point for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization in the filter funnel.
-
Recrystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.
Q2: I'm struggling to recrystallize the compound. It either "oils out" or remains in solution. How do I choose the right solvent?
A2: Principles of Solvent Selection for Amine Salts
As a hydrochloride salt, your compound is highly polar. The key is to find a solvent or solvent system where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For amine salts, single-solvent systems are often ineffective. Mixed-solvent systems are typically required.[6]
Common Recrystallization Solvents for Amine Hydrochlorides
| Solvent System | Polarity | Rationale & Use Case |
| Ethanol/Water | High | The compound is dissolved in a minimum of hot water, and ethanol is added until turbidity appears. Good for highly polar salts. |
| Methanol/Diethyl Ether | Medium-High | Dissolve in minimal hot methanol, then slowly add diethyl ether as an anti-solvent until the solution becomes cloudy. Cool to crystallize.[2] |
| Isopropanol/Hexanes | Medium | Isopropanol dissolves the polar salt, while hexanes act as a non-polar anti-solvent to reduce solubility upon cooling. |
| Acetic Acid/Water | High (Acidic) | Acetic acid can be an excellent solvent for basic compounds and their salts.[2] Use with caution as it may form adducts. |
Troubleshooting Protocol for Recrystallization:
-
Start Small: Use a small amount of crude material (20-30 mg) to test various solvent systems in test tubes.
-
The "Good" Solvent: Identify a polar solvent that dissolves your compound when hot (e.g., methanol, ethanol, isopropanol).
-
The "Bad" Solvent (Anti-Solvent): Identify a non-polar solvent in which your compound is insoluble (e.g., diethyl ether, ethyl acetate, hexanes, toluene).
-
The Procedure:
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "bad" solvent dropwise at an elevated temperature until you see persistent cloudiness (turbidity).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. .
-
Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod can help initiate crystallization if needed.
-
-
If it "oils out": This happens when the solution becomes supersaturated too quickly or at a temperature above the product's melting point. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool much more slowly.
Q3: My compound streaks badly on a standard silica gel column and I get very poor separation. What chromatography method should I use?
A3: The Problem with Silica and Basic Amines
Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[3] Basic amines, like yours, interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption, significant peak tailing, and poor or no elution, making purification by standard silica gel chromatography extremely challenging.[3][4]
Chromatography Method Selection Workflow
Caption: Selecting the right chromatography strategy.
Recommended Solutions:
-
Amine-Functionalized Silica: This is the most effective solution. The silica surface is bonded with aminopropyl groups, which masks the acidic silanols.[3] This prevents the strong interaction with your basic compound, resulting in symmetrical peaks and excellent separation using standard solvent systems like hexane/ethyl acetate or dichloromethane/methanol.[3][7]
-
Mobile Phase Modifiers (with standard silica): If amine-functionalized silica is unavailable, you can "neutralize" the acidic silica by adding a competing amine to the mobile phase.[4]
-
Protocol: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 1-2% of triethylamine (TEA) or ammonium hydroxide.[8]
-
Crucial Step: You MUST equilibrate the column with this modified mobile phase for at least 7-10 column volumes before loading your sample to ensure all acidic sites are passivated.[7]
-
-
Reversed-Phase Chromatography: Since the hydrochloride salt is water-soluble, reversed-phase (e.g., C18) chromatography is an excellent option.[4]
-
Mobile Phase: A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol.
-
pH Control: To ensure good peak shape, the mobile phase should be buffered. For an amine, using a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the amine, often leading to better retention and peak shape. Alternatively, a high pH mobile phase can be used to run the compound in its free-base form.[4]
-
References
- Amine Sorbent for the Separ
- Is there an easy way to purify organic amines? Biotage.
- How do I purify ionizable organic amine compounds using flash column chrom
- Purification of primary aromatic amine hydrohalides of the benzene series.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chromotography with free amines? Reddit r/chemhelp.
- Amine purific
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Recrystalliz
Sources
- 1. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
stability issues with 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride solutions
Technical Support Center: 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound. As a substituted 1,2,3,4-tetrahydroisoquinoline (THIQ), this molecule possesses significant potential in medicinal chemistry but also inherent properties that require careful handling to ensure experimental reproducibility and integrity.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and maintain the stability of your solutions.
Part 1: Fundamental Stability Profile
The structure of 1,2,3,4-tetrahydroisoquinolin-6-amine contains two key moieties prone to degradation: the electron-rich aromatic ring with an amine substituent and the tetrahydroisoquinoline core itself. Understanding these vulnerabilities is the first step in preventing stability issues.
-
Oxidative Susceptibility : The primary degradation pathway for this compound is oxidation. Aromatic amines are notoriously susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or light.[3][4] This process often leads to the formation of highly colored quinone-imine or polymeric species, which is the most common cause of solution discoloration (e.g., turning yellow, brown, or even black). Furthermore, the tetrahydroisoquinoline ring system can be dehydrogenated to form the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline species, especially in the presence of catalysts.[5][6]
-
pH Sensitivity : As an amine salt, the compound's stability and solubility are heavily dependent on the pH of the solution. The hydrochloride salt form ensures that the amine groups are protonated, which generally increases water solubility and enhances stability against oxidation. However, if the pH of the solution drifts towards neutral or basic conditions, the free amine is liberated. This deprotonated form is significantly more reactive and susceptible to oxidative degradation.[7][8]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Q1: Why did my freshly prepared solution of this compound turn yellow or brown?
A1: This is a classic sign of oxidation. The primary amine on the aromatic ring is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by:
-
Incorrect pH: If the solution is not sufficiently acidic, the more reactive free amine form will be present, which oxidizes rapidly.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Trace metal contaminants in your solvent or glassware (e.g., iron, copper) can catalytically accelerate the oxidation of amines.[6]
-
Elevated Temperature: Heat increases the rate of all chemical reactions, including oxidation.[9]
Troubleshooting Steps:
-
Prepare solutions fresh whenever possible.
-
Use high-purity, degassed solvents (e.g., sparged with nitrogen or argon) to minimize dissolved oxygen.
-
Ensure the pH of the solution remains acidic (ideally pH 3-5) to keep the amine protonated.[10]
-
Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Use metal-free spatulas and acid-washed glassware to avoid metal contamination.
Q2: My compound is not dissolving completely in my chosen solvent. What can I do?
A2: Solubility issues with amine hydrochlorides are common and typically related to the solvent system and pH.
-
Aqueous Solubility: As a hydrochloride salt, the compound should have moderate to good solubility in water. If it fails to dissolve, the solution may be saturated, or the material may have degraded into less soluble polymeric byproducts.
-
Organic Solvents: The hydrochloride salt form has low solubility in many non-polar organic solvents. To dissolve it in solvents like ethanol or DMSO, gentle warming may be required. However, prolonged heating can accelerate degradation.
-
Precipitation with Base: If you are adjusting the pH of an aqueous solution with a base to prepare the free amine form, you may observe precipitation as the neutral, less water-soluble form is generated.
Troubleshooting Steps:
-
Verify the solvent compatibility. For aqueous buffers, ensure the pH is acidic. A common starting point is a buffer at pH 4.5.
-
Use gentle sonication or vortexing to aid dissolution.
-
If using an organic solvent, consider a more polar option or a co-solvent system (e.g., DMSO/water). A solubility data table for similar compounds can be a useful reference.[11]
-
When preparing the free base, it is often better to extract it into an organic solvent rather than trying to use it in an aqueous medium where it may be poorly soluble.[12]
Q3: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound stability?
A3: Absolutely. Degradation directly leads to a lower concentration of the active compound, causing a perceived loss of potency. The degradation products themselves could also interfere with the assay or exhibit unexpected biological activity.
Causality:
-
Hydrolysis: While the primary concern is oxidation, hydrolysis of functional groups can occur under strongly acidic or basic conditions, though the core structure of this specific molecule is relatively stable against it.[8]
-
Oxidative Degradation: As discussed, oxidation changes the chemical structure, leading to inactive or interfering compounds. The formation of imines or quinone-like structures from the amine will eliminate the intended biological interactions.[5][13]
Validation Protocol:
-
Run a control experiment: Compare the results from a freshly prepared solution with one that has been stored for a period.
-
Analytical Confirmation: Use an analytical technique like HPLC with a UV or MS detector to assess the purity of your solution before each experiment. A loss of the main peak area and the appearance of new peaks are clear indicators of degradation.[14]
Part 3: Recommended Protocols & Best Practices
Adhering to strict preparation and storage protocols is the most effective way to prevent stability issues.
Protocol 1: Preparation of an Aqueous Stock Solution
-
Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. For maximum stability, degas the water by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the this compound in a clean, dry vessel.
-
Dissolution: Add the degassed water to the desired final concentration (e.g., 10 mM). It is recommended to use a buffer solution (e.g., citrate or acetate) with a pH between 3 and 5 to ensure the amine remains protonated and stable.[15]
-
Mixing: Gently vortex or sonicate until the solid is completely dissolved. Avoid excessive heating.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. Purge the headspace with argon or nitrogen before sealing tightly.
Diagram: Recommended Workflow for Solution Preparation
Caption: Workflow for preparing stable aqueous solutions.
Table 1: Storage Condition Guidelines
| Condition | Recommendation | Rationale |
| Temperature | Solid: 2-8°C, Solution: -20°C (short-term) or -80°C (long-term) | Reduces the rate of chemical degradation.[9][16] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, preventing oxidation.[17] |
| Light | Store in amber vials or protect from light | Prevents photolytic degradation. |
| pH (Aqueous) | Maintain between pH 3 and 5 | Keeps the amine protonated, which is the more stable form.[10][18] |
Part 4: Analytical Assessment of Stability
If you suspect degradation, you must confirm it analytically. Visual inspection is not sufficient.
Q4: How can I quantitatively measure the degradation of my compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for stability testing.
Protocol 2: Basic HPLC Method for Purity Assessment
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid (TFA) or formic acid in water and (B) acetonitrile. The acidic modifier is crucial to ensure good peak shape for the amine.
-
Detection: A UV detector set to the λmax of the compound (typically determined by a UV scan) or a Mass Spectrometer (LC-MS) for definitive identification of the parent compound and any degradants.[19]
-
Analysis: Inject a sample of your solution. Degradation is indicated by a decrease in the peak area of the parent compound over time and the appearance of new peaks, typically at different retention times.
Diagram: Troubleshooting Logic for Stability Issues
Caption: Decision tree for troubleshooting solution instability.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.
- OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. HETEROCYCLES.
- Analytical Methods. Japan Environment Agency.
- What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
- Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.
- Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) by liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.
- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Aromatic Amine DECONtamination Solution SDS. SKC Inc.
- "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube.
- Preparation of Amines. Lumen Learning - Organic Chemistry II.
- Influence of PH On The Stability of Pharmaceutical. Scribd.
- Preparing Solutions. Chemistry LibreTexts.
- This compound. ChemSrc.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... National Institutes of Health (NIH).
- pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar.
- Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- 1,2,3,4-Tetrahydroisoquinoline. PubChem.
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- 18. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jsbms.jp [jsbms.jp]
Technical Support Center: Investigating Unexpected In Vivo Effects of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals utilizing 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride (hereafter referred to as "the compound") in in vivo experimental models. As a member of the vast tetrahydroisoquinoline (THIQ) chemical family, this compound holds potential for diverse biological activities; however, its structural class is also associated with a complex pharmacological and toxicological profile.[1][2][3] This document provides a framework for troubleshooting unexpected experimental outcomes, grounded in established scientific principles and data from the broader THIQ literature.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action for this compound?
A1: While specific data on 1,2,3,4-tetrahydroisoquinolin-6-amine HCl is limited, its core structure is a "privileged scaffold" in medicinal chemistry.[4] Vendor information suggests its use as an intermediate for agents targeting the central nervous system (CNS), particularly dopamine and serotonin receptors.[5] Furthermore, the THIQ skeleton is structurally related to endogenous neurotransmitters and known neurotoxins, implying a high potential for neuroactivity.[6][7] Researchers should assume a primary hypothesis involving modulation of monoaminergic systems.
Q2: What are the critical, known risks associated with the tetrahydroisoquinoline (THIQ) class of compounds?
A2: The primary risk, documented extensively, is potential neurotoxicity. Some THIQ derivatives, which can be formed endogenously from dopamine, are implicated as contributors to neurodegenerative conditions like Parkinson's disease.[6][8] The mechanism often involves the generation of reactive oxygen species (ROS) and oxidative stress, leading to neuronal damage.[6] Therefore, any in vivo study should include baseline neurological and behavioral assessments.
Q3: How should I prepare and store the compound for in vivo administration?
A3: As a hydrochloride salt, the compound is expected to be soluble in aqueous vehicles like sterile saline or phosphate-buffered saline (PBS).
-
Solubilization Protocol:
-
Always use aseptic techniques.
-
Weigh the required amount of the compound in a sterile container.
-
Add the desired volume of sterile vehicle (e.g., 0.9% NaCl).
-
Vortex thoroughly. If solubility is an issue, gentle warming (to 37°C) or sonication may be applied. Avoid harsh conditions that could degrade the compound.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
-
Storage: Store the stock powder at 2-8°C under an inert gas, as recommended.[5] Prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, keep it at 4°C for no longer than 24-48 hours, protected from light.
Q4: Are there any expected side effects based on the chemical class?
A4: Given the potential interaction with monoaminergic systems, expected side effects could include changes in locomotor activity, sedation, or alterations in mood-related behaviors (in relevant models). Partial agonist or antagonist activity at adrenoceptors has also been reported for some THIQs, suggesting that cardiovascular changes (e.g., blood pressure, heart rate) are possible.[9]
Section 2: Troubleshooting Unexpected In Vivo Observations
This section addresses specific, unexpected adverse events that may arise during experimentation. Each guide provides a logical workflow to diagnose and mitigate the issue.
Case Study 1: Unexpected Acute Neurotoxicity and Seizure-Like Activity
Q: My rodent models are exhibiting severe, unexpected behavioral abnormalities shortly after administration, including convulsions, tremors, and tonic-clonic seizures. This was not anticipated. What is the cause and how do I proceed?
A: This is a critical adverse event. Certain THIQ derivatives have been shown to induce convulsions and severe behavioral abnormalities in vivo.[10] The underlying cause could be off-target receptor binding (e.g., GABA-A antagonism), excessive and uncontrolled neurotransmitter release, or rapid metabolic conversion to a more potent and toxic metabolite. Immediate action is required to characterize this effect.
-
Cease Dosing & Confirm Dose-Response: Immediately halt the experiment at the problematic dose. If ethically permissible, conduct a carefully controlled dose-response study using lower doses to establish the threshold for seizure induction.
-
Behavioral Scoring & Video Monitoring: Record the animals to allow for objective scoring of seizure severity (e.g., using the Racine scale). This quantifies the effect and helps identify specific behavioral components.
-
Investigate Off-Target Pharmacology:
-
Protocol: Ex Vivo Receptor Binding Assay: Homogenize brain tissue from both control and treated animals. Perform competitive binding assays using radioligands for key excitatory and inhibitory receptors (e.g., GABA-A, NMDA, AMPA) to identify potential off-target interactions.
-
Protocol: In Vivo Electroencephalography (EEG): If facilities are available, implant EEG electrodes to directly measure epileptiform brain activity. This provides definitive evidence of seizure activity and can help localize the origin within the brain.
-
-
Assess Metabolic Stability:
-
Protocol: In Vitro Microsomal Stability Assay: Incubate the compound with liver microsomes to assess its metabolic rate and identify major metabolites via LC-MS/MS. This can reveal if a rapidly formed metabolite is the causative agent.
-
Caption: Workflow for diagnosing the cause of unexpected seizure activity.
Case Study 2: Paradoxical Hyperactivity and Dysregulated Dopamine Release
Q: My compound was expected to be a CNS depressant or neutral, but I'm observing significant, dose-dependent hyperactivity and stereotypy, similar to a psychostimulant. What could explain this?
A: This paradoxical effect is highly plausible within the THIQ class. Certain neurotoxic THIQs have been shown to cause a massive and sustained increase in extracellular dopamine in the striatum, leading to hyperactivity.[11] This is not typical receptor agonism but may reflect impairment of dopamine storage or reuptake, or inhibition of monoamine oxidase (MAO), an enzyme that degrades dopamine.[11]
-
Quantify Locomotor Activity: Use automated activity chambers to obtain objective data on horizontal and vertical movement, total distance traveled, and stereotypy counts. This will confirm and quantify the hyperactive phenotype.
-
Directly Measure Neurotransmitter Dynamics:
-
Protocol: In Vivo Microdialysis: This is the gold-standard technique. Implant a microdialysis probe into a key dopamine terminal region (e.g., the nucleus accumbens or striatum). Collect samples before and after compound administration and analyze them via HPLC-ECD to measure real-time changes in extracellular dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA). A large, sustained increase in dopamine concurrent with a decrease in its metabolites is a strong indicator of MAO inhibition or release machinery disruption.[11]
-
-
Assess MAO Inhibition:
-
Protocol: In Vitro MAO-A/B Inhibition Assay: Use commercially available kits to directly measure the compound's IC50 value against both MAO-A and MAO-B enzymes. This will confirm or rule out MAO inhibition as a primary mechanism.
-
-
Evaluate Dopamine Transporter (DAT) Occupancy:
-
Protocol: Ex Vivo Autoradiography: Administer the compound in vivo, then sacrifice the animal and prepare brain slices. Incubate the slices with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428). A decrease in radioligand binding in the treated group would indicate that your compound is occupying the dopamine transporter, thus inhibiting reuptake.
-
Caption: Potential mechanisms for THIQ-induced dopamine dysregulation.
Case Study 3: Unexpected Cardiovascular Instability
Q: Following IP administration, my animals are showing signs of cardiovascular distress (e.g., piloerection, altered breathing) and telemetry data shows acute hypertension followed by a hypotensive crash. Is this related to the compound?
A: Yes, this is a strong possibility. While many THIQs are studied for CNS effects, some possess potent activity at peripheral adrenoceptors (alpha and beta), which regulate blood pressure and heart rate.[9] The observed biphasic response (hypertension then hypotension) could suggest a complex interaction, such as initial alpha-1 agonism (vasoconstriction) followed by beta-2 agonism (vasodilation) or a centrally-mediated sympatholytic effect.
-
Confirm with Direct Blood Pressure Monitoring: Use telemetry or tail-cuff plethysmography for non-invasive measurement, or arterial catheterization for continuous, high-fidelity data in anesthetized animals. This will validate the effect and provide key parameters (Systolic, Diastolic, Mean Arterial Pressure, Heart Rate).
-
Pharmacological Blockade Study:
-
Protocol: In Vivo Antagonist Co-administration: Pre-treat animals with selective antagonists before administering your compound.
-
To test for alpha-1 agonism: Pre-treat with prazosin.
-
To test for beta-adrenoceptor effects: Pre-treat with propranolol (non-selective beta blocker).
-
If the hypertensive or hypotensive effects are blocked by a specific antagonist, you have identified the receptor system involved.
-
-
-
Assess Direct Vascular and Cardiac Effects:
-
Protocol: Ex Vivo Aortic Ring Assay: Dissect the thoracic aorta, cut it into rings, and mount them in an isolated organ bath. Measure isometric tension. Add your compound to the bath to see if it directly causes vasoconstriction or vasodilation.
-
Protocol: Ex Vivo Langendorff Heart Preparation: Isolate the heart and perfuse it retrograde via the aorta. This allows you to measure direct effects on heart rate (chronotropy) and contractile force (inotropy) independent of systemic neuronal and hormonal influences.
-
| Unexpected Effect | Potential Mechanism(s) | Key Investigative Experiments | Expected Outcome if Hypothesis is Correct |
| Seizures | GABA-A antagonism; NMDA agonism; Toxic metabolite | In vivo EEG; Ex vivo receptor binding | Epileptiform discharges on EEG; Displacement of radioligand from target receptor |
| Hyperactivity | MAO inhibition; Dopamine reuptake inhibition | In vivo microdialysis; In vitro MAO assay | >200% increase in synaptic dopamine; Low IC50 for MAO-A or MAO-B |
| Hypertension | Alpha-1 adrenoceptor agonism | In vivo co-administration with prazosin | Attenuation or blockade of the hypertensive response |
References
- Kim, T. Y., & Lee, Y. S. (2013). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 22(3), 165–174. [Link]
- Wikipedia contributors. (2023). Tetrahydroisoquinoline. In Wikipedia, The Free Encyclopedia. [Link]
- Carland, J. E., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13417. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15656-15689. [Link]
- Carland, J. E., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed Central. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Kivala, A. A., & Dembitsky, V. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 4-22. [Link]
- Kivala, A. A., & Dembitsky, V. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Munde, A. V., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4983. [Link]
- Makino, Y., et al. (1990). A novel and neurotoxic tetrahydroisoquinoline derivative in vivo: formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment. Journal of Neurochemistry, 55(3), 963-9. [Link]
- Antkiewicz-Michaluk, L., et al. (2016). Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum. Neurotoxicity Research, 30(2), 296-307. [Link]
- Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-15. [Link]
- Szlachta, K., et al. (2023). Diastereoselective Synthesis of (–)
- MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride [myskinrecipes.com]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel and neurotoxic tetrahydroisoquinoline derivative in vivo: formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Assay Results with 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Welcome to the technical support guide for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride (CAS No. 175871-42-8). This document is designed for researchers, scientists, and drug development professionals encountering variability and inconsistent results in assays involving this compound. As a tetrahydroisoquinoline (THIQ) derivative, this molecule possesses a scaffold that is both biologically promising and occasionally challenging to work with in sensitive assay systems.[1][2]
This guide provides a structured approach to diagnosing and resolving common issues, moving from frequently asked questions to in-depth troubleshooting protocols. Our goal is to empower you to identify the root cause of inconsistency and develop robust, reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding inconsistent results.
Q1: My results with this compound are not reproducible. What are the most common causes?
Inconsistency with this compound typically stems from three primary areas:
-
Solubility and Stability: The compound is supplied as a hydrochloride salt, but its solubility and stability can be highly dependent on the pH, buffer composition, and concentration of your working solutions.[3][4] Degradation over the course of an experiment is a significant possibility.
-
Assay Interference: Tetrahydroisoquinoline scaffolds have been reported as potential Pan-Assay Interference Compounds (PAINS).[5][6][7] This means the compound itself, or its degradation byproducts, might interact with your assay components (e.g., enzymes, detection reagents, plates) in a non-specific manner, leading to false positives or negatives.[8][9]
-
General Assay Variability: Standard issues like inaccurate pipetting, temperature fluctuations, or reagent degradation can be exacerbated by a sensitive compound.[10][11][12]
Q2: How should I properly store the solid compound and its solutions?
-
Solid Compound: Store the hydrochloride salt form of the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[13]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO or water) and store them in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in solution is not guaranteed long-term and should be verified if stored for extended periods.
-
Working Solutions: Always prepare fresh working solutions from your frozen stock immediately before use. Do not store dilute aqueous solutions, as the compound may be less stable at lower concentrations and neutral pH.[14]
Q3: What is the best way to prepare a stock solution?
Start by assessing solubility in your intended solvent. While the hydrochloride salt form suggests aqueous solubility, high concentrations may require DMSO.
-
Define your target stock concentration (e.g., 10 mM or 50 mM).
-
Add the appropriate volume of solvent (e.g., sterile water or DMSO) to your pre-weighed solid compound.
-
Vortex thoroughly. Use sonication in a water bath if necessary to aid dissolution.
-
Visually inspect the solution against a light source to ensure there is no precipitate or particulate matter.
-
Once fully dissolved, aliquot into low-binding tubes for storage.
Q4: Is this compound known to interfere with certain assay types?
Yes, compounds containing the tetrahydroisoquinoline core can interfere with various assays, particularly in high-throughput screening (HTS) formats.[5][7] Interference is common in fluorescence-based assays, where the compound may possess intrinsic fluorescence or act as a quencher.[15] Additionally, the primary amine functionality could potentially react with assay components. It is crucial to run control experiments to rule out such non-specific activity.[9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Solubility & Stability Issues
Inconsistent results are often traced back to the compound not being fully dissolved or degrading in the assay buffer. The amine group's protonation state is pH-dependent, which directly impacts solubility and reactivity.[16]
The Causality Behind Solubility Problems
1,2,3,4-tetrahydroisoquinolin-6-amine is supplied as a hydrochloride salt to improve its solubility in aqueous media. However, when this salt is diluted into a buffered solution (e.g., PBS at pH 7.4), the pH of the final solution dictates the equilibrium between the protonated (more soluble) and the neutral free base (less soluble) forms of the amine. If the free base is poorly soluble in your assay buffer, it can precipitate, leading to a lower effective concentration and high well-to-well variability.
Troubleshooting Workflow: Solubility
Below is a systematic workflow to diagnose and resolve solubility issues.
Caption: Workflow for diagnosing solubility problems.
Protocol 1: Systematic Solubility Assessment
This protocol helps determine the optimal buffer conditions for your compound.
Objective: To find a buffer system where this compound remains soluble at the highest intended assay concentration.
Materials:
-
10 mM stock solution of the compound in DMSO or water.
-
A panel of common biological buffers (see table below).
-
pH meter.
-
Spectrophotometer or plate reader.
Procedure:
-
Buffer Preparation: Prepare a set of buffers. It is critical to test the buffers you use in your primary assay.
-
Compound Addition: Add the 10 mM stock solution to each buffer to achieve your highest desired final concentration (e.g., 100 µM). Prepare a "buffer blank" for each condition without the compound.
-
Equilibration: Let the solutions sit at the assay's intended temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect each tube for signs of precipitation (cloudiness, Tyndall effect, visible particles).
-
(Optional) Quantitative Measurement: If a spectrophotometer is available, measure light scattering at a high wavelength (e.g., 600 nm) where the compound does not absorb. An increase in absorbance compared to the blank indicates precipitation.
-
Analysis: Identify the buffer(s) in which the compound remains fully dissolved.
| Buffer System | pH Range to Test | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Physiologically relevant but can precipitate some compounds. |
| Tris-HCl | 7.0 - 8.5 | Common buffer, but its pH is temperature-dependent. |
| HEPES | 7.0 - 8.0 | Good buffering capacity, generally well-tolerated. |
| MES | 5.5 - 6.5 | Use if you suspect better solubility at slightly acidic pH. |
Protocol 2: Short-Term Stability Assessment
This protocol checks if the compound degrades during your experiment's timeframe.
Objective: To quantify the percentage of intact compound remaining after incubation in assay buffer.
Materials:
-
HPLC or LC-MS system.
-
The optimal buffer identified in Protocol 1.
-
Compound stock solution.
Procedure:
-
Sample Preparation: Prepare a solution of the compound in the chosen buffer at the final assay concentration.
-
Timepoint Zero (T=0): Immediately inject an aliquot of the solution onto the HPLC/LC-MS system. Measure the peak area of the parent compound.
-
Incubation: Incubate the remaining solution under the exact conditions of your assay (time, temperature, light exposure).
-
Subsequent Timepoints: At timepoints corresponding to the end of your assay (e.g., T=2h, T=24h), inject another aliquot and measure the peak area of the parent compound.
-
Analysis: Calculate the percentage of compound remaining at each timepoint relative to T=0. A significant decrease (>10-15%) indicates a stability issue that must be addressed, for example, by reducing incubation time.
Guide 2: Identifying and Mitigating Assay Interference
Assay interference is a common source of false or inconsistent results in screening campaigns.[8][17] It is crucial to confirm that the observed activity is due to the compound's interaction with the biological target, not with the assay machinery itself. The tetrahydroisoquinoline scaffold has been flagged in the literature for such behavior.[5][6]
The Causality Behind Interference
Interference can occur through several mechanisms:
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and inhibit enzymes, leading to false-positive results.[9][15]
-
Fluorescence/Colorimetric Interference: The compound may be colored, fluorescent, or a fluorescence quencher, directly impacting optical readouts.
-
Chemical Reactivity: The primary amine on the molecule is nucleophilic and could potentially react with electrophilic components in your assay, such as reporter molecules or cofactors.
Troubleshooting Workflow: Assay Interference
This decision tree helps determine if your compound is an assay interferent.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. anshlabs.com [anshlabs.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride [myskinrecipes.com]
- 14. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
- 17. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride Byproducts
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during their synthetic routes. Our goal is to provide in-depth, mechanistically grounded troubleshooting advice to help you optimize your reaction, improve yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Question 1: My reaction is complete according to TLC/LC-MS, but my yield of 1,2,3,4-tetrahydroisoquinolin-6-amine is significantly lower than expected. What are the most common culprits?
Low yield in the face of complete starting material consumption almost always points to the formation of soluble byproducts that are lost during workup or purification. The most common byproducts in tetrahydroisoquinoline syntheses, particularly those employing the Pictet-Spengler reaction, are related to oxidation, incomplete cyclization, or side-reactions of intermediates.[1][2][3]
Primary Suspects:
-
Oxidized Species: The tetrahydroisoquinoline (THIQ) ring is susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinoline or the fully aromatic isoquinoline.[3][4] This is often exacerbated by prolonged reaction times at elevated temperatures in the presence of air.[1]
-
Incompletely Cyclized Intermediates: The Pictet-Spengler reaction proceeds via an iminium ion intermediate.[5][6] If conditions are not optimal (e.g., insufficient acid catalyst, wrong solvent), this intermediate may persist or undergo other reactions instead of the desired intramolecular cyclization.[1]
-
N-Substituted Byproducts: If your synthesis involves reductive amination steps, over-alkylation is a common issue where the newly formed amine reacts further.[7]
Initial Diagnostic Steps:
-
Re-examine Crude LC-MS Data: Look for masses corresponding to [M-2H]+ and [M-4H]+, which would indicate dihydroisoquinoline and isoquinoline byproducts, respectively.
-
Perform a Careful Workup: Use an acid-base extraction to separate the basic amine products from neutral organic impurities before chromatography.[8] This can help isolate and identify non-basic byproducts.
Question 2: I've identified a major byproduct with a mass two units lower than my product ([M-2H]+). How do I prevent this oxidation?
The formation of a 3,4-dihydroisoquinoline byproduct is a classic case of partial dehydrogenation. This oxidative process is often unintentionally promoted by reaction conditions.[4]
Causality: The THIQ scaffold can be sensitive to air oxidation, particularly at elevated temperatures or in the presence of certain solvents like DMSO or DMF which can facilitate dehydrogenation under aerobic conditions.[4][9] Some metal catalysts used in preceding or concurrent steps can also promote oxidation if not completely removed or quenched.
Preventative Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Inert Atmosphere | Reduces the presence of atmospheric oxygen, the primary oxidant. | Sparge all solvents with argon or nitrogen for 15-20 minutes before use. Maintain a positive pressure of an inert gas (e.g., via a balloon or nitrogen line) throughout the reaction. |
| Solvent Choice | Avoids solvents known to promote thermal dehydrogenation.[4] | If the reaction allows, switch from high-boiling polar aprotic solvents like DMSO or DMF to less oxidizing alternatives like toluene, DCM, or acetonitrile.[1] |
| Temperature Control | Lowers the activation energy for the oxidation pathway. | Run the reaction at the lowest effective temperature. If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C instead of reflux.[1] |
| Minimize Reaction Time | Reduces the exposure of the product to oxidative conditions. | Monitor the reaction closely by TLC or LC-MS and quench it promptly upon completion of the main transformation. |
Question 3: My synthesis involves a reductive amination step, and I'm observing significant amounts of what appears to be a secondary amine or other N-alkylated species. How can I improve selectivity?
This issue, known as over-alkylation, arises because the product amine is often more nucleophilic than the starting amine, leading to a second reaction with the aldehyde/ketone and reducing agent.[7]
Causality: Common reducing agents like sodium borohydride (NaBH₄) can reduce both the carbonyl starting material and the imine intermediate. If the rate of imine formation and reduction is not well-controlled, the newly formed primary amine can compete with the starting amine, leading to undesired secondary amine byproducts.
Troubleshooting Protocol for Reductive Amination:
-
Choice of Reducing Agent: Switch from NaBH₄ to a more selective hydride donor.
-
Protocol: Use sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). It is a milder reducing agent that is particularly effective for the in-situ reduction of iminium ions and is less likely to reduce the starting carbonyl compound.[7][10] This allows the imine formation to reach equilibrium before reduction occurs, minimizing the chance for the product amine to react again.
-
-
Control Stoichiometry: Ensure the amine is the limiting reagent if the carbonyl is precious, or use a large excess of the amine if the carbonyl is readily available. This statistically favors the formation of the desired product.[7]
-
Stepwise Procedure: If possible, decouple imine formation from reduction.
-
Protocol:
-
Stir the phenylethylamine precursor and the aldehyde/ketone in a suitable solvent (e.g., methanol, DCM) with a dehydrating agent (like MgSO₄) to form the imine.
-
Monitor by TLC/¹H NMR until imine formation is complete.
-
In a separate step, add the reducing agent (e.g., NaBH₄) at a controlled temperature (e.g., 0 °C) to reduce the isolated imine.[7]
-
-
Byproduct Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and mitigating byproduct formation.
Caption: A systematic workflow for byproduct identification and mitigation.
Question 4: I am performing a Pictet-Spengler cyclization and the reaction is stalling, leaving unreacted starting material and a stable imine intermediate. How can I drive the reaction to completion?
The cyclization step in a Pictet-Spengler reaction is an electrophilic aromatic substitution, which requires sufficient activation of both the iminium electrophile and the aromatic nucleophile.[5]
Causality:
-
Insufficient Acid: The acid catalyst is crucial for generating the reactive iminium ion from the imine.[1][11] Too little acid will result in a slow or stalled reaction.[1]
-
Deactivated Ring: If the phenylethylamine ring has electron-withdrawing groups, its nucleophilicity is reduced, making the cyclization more difficult.[12]
-
Solvent Effects: The choice of solvent can impact the stability of the iminium ion and the overall reaction rate.[1]
Strategies to Promote Cyclization:
| Parameter | Recommended Action | Rationale |
| Acid Catalyst | Screen different acids (e.g., TFA, HCl, TsOH) and optimize loading (stoichiometric amounts may be needed).[1][12][13] | Stronger acids or higher concentrations increase the equilibrium concentration of the highly electrophilic iminium ion, driving the cyclization forward.[5] |
| Temperature | If the reaction is clean but slow at RT, gently heat to 40-60 °C or reflux. | Provides the necessary activation energy for the intramolecular electrophilic aromatic substitution, especially for less activated aromatic rings.[1] |
| Solvent | While protic solvents are common, aprotic solvents like DCM, toluene, or DCE can sometimes give superior yields.[1][12] | Aprotic solvents can better solvate the intermediates and may prevent side reactions involving the solvent. |
| Water Removal | If forming the imine in situ, add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a Dean-Stark trap. | Removing water shifts the equilibrium towards imine/iminium ion formation, increasing the concentration of the key intermediate for cyclization. |
Reaction Pathway and Common Byproduct Origins
The following diagram illustrates the desired synthetic pathway via a Pictet-Spengler reaction and highlights the points where common byproducts can emerge.
Caption: Pictet-Spengler pathway and points of byproduct formation.
By carefully analyzing your reaction profile and understanding the chemical principles behind potential side reactions, you can systematically troubleshoot and optimize the synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, leading to higher yields and purity.
References
- Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate.
- Selective dehydrogenation of tetrahydroisoquinolines in the presence of sulfoxides. (2024). Arkivoc.
- Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. (n.d.). ResearchGate.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). PMC.
- DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-Heterocycles. (2020). The Journal of Organic Chemistry.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Pictet-Spengler Reaction. (n.d.). NROChemistry.
- Reductive amination. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Welcome to the technical support center for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given its structure—a tetrahydroisoquinoline core with a primary aromatic amine—this molecule is susceptible to specific degradation pathways, primarily oxidative processes. This resource provides a structured, question-and-answer-based approach to help you anticipate, identify, and troubleshoot stability-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The discoloration is almost certainly due to the oxidation of the 6-amino group, a primary aromatic amine. Aromatic amines are notoriously susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure. The initial oxidation products can further react to form highly colored, conjugated polymeric impurities. This is a common phenomenon observed with aniline and its derivatives.[1][2]
-
Causality: The lone pair of electrons on the nitrogen atom of the aromatic amine makes it electron-rich and easily oxidized. This process often involves the formation of radical cations that can then dimerize or polymerize. The resulting extended conjugated systems absorb visible light, leading to the observed color.
Q2: What are the most probable degradation products I should expect to see?
A2: Based on the compound's structure, the primary degradation pathways are oxidative. You should anticipate products resulting from the modification of the aromatic amine and, to a lesser extent, the tetrahydroisoquinoline ring.
-
Aromatic Amine Oxidation: This is the most likely pathway. It can lead to the formation of nitroso (-N=O), nitro (-NO2), or dimeric/trimeric azo-type compounds.[3] These products will have significantly different polarity and UV absorbance characteristics compared to the parent compound.
-
Oxidative Deamination: The amine group could be replaced by a hydroxyl group, forming the corresponding 6-hydroxy-1,2,3,4-tetrahydroisoquinoline.
-
Ring Oxidation: The benzylic carbon (C4) of the tetrahydroisoquinoline ring is a potential site for oxidation, which could lead to the formation of a ketone.
Q3: How should I properly store the solid compound and its solutions to minimize degradation?
A3: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Compound: Store the hydrochloride salt in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. Inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent slow oxidation.
-
Solutions: Solutions are significantly more prone to degradation than the solid material.
-
Solvent Choice: Use de-gassed solvents to minimize dissolved oxygen.
-
pH: The stability of amines can be pH-dependent. As a hydrochloride salt, acidic to neutral pH is generally preferred. Basic conditions will generate the free base, which is often more susceptible to oxidation.
-
Protection: Prepare solutions fresh whenever possible. If storage is necessary, store frozen (-20°C to -80°C) in small aliquots under an inert atmosphere and protected from light.
-
Q4: I see a new, unexpected peak in my HPLC chromatogram after my experiment. How can I determine if it's a degradation product?
A4: An unexpected peak is a common sign of degradation. The first step is to systematically rule out other possibilities (e.g., contamination, solvent impurities). To confirm it's a degradant, compare the chromatogram to a control sample of the starting material that has not been subjected to the experimental conditions. If the peak is present or larger in the stressed sample, it is likely a degradation product. The most powerful tool for identification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4][5][6][7]
-
Expert Insight: A common primary degradation product is an oxidized monomer (+16 Da from the addition of an oxygen atom). You might also see dimers (mass = 2x parent - 2x H). Analyzing the mass-to-charge ratio (m/z) of the new peak will provide critical clues to its identity.
Troubleshooting Guides
Guide 1: Investigating Unexpected Solution Color Change
This guide provides a systematic workflow to correlate a visual color change with chemical degradation.
Caption: Workflow for Investigating Solution Discoloration.
Protocol Steps:
-
Prepare a Control: Dissolve a fresh sample of this compound in the same solvent to the same concentration.
-
Visual and Spectroscopic Comparison:
-
Visually confirm the color difference between your experimental sample and the fresh control.
-
Run a UV-Vis spectrum on both samples. The formation of colored, conjugated impurities will result in new absorbance bands in the visible region (typically >350 nm).
-
-
Chromatographic Analysis:
-
Analyze both samples by HPLC with a photodiode array (PDA) or diode array (DAD) detector.
-
Trustworthiness Check: The control sample validates that the degradation is not an artifact of the solvent or the analytical method itself.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent peak in your experimental sample confirms degradation. The UV spectrum of the new peaks, captured by the DAD, can offer initial clues about their structure.
-
Guide 2: Performing a Forced Degradation Study to Predict Stability
Forced degradation (or stress testing) is a crucial step in drug development to understand a molecule's intrinsic stability.[8][9][10][11][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The results are invaluable for developing stability-indicating analytical methods. This process is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A.[13][14][15][16]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).
-
Application of Stress Conditions: For each condition, a control sample (stock solution diluted in the mobile phase) should be analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
| Stress Condition | Protocol | Rationale & Likely Degradation Pathway |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours. | Tests for lability in acidic environments. The amine groups should be stable as protonated salts, so minimal degradation is expected unless other labile groups are present. |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH at room temperature for 2-8 hours. | The free base form is generated, which is often more susceptible to oxidation. Hydrolysis is unlikely for this structure. |
| Oxidation | Mix stock solution with 3% H₂O₂ at room temperature for 2-24 hours, protected from light.[9] | Directly probes susceptibility to oxidation. This is the most critical test for this molecule and is expected to generate the primary degradation products (N-oxides, dimers). |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. Separately, reflux a solution of the compound for 12 hours. | Assesses the intrinsic thermal stability of the compound in both solid and solution states. |
| Photodegradation | Expose a solution to light providing an overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy (as per ICH Q1B).[13][14] | Aromatic amines are often photosensitive. This test will reveal susceptibility to light-induced degradation, likely through oxidative pathways. |
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before dilution.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. An ideal method will separate the parent peak from all generated degradation products.
-
Submit samples with significant degradation for HPLC-MS analysis to identify the mass of the degradants.
-
Caption: Forced Degradation Study Workflow.
By following these guides, researchers can proactively address stability issues, ensuring the quality and reliability of their experimental data when working with this compound.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation.
- International Council for Harmonisation (ICH). Quality Guidelines.
- European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
- Verma, A. K., & Tsang, S. W. (2005). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed.
- ResearchGate. of degradation products of some common amines determined by the different methods of GC.
- Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest.
- Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. UM Research Repository.
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central.
- Li, H., et al. (2009). Role of Soil Manganese in the Oxidation of Aromatic Amines. ACS Publications.
- D'Acunzo, F., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- Arora, P. K., & Jain, R. K. (2012). Bacterial degradation of monocyclic aromatic amines. PubMed Central.
- Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online.
- Chrzanowska, M., & Grajewska, A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.
- Singh, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- Pharmaguideline. (2023, December 26). Forced Degradation Study in Pharmaceutical Stability.
- International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pace, V., & Holzer, W. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
- ResearchGate. (2021, March 7). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Wang, Y., et al. (2019). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central.
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central.
- Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. PubMed.
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minimizing toxicity of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride in cell culture
A Guide to Minimizing Cytotoxicity in Cell Culture Experiments
Welcome to the technical support guide for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. As Senior Application Scientists, we understand that working with novel or complex small molecules can present unique challenges in cell-based assays. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered when using this compound, with a focus on mitigating unintended toxicity and ensuring data integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties, handling, and general mechanisms of action based on its chemical class.
Q1: What is this compound and why is it used in its hydrochloride form?
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a core scaffold in many natural and synthetic molecules with a wide range of biological activities, including potential neuroprotective or neurotoxic effects.[1][2] The parent THIQ structure is found in molecules implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[3][4] The "-amine" group at the 6th position and its hydrochloride salt form are key features. The primary amine group is a common pharmacophore, while the hydrochloride salt is used to significantly improve the compound's aqueous solubility and stability, which is crucial for preparing consistent stock solutions for cell culture experiments.[5]
Q2: What are the potential mechanisms of toxicity for tetrahydroisoquinoline (THIQ) derivatives?
While every derivative is unique, the THIQ scaffold is associated with specific cytotoxic mechanisms. A primary concern is the induction of oxidative stress. Some THIQ analogs can undergo oxidation, leading to the production of reactive oxygen species (ROS).[3] This surge in ROS can damage cellular components, disrupt mitochondrial function, and trigger apoptotic cell death pathways.[3][6] Studies on related compounds have demonstrated that their toxicity can be linked to the inhibition of mitochondrial respiratory chain complexes, leading to a failure in cellular energy production.[7]
Q3: How should I properly prepare and store a stock solution of this compound?
Proper stock solution preparation is the single most critical step for reproducible results. Due to the hydrochloride salt, the compound should have good solubility in aqueous-based solvents.
-
Recommended Solvents: Start with sterile, nuclease-free water or phosphate-buffered saline (PBS). If higher concentrations are needed and solubility in aqueous buffers is limited, dimethyl sulfoxide (DMSO) is a common alternative.
-
Preparation: Always use aseptic techniques in a cell culture hood.[8] Dissolve the compound to a high concentration (e.g., 10-100 mM). We recommend sonicating briefly in a water bath to ensure complete dissolution.
-
Filtration: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter to remove any potential microbial contaminants or undissolved micro-precipitates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.[9] Always check the manufacturer's specific storage recommendations.
Q4: What are the initial visual signs of cytotoxicity I should look for in my cell cultures?
Before performing any quantitative assay, meticulous microscopic observation is essential. Early indicators of toxicity include:
-
Morphological Changes: Cells may shrink, round up, and detach from the culture surface. You might observe blebbing of the cell membrane, a hallmark of apoptosis.[10]
-
Reduced Confluency: A noticeable decrease in cell density compared to the vehicle-treated control group.
-
Debris in Media: An increase in floating dead cells and cellular debris.
-
Changes in Growth Rate: A slowdown or complete halt in cell proliferation.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I'm observing massive, unexpected cell death, even at what I believe are low concentrations of the compound.
This is a common issue when first working with a new compound. The cause can often be traced to one of three areas: the compound itself, the cells, or the solvent.
-
Potential Cause A: Stock Solution Concentration Error
-
Why it happens: A simple calculation error or inaccurate weighing of the compound can lead to a stock solution that is orders of magnitude more concentrated than intended.
-
Solution: Re-calculate your dilutions carefully. If possible, verify the concentration of your stock solution using analytical methods like UV-Vis spectrophotometry if you know the compound's molar absorptivity. When in doubt, prepare a fresh stock solution from scratch.
-
-
Potential Cause B: High Sensitivity of the Chosen Cell Line
-
Why it happens: Different cell lines exhibit vastly different sensitivities to chemical compounds.[11] A concentration that is benign to a robust cancer cell line like HeLa might be highly toxic to a more sensitive line, such as a primary neuron culture or a differentiated cell type.
-
Solution: Perform a dose-response experiment across a very broad range of concentrations (e.g., from 1 nM to 1 mM) to determine the half-maximal inhibitory concentration (IC50). This is the foundational experiment for establishing a working concentration range for your specific cell model. See Protocol 2 for a detailed methodology.
-
-
Potential Cause C: Solvent (Vehicle) Toxicity
-
Why it happens: Solvents like DMSO can be toxic to cells, typically at concentrations above 0.5-1%. If your highly concentrated stock solution requires a large volume to be added to the media, the final solvent concentration may become toxic.
-
Solution: Always run a "vehicle control" group. This group is treated with the same volume of solvent (e.g., DMSO) as the highest concentration of your experimental compound. This allows you to distinguish between the toxicity of the compound and the toxicity of its solvent. The final concentration of DMSO in your culture media should ideally be kept below 0.1%.
-
Problem: My experimental results are not reproducible between assays.
Inconsistent results often point to issues with compound stability or biological variability.
-
Potential Cause A: Compound Precipitation or Degradation
-
Why it happens: While the hydrochloride salt aids solubility, the compound may still precipitate when diluted from a high-concentration organic stock (like DMSO) into aqueous culture media. This is especially true in media containing serum proteins that can bind to the compound. The compound may also be unstable and degrade over the course of a multi-day experiment.
-
Solution:
-
Inspect for Precipitation: After adding the compound to your media, hold the plate up to a light source and look for any cloudiness or visible precipitate.
-
Prepare Fresh Dilutions: Always prepare working dilutions fresh for each experiment from your frozen stock. Do not store diluted compound in culture media for extended periods.
-
Consider Serum: If using serum-containing media, be aware that serum proteins can bind to your compound, reducing its effective concentration. If you see variability, consider reducing the serum percentage or transitioning to a serum-free medium formulation for the duration of the treatment, if your cells can tolerate it.
-
-
-
Potential Cause B: Inconsistent Cell Health and Passage Number
-
Why it happens: Cells are a dynamic biological system. Their metabolic state and sensitivity to drugs can change as they are passaged repeatedly in culture. Using cells at a very low or very high passage number, or cells that are unhealthy before the experiment begins, will introduce significant variability.
-
Solution: Adhere to good cell culture practice.[12] Use cells within a consistent, low-passage number range for all related experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Always perform a "no-treatment" control to establish baseline cell health.[8]
-
Problem: My cell viability assay results do not match what I see under the microscope.
This is a critical red flag indicating a potential chemical interference with your assay chemistry.
-
Why it happens: Many common viability assays are not direct measures of life or death but rather surrogates for metabolic activity. Tetrazolium-based assays like MTT and WST-1 rely on cellular dehydrogenases to reduce a dye into a colored formazan product.[13] However, some chemical compounds, particularly those with reducing properties or amine groups, can directly reduce the dye without any cellular involvement.[14] This leads to a strong color signal, falsely indicating high cell viability even in a well full of dead cells.[15]
-
Solution: Validate Your Viability Assay
-
Run an Assay Control: In a cell-free well, add your compound to the culture media and then perform the viability assay. If you see a color/signal change, your compound is directly interfering with the assay reagents.
-
Use an Orthogonal Method: The best practice is to confirm your results using an assay with a different mechanism.[16][17] If you suspect MTT interference, switch to an assay that measures:
-
ATP Levels (Metabolic Health): Assays like CellTiter-Glo® measure the ATP content of the cell, which is a robust indicator of metabolic activity and depletes rapidly upon cell death.[15][16]
-
Membrane Integrity (Cell Death): LDH release assays measure the activity of lactate dehydrogenase, an enzyme that leaks from cells when their membrane is compromised.[6][10]
-
Direct Cell Counting: Using a dye exclusion method like Trypan Blue provides a direct count of live vs. dead cells.[4]
-
-
Data Summary: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Issues with Amine Compounds |
| MTT / XTT / WST-1 | Mitochondrial Dehydrogenase Activity | Inexpensive, well-established protocol | High Risk of Interference: Compound may directly reduce tetrazolium dye, causing false-positive viability.[14][15] |
| Resazurin (alamarBlue®) | Cellular Reducing Environment | Highly sensitive, non-toxic to cells | Moderate Risk of Interference: Similar mechanism to MTT; susceptible to chemical reduction. |
| ATP-based (CellTiter-Glo®) | Quantifies Cellular ATP Levels | High sensitivity, fast, low interference | Generally reliable; less prone to direct chemical interference than tetrazolium dyes.[15][16] |
| LDH Release | Measures Compromised Membrane Integrity | Directly measures cytotoxicity/cell death | Can have a lower signal-to-noise ratio if cell death is minimal. |
| Trypan Blue / AOPI Staining | Dye Exclusion by Intact Membranes | Direct measure of viability, visual confirmation | Lower throughput, more user-dependent. |
Section 3: Key Experimental Protocols
These protocols provide a self-validating framework for your experiments.
Protocol 1: Preparation and Handling of Compound Stock Solution
-
Pre-Experiment: Put on appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Review the compound's Safety Data Sheet (SDS).[18][19]
-
Calculation: Calculate the mass of this compound needed to make a 100 mM stock solution in 1 mL of sterile DMSO. (Molecular Weight: 184.67 g/mol ).
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the required mass of the compound.
-
Dissolution: Under sterile conditions in a biological safety cabinet, add 1 mL of sterile, cell-culture grade DMSO. Vortex thoroughly. If needed, sonicate in a room temperature water bath for 5-10 minutes until all solid is dissolved.
-
Sterilization: Filter the 100 mM stock solution through a sterile 0.22 µm PVDF syringe filter into a new sterile tube.
-
Aliquoting & Storage: Prepare 20 µL single-use aliquots in sterile microcentrifuge tubes. Label clearly with compound name, concentration, solvent, and date. Store immediately at -80°C.
Protocol 2: Determining the IC50 Value (96-Well Plate Format)
-
Cell Seeding: Seed your cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Dilution Series:
-
Prepare a serial dilution of your compound. Start by diluting your 100 mM stock to 1 mM in culture media (intermediate dilution).
-
In a separate dilution plate, perform 1:10 serial dilutions from the 1 mM solution to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
-
Treatment:
-
Carefully remove the old media from your cell plate.
-
Add 100 µL of the appropriate compound dilution to each well. Include the following critical controls:
-
No-Treatment Control: Cells with fresh media only.
-
Vehicle Control: Cells treated with media containing the highest concentration of DMSO used in the experiment (e.g., 0.1%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine) to ensure the assay can detect cell death.
-
Media Blank: Wells with media but no cells, to measure background signal.
-
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, perform your chosen validated viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the media blank value from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in a program like GraphPad Prism to calculate the IC50 value.
-
Section 4: Visualizing Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow for Unexpected Cytotoxicity
This diagram outlines the logical steps to diagnose the root cause of unexpected toxicity in your cell culture experiments.
Caption: A step-by-step workflow for troubleshooting high cytotoxicity.
Diagram 2: Hypothetical Pathway of THIQ-Induced Cytotoxicity
This diagram illustrates a potential mechanism by which a THIQ compound could induce cell death via oxidative stress and mitochondrial dysfunction.
Caption: Potential mechanism of THIQ-induced apoptosis via mitochondria.
References
- Kim, T. E., Lee, D. H., & Park, J. W. (2000). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental and Molecular Medicine, 32(1), 1-8.
- Cutts, S. M., Rephaeli, A., Nudelman, A., Hmelnitsky, I., & Phillips, D. R. (2008). General Structure-Activity Relationship for Poly(glycoamidoamine)s: The Effect of Amine Density on Cytotoxicity and DNA Delivery Efficiency. Journal of Medicinal Chemistry, 51(4), 894-904.
- Sakagami, H., et al. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 29(8), 3071-3077.
- Hach. (2023, July 24). How To Test for Film Forming Amines: Method 10317 [Video]. YouTube.
- Matesic, L., et al. (2017). Amine Containing Analogs of Sulindac for Cancer Prevention. Medicinal Chemistry, 13(1), 75-86.
- PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS.
- Saitoh, T., et al. (2006). Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252.
- Pomerat, C. M., & Leake, C. D. (1980). Cytotoxicity of drugs and diverse chemical agents to cell cultures. Toxicology, 16(1), 59-66.
- Todt, D., et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. Journal of Virological Methods, 320, 114798.
- Martin, S. M., et al. (2020). Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase. ACS Infectious Diseases, 6(6), 1462-1471.
- Nims, R. W., & Price, P. J. (2017). Best practices for detecting and mitigating the risk of cell culture contaminants. In Vitro Cellular & Developmental Biology - Animal, 53(10), 872-879.
- Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(10), e107329.
- Amole Biotechnology. (n.d.). This compound. Amole Bio.
- Arkema. (2022). PEBAX® 7033 SA 01 MED Safety Data Sheet. Arkema.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13881-13904.
- MR Chemie. (2023). MR® 70I - Safety data sheet. MR Chemie.
- ConRo. (2022). Safety Data Sheet. ConRo.
- WO2016091350A1 - Process for improving the solubility of cell culture media. (2016). Google Patents.
- Rios, R., et al. (2000). The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry, 75(1), 65-72.
- Wąsik, A., et al. (2014). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 25(4), 347-359.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
- Antkiewicz-Michaluk, L., et al. (2008). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Pharmacological Reports, 60(4), 435-446.
- Araki, T., et al. (2000). Neurotoxicity of an endogenous brain amine, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, in organotypic slice co-culture of mesencephalon and striatum. Neuroscience Letters, 280(1), 53-56.
- Lord. (2020). USA Safety Data Sheet. Lord.
- Ulukaya, E., et al. (2011). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Toxicology in Vitro, 25(6), 1375-1380.
- Gîvan, A. C., et al. (2021). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Medicina, 57(9), 929.
- Hampton Research. (n.d.). Solubility & Stability Screen. Hampton Research.
- Otto, A. (2023, January 31). Does the drugs can increase cell viability in dose dependent manner in L929 cells during MTT assay? [Discussion post]. ResearchGate.
- Zhang, Y., et al. (2024). Polymers Enhance Chlortetracycline Hydrochloride Solubility. Polymers, 16(19), 2686.
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Technical Support Center: Refining Analytical Techniques for 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Welcome to the technical support center for the analysis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the analysis of this and related compounds. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, covering a range of analytical techniques.
Q1: What are the primary challenges in the HPLC analysis of this compound?
A1: The primary challenges in the HPLC analysis of this compound stem from its high polarity.[1][2][3] This can lead to poor retention on traditional reversed-phase columns like C18, resulting in the compound eluting in or near the solvent front.[2] This co-elution with other unretained species can cause issues with peak shape, resolution, and overall sensitivity. Additionally, as a primary amine, this compound can exhibit peak tailing due to interactions with residual silanol groups on the silica support of the column.
Q2: Which HPLC columns are recommended for the analysis of polar compounds like this compound?
A2: For polar compounds, specialized HPLC columns are often necessary to achieve adequate retention and peak shape.[1] "Polar-embedded" phase columns are a good option as they are designed to operate in highly aqueous mobile phases without the risk of phase collapse.[1] These columns have a polar group embedded near the base of the alkyl chain, which helps to maintain the chain's extension in high water content mobile phases.[1] Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of very polar compounds.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: Direct GC analysis of this compound is challenging due to its high polarity and low volatility.[4][5][6][7] These characteristics can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[4] However, GC analysis can be made feasible through derivatization.
Q4: What derivatization reagents are suitable for primary amines like this compound for GC analysis?
A4: Derivatization chemically modifies the analyte to make it more volatile and less polar.[4][5][7][8] Common derivatization techniques for primary amines include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine group with a less polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5][8]
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) introduce an acyl group, which increases volatility and can enhance detection by an electron capture detector (ECD).[4][8]
-
Alkylation: This method adds an alkyl group to improve volatility and stability.[7]
Q5: What are the expected fragmentation patterns for 1,2,3,4-tetrahydroisoquinoline derivatives in Mass Spectrometry (MS)?
A5: The fragmentation of tetrahydroisoquinoline compounds in MS is influenced by the ring system and any substituents.[9] Common fragmentation pathways for the 1,2,3,4-tetrahydroisoquinoline core involve the cleavage of the bonds beta to the nitrogen atom. A characteristic fragmentation is the retro-Diels-Alder (RDA) reaction, particularly in protoberberine-type alkaloids which share a similar core structure.[10][11] For 1,2,3,4-tetrahydroisoquinoline itself, a key fragment ion is often observed at m/z 91, corresponding to a tropylium ion.[12] The presence of the amine group at the 6-position will also influence the fragmentation, potentially leading to characteristic losses.
Q6: Are there any specific considerations for sample preparation of this compound?
A6: Yes, given its polar nature, care should be taken during sample preparation to ensure good recovery. Solid-phase extraction (SPE) can be an effective technique for sample clean-up and concentration.[12] The choice of SPE sorbent will depend on the sample matrix, but a mixed-mode cation exchange sorbent could be suitable to retain the amine. It is also crucial to consider the stability of the compound in solution, especially at different pH values, as this can affect its analytical response.[13]
Part 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the analysis of this compound.
HPLC Troubleshooting
Q: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for a basic compound like this is often due to secondary interactions with acidic silanol groups on the HPLC column packing.
-
Cause: Interaction with residual silanols on the silica backbone of the column.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column.
-
Solution 3: Adjust Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., pH 3) will ensure that the silanol groups are protonated and less likely to interact with the protonated amine of your analyte.
Q: I am not getting enough retention for my compound on a C18 column; it elutes close to the void volume. What should I do?
A: This is a common issue with highly polar compounds on traditional reversed-phase columns.[2]
-
Cause: The analyte is too polar to interact sufficiently with the non-polar C18 stationary phase.
-
Solution 1: Use a Polar-Embedded Column: As mentioned in the FAQs, these columns are designed for better retention of polar compounds in highly aqueous mobile phases.[1]
-
Solution 2: Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. In HILIC, water acts as the strong eluting solvent. This is an excellent alternative for retaining and separating very polar compounds.
-
Solution 3: Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase retention. For a positively charged amine, a reagent like sodium dodecyl sulfate (SDS) can be used. However, be aware that ion-pairing reagents can be difficult to remove from the column and may cause ion suppression in MS detection.[14]
GC-MS Troubleshooting
Q: After derivatization, I am seeing multiple peaks for my compound. Why is this happening?
A: The presence of multiple peaks after derivatization can be due to several factors.
-
Cause 1: Incomplete Derivatization: The reaction may not have gone to completion, leaving some of the original, underivatized compound.
-
Solution 1: Optimize the derivatization reaction conditions. This may involve increasing the reaction time, temperature, or the amount of derivatizing reagent.[5]
-
Cause 2: Formation of Byproducts: The derivatization reaction may be producing side products.
-
Solution 2: Review the reaction mechanism and consider if alternative derivatization reagents might be more specific.
-
Cause 3: Instability of the Derivative: The derivatized compound may be degrading in the hot GC inlet.
-
Solution 3: Try lowering the inlet temperature. Also, ensure that the GC liner is clean and inert to prevent catalytic degradation.
Q: My derivatized analyte is showing poor peak shape (e.g., broad or tailing peaks). What can I do?
A: Poor peak shape in GC can be caused by issues in the inlet, column, or with the derivatization itself.
-
Cause 1: Active Sites in the GC System: The derivatized compound may still have some polar character and can interact with active sites in the GC inlet liner or the column.[4]
-
Solution 1: Use a deactivated inlet liner. Regularly replace the liner and septum to maintain an inert flow path.
-
Cause 2: Suboptimal Flow Rate: The carrier gas flow rate may not be optimal for the separation.
-
Solution 2: Perform a flow rate optimization study to determine the flow that provides the best peak shape and resolution.
-
Cause 3: Co-elution with Matrix Components: If analyzing a complex sample, co-eluting matrix components can interfere with the peak shape.
-
Solution 3: Improve the sample preparation procedure to remove more of the matrix interferences. This could involve an additional clean-up step.
Part 3: Experimental Protocols and Data
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Potassium dihydrogen phosphate
-
Triethylamine
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 1.0 g of potassium dihydrogen phosphate in 1000 mL of water.
-
Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[15]
-
The mobile phase will be a mixture of this buffer and acetonitrile. A good starting point is a gradient elution.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration of 0.05 mg/mL with the mobile phase.[15]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A polar-embedded phase column is recommended for better retention.
-
Mobile Phase: A gradient elution from 10% acetonitrile to 90% acetonitrile over 15 minutes may be a suitable starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm[16]
-
Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Column | C18 (base-deactivated) or Polar-Embedded | To provide retention for the polar analyte. |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) with Triethylamine | Low pH and competing base minimize peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
Protocol 2: GC-MS Analysis via Derivatization
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the standard into a reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Conditions:
-
Column: A standard non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Scan Range: 50-550 amu
-
Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent for amines. |
| Reaction Conditions | 70-80°C for 30-60 min | To ensure complete derivatization. |
| GC Column | 5% Phenyl-methylpolysiloxane | A versatile, non-polar column suitable for a wide range of derivatized compounds. |
| MS Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
Part 4: Visualizations
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
GC-MS Derivatization Workflow
Caption: A streamlined workflow for sample derivatization prior to GC-MS analysis.
References
- Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519–1527. [Link]
- Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 899. [Link]
- ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d).
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Azlan, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Chemistry, 2020, 8838381. [Link]
- Chemistry For Everyone. (2023, August 14).
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Phenomenex. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- MicroSolv. (2023, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155.
- ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones.
- Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines.
- ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in....
- LCGC International. (2018, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- PubMed Central. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
- Nakahara, Y., et al. (2001). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Health Science, 47(6), 551-558. [Link]
- SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Chromatographic Analysis of Alkaloids. (n.d.).
- ResearchGate. (2019, July 31). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.
- PubMed Central. (n.d.). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry.
- PubMed. (1981, September 1). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine.
- Journal of Food and Drug Analysis. (2002, February 5). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures.
- PubMed Central. (2011, December 3). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
- Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 3(6), 317-332.
- Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.).
Sources
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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- 9. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioavailability of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Introduction: Understanding the Molecule and the Challenge
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold found in numerous biologically active alkaloids and synthetic molecules.[1][2] As an amine hydrochloride salt, it is designed to improve aqueous solubility compared to its free base form. However, achieving optimal oral bioavailability presents a multifaceted challenge that extends beyond simple solubility. Researchers often encounter issues related to its behavior in the varying pH environments of the gastrointestinal (GI) tract, its interaction with intestinal membranes, and its susceptibility to metabolic processes.
This guide provides a structured, problem-oriented approach to systematically troubleshoot and enhance the oral bioavailability of this compound. It is designed for drug development professionals to diagnose experimental hurdles and select rational formulation strategies based on a mechanistic understanding of biopharmaceutics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the compound's properties and the general principles of bioavailability.
Q1: What are the likely physicochemical properties of this compound that influence its bioavailability?
A1: While specific experimental data for this exact molecule is limited in public literature, we can infer properties from its structure and related analogs like the parent 1,2,3,4-tetrahydroisoquinoline.[3]
-
Solubility: As a hydrochloride salt of a basic amine, it is expected to have high solubility in the low pH of the stomach. However, as it travels to the higher pH of the small intestine, it will convert to its less soluble free base form, creating a risk of precipitation.
-
Permeability: The tetrahydroisoquinoline core is a relatively small, moderately lipophilic structure. The parent compound has a predicted LogP of around 1.3-1.6.[4][5] This suggests that the molecule itself likely possesses reasonable intrinsic permeability. However, factors like its charge state in the intestine and potential interactions with efflux transporters can significantly impact its ability to cross the intestinal epithelium.[6]
-
pKa: The basic amine in the tetrahydroisoquinoline ring is the primary ionizable center. The predicted pKa for the parent structure is around 9.4-9.7.[3][5] This high pKa means the compound will be predominantly ionized (positively charged) throughout the entire physiological pH range of the GI tract, which can hinder passive diffusion across lipid membranes.
Q2: How does the Biopharmaceutics Classification System (BCS) apply to this compound?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key determinants of oral absorption.[7][8]
-
Solubility: High solubility is defined as the highest single dose being soluble in ≤250 mL of aqueous media over a pH range of 1.2 to 6.8.[7][9] While the hydrochloride salt form may be highly soluble at pH 1.2, its solubility will likely decrease significantly at pH 6.8. This pH-dependent solubility is a critical factor.
-
Permeability: High permeability is defined as ≥85% absorption in humans or as determined by validated in vitro models like Caco-2 cell assays.[7][10]
Given its high pKa and pH-dependent solubility, this compound could potentially be classified as:
-
BCS Class II (Low Solubility, High Permeability): If the primary barrier is the poor solubility of the free base at intestinal pH. The bioavailability is then limited by the dissolution rate.[7]
-
BCS Class III (High Solubility, Low Permeability): If the compound remains sufficiently soluble but its ionized state limits its ability to cross the intestinal membrane.
-
BCS Class IV (Low Solubility, Low Permeability): If both solubility and permeability are significant barriers.[7]
Determining the correct BCS class through experimentation is a crucial first step in selecting an appropriate formulation strategy.
Q3: What are the primary metabolic pathways for tetrahydroisoquinolines?
A3: Studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), indicate that it can undergo several metabolic transformations. Key pathways include hydroxylation (addition of an -OH group) and N-methylation.[11][12] For 1,2,3,4-tetrahydroisoquinolin-6-amine, the primary amine group at the 6-position presents an additional site for metabolism, such as N-acetylation or other conjugations. First-pass metabolism in the liver (and potentially the gut wall) can reduce the amount of active drug reaching systemic circulation, thereby lowering bioavailability.[13]
Section 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during development.
Subsection 2.1: Pre-formulation & Characterization Issues
Problem: My compound precipitates when I buffer the solution from acidic to neutral pH.
-
Underlying Cause: This is a classic issue for basic drugs formulated as hydrochloride salts. The high solubility in acidic media is due to the formation of the protonated, charged species. As the pH increases towards the pKa of the compound, the equilibrium shifts towards the uncharged free base, which is often significantly less soluble. This pH shift is precisely what happens when a drug moves from the stomach (pH 1-3) to the small intestine (pH 6-7.5).
-
Troubleshooting Steps & Solutions:
-
Quantify the Problem: Perform a pH-solubility profile. Measure the solubility of the compound in buffers ranging from pH 1.2 to 7.5. This data is critical for understanding the magnitude of the solubility drop.
-
Maintain Supersaturation: The goal is not necessarily to achieve high equilibrium solubility in the intestine, but to create a temporary "supersaturated" state that allows for absorption before the drug crashes out of solution. This can be achieved by including precipitation inhibitors (polymers like HPMC, PVP) in the formulation.[14]
-
Consider Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) keep the drug dissolved in a lipid/surfactant mixture.[15][16] Upon dilution in the gut, they form fine oil-in-water emulsions, presenting the drug in a solubilized state for absorption and protecting it from immediate precipitation.[16]
-
Problem: The compound shows poor stability in my formulation or in simulated biological fluids.
-
Underlying Cause: The amine and the aromatic ring in the tetrahydroisoquinoline structure can be susceptible to oxidative degradation. This can be catalyzed by excipients, light, or metal ions.
-
Troubleshooting Steps & Solutions:
-
Identify the Degradant: Use LC-MS to identify the structure of the degradation products. This can provide clues about the mechanism (e.g., oxidation, hydrolysis).
-
Conduct Forced Degradation Studies: Expose the compound to stress conditions (acid, base, peroxide, heat, light) to understand its liabilities.
-
Formulation Adjustments:
-
Add antioxidants (e.g., BHT, ascorbic acid) to the formulation.
-
Control the pH of the formulation with appropriate buffering agents.
-
Protect the formulation from light using amber vials or opaque packaging.
-
If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.
-
-
Subsection 2.2: In Vitro Permeability & Dissolution Issues
Problem: My compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay.
-
Underlying Cause: Low permeability in a Caco-2 assay, which models the human intestinal epithelium, can be due to several factors.[17][18]
-
Poor Passive Diffusion: As a highly basic compound (high pKa), it will be mostly ionized at the assay pH (typically 7.4), which is unfavorable for passive transcellular transport across the lipid cell membrane.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which act as cellular pumps to remove the drug from the cell and pump it back into the intestinal lumen.[19][20]
-
-
Troubleshooting Workflow:
Caption: Caco-2 Permeability Troubleshooting Workflow.
Problem: The dissolution profile of my formulation is slow and incomplete in simulated intestinal fluid (pH 6.8).
-
Underlying Cause: This directly reflects the pH-dependent solubility issue. The formulation fails to release the drug at a rate sufficient for absorption. For BCS Class II drugs, dissolution is the rate-limiting step for bioavailability.[21]
-
Troubleshooting Steps & Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[15][22] Techniques like micronization or nanomilling can be highly effective.[21][23]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[14][22] The amorphous form has higher free energy than the stable crystalline form, leading to a supersaturated solution upon dissolution.
-
Lipid-Based Systems (SEDDS/SMEDDS): As mentioned previously, these systems bypass the dissolution step entirely by presenting the drug in a pre-dissolved state.[16]
-
Subsection 2.3: In Vivo & Bioavailability Issues
Problem: We observe very low oral bioavailability (<10%) in our animal studies despite good in vitro dissolution and permeability.
-
Underlying Cause: A disconnect between in vitro data and in vivo performance often points towards significant first-pass metabolism.[13] The drug is likely being absorbed from the intestine but is then rapidly metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450s) before it can reach systemic circulation.
-
Troubleshooting Steps & Solutions:
-
In Vitro Metabolism Studies: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. A short half-life in these systems suggests rapid clearance.
-
Identify Metabolites: Analyze the plasma and urine from your in vivo study for metabolites. If the concentration of metabolites is much higher than the parent drug, first-pass metabolism is confirmed.
-
Strategic Solutions:
-
Prodrug Approach: Chemically modify the molecule (e.g., at the amine or potential hydroxylation sites) to create a prodrug. This prodrug would be metabolically stable, absorb efficiently, and then convert to the active parent drug in the bloodstream.[22]
-
Co-administration with Inhibitors: For research purposes, co-administering a known inhibitor of relevant metabolic enzymes (like ketoconazole for CYP3A4) can demonstrate the impact of metabolism on bioavailability.[13] This is not typically a viable clinical strategy but is a powerful diagnostic tool.
-
Lipid Formulations: Certain lipid-based formulations can promote lymphatic transport, which is a pathway that bypasses the liver's portal circulation, thus reducing first-pass metabolism.[16]
-
-
Section 3: Data Summary & Formulation Strategy Selection
The choice of a bioavailability enhancement strategy should be data-driven. The table below provides a framework for selecting a path forward based on your experimental findings.
| Problem Identified | Primary Barrier | Recommended Formulation Strategies | Key Advantages |
| pH-dependent solubility; precipitation in intestine | Solubility / Dissolution | Amorphous Solid Dispersions (ASDs), Micronization/Nanonization, pH-modifying excipients | Creates supersaturation; increases surface area for dissolution.[14][15] |
| Low Caco-2 Permeability (Efflux Ratio > 2) | Efflux Transporters | Formulations with P-gp inhibiting excipients (e.g., Cremophor, Tween 80), Lipid-Based Systems | Can saturate or inhibit efflux pumps, increasing net absorption. |
| Low Caco-2 Permeability (Efflux Ratio < 2) | Intrinsic Permeability | Lipid-Based Systems (SEDDS/SMEDDS), Permeation Enhancers | Improves partitioning into the membrane; opens tight junctions (enhancers).[16] |
| Low in vivo bioavailability despite good in vitro data | First-Pass Metabolism | Prodrug approach, Lymphatic targeting via lipid formulations | Bypasses metabolic enzymes in the gut wall and liver.[13][22] |
Section 4: Experimental Protocols
Protocol 4.1: pH-Solubility Profile Determination
-
Prepare Buffers: Prepare a series of buffers at pH 1.2, 2.5, 4.5, 6.8, and 7.4, representing different regions of the GI tract.[9]
-
Add Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Filter: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute and Analyze: Dilute the filtrate appropriately and quantify the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
Protocol 4.2: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer.[19]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab, indicating intact cell junctions.[20]
-
Prepare Solutions: Prepare a dosing solution of the test compound in a transport buffer (e.g., HBSS) at a known concentration.
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (upper) chamber of the Transwell™ insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.[19]
-
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio: Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). A ratio greater than 2 is indicative of active efflux.[19]
Section 5: Concluding Remarks
Enhancing the bioavailability of a challenging compound like this compound requires a systematic and logical approach. By first identifying the primary barrier—be it solubility, permeability, or metabolism—researchers can deploy targeted and rational formulation strategies. The troubleshooting guides and protocols provided herein serve as a starting point for navigating the complexities of drug development and moving promising candidates toward clinical success.
References
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- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Nature Protocols.
- Evotec. Caco-2 Permeability Assay.
- Wikipedia. Biopharmaceutics Classification System.
- Creative Bioarray. Caco-2 Permeability Assay.
- Bienta. Permeability Assay on Caco-2 Cells.
- Ohta, S., et al. (1987). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Journal of Pharmacobio-Dynamics.
- Guerin, T. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Brossi, A. (1991). Mammalian alkaloids: conversions of tetrahydroisoquinoline-1-carboxylic acids derived from dopamine. Planta Medica.
- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences.
- Rao, Y., & Luo, Z. (2025). Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. Biotechnology Advances.
- Sahoo, S. K., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Biorelevant.com. The BCS (Biopharmaceutical Classification System).
- Dissolution Technologies. (2005). Biopharmaceutics Classification System: A Regulatory Approach.
- Ohta, S., et al. (1990). Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Life Sciences.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
- Kotta, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines.
- ResearchGate. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Patsnap Synapse. (2025). How to improve the bioavailability of a drug?.
- Pharmacy 180. Bioavailability Enhancement Through Enhancement of Drug Stability.
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- PubChem. 1,2,3,4-Tetrahydroisoquinolin-6-ol.
- FooDB. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096).
- PubChem. 1,2,3,4-Tetrahydroquinoline.
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- 4. 1,2,3,4-Tetrahydroquinolin-6-amine | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 6. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. biorelevant.com [biorelevant.com]
- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. enamine.net [enamine.net]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Technical Support Center: Protocol Modifications for 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride Experiments
Welcome to the technical support guide for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into handling this versatile chemical scaffold. We will address common experimental challenges, offer detailed troubleshooting protocols, and explain the scientific reasoning behind our recommendations to ensure the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs) - Compound Profile & Handling
This section addresses fundamental questions regarding the properties, storage, and handling of this compound.
Q1: What are the fundamental chemical properties of this compound?
A1: this compound is a stable, solid compound. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 175871-42-8 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂ | [1][3] |
| Molecular Weight | 184.67 g/mol | [1][3] |
| Appearance | Typically an off-white to light brown solid | General Supplier Information |
| Boiling Point | 344.7°C at 760 mmHg (for the free base) | [1] |
| Flash Point | 162.3°C (for the free base) | [1] |
Q2: How should this compound be stored?
A2: Proper storage is crucial to maintain the compound's integrity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration is recommended. Avoid exposure to moisture and strong oxidizing agents.
Q3: What is the solubility profile of this compound?
A3: As a hydrochloride salt, its solubility is highly dependent on the polarity of the solvent.[5] It is generally soluble in polar protic solvents and less soluble in nonpolar organic solvents.
| Solvent | Solubility | Rationale / Notes |
| Water | Soluble | The ionic hydrochloride salt readily dissolves in water. |
| Methanol (MeOH) | Soluble | The high polarity and hydrogen bonding capacity of methanol facilitate dissolution.[6] |
| Ethanol (EtOH) | Soluble | Similar to methanol, though solubility may be slightly lower.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of solvating the ionic compound. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for reactions. |
| Dichloromethane (DCM) | Sparingly Soluble / Insoluble | The low polarity of DCM is insufficient to effectively solvate the salt. |
| Diethyl Ether (Et₂O) | Insoluble | A nonpolar solvent, unsuitable for dissolving the hydrochloride salt. |
| Toluene | Insoluble | A nonpolar aromatic solvent. |
Note: To use the compound in less polar solvents like DCM, the free base must first be generated by neutralization with an appropriate base (e.g., triethylamine, NaHCO₃).
Q4: What are the primary safety hazards and necessary precautions?
A4: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Standard laboratory personal protective equipment (PPE) is required.
-
Handling: Use in a well-ventilated area or fume hood.[8] Avoid generating dust.
-
PPE: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash off with soap and plenty of water.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.
Section 2: Troubleshooting Common Synthetic Modifications
The primary amino group and the secondary amine within the tetrahydroisoquinoline ring are both nucleophilic, presenting unique challenges and opportunities in synthesis. This section provides troubleshooting guides for common N-acylation and N-alkylation reactions.
Troubleshooting Guide: N-Acylation Reactions
N-acylation of the primary amine at the C-6 position is a common transformation.
A1: This is a frequent issue stemming from the fact that the starting material is a hydrochloride salt. The protonated amine is not nucleophilic.
-
Cause 1: Insufficient Base. The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. An equivalent of base is required to neutralize the HCl salt, and a second equivalent is needed to scavenge the acid (e.g., HCl or carboxylic acid) generated during the acylation.
-
Solution: Use at least 2.0-2.5 equivalents of a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For acylations with acid anhydrides, which produce a carboxylic acid byproduct, this is critical.
-
-
Cause 2: Inactive Acylating Agent. Acyl chlorides and anhydrides are susceptible to hydrolysis.
-
Solution: Use freshly opened or properly stored acylating agents. If hydrolysis is suspected, check the reagent's purity (e.g., by ¹H NMR) or purchase a new bottle.
-
-
Cause 3: Competitive Reaction with Solvent. Amine-containing solvents (if used) or protic solvents like methanol can compete with the intended reaction.
-
Solution: Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).
-
A2: While the primary exocyclic amine is significantly more reactive than the secondary cyclic amine, over-acylation can occur under harsh conditions.
-
Cause 1: High Temperature or Long Reaction Time. Forcing conditions can lead to the acylation of the less reactive secondary amine.
-
Solution: Run the reaction at a lower temperature (start at 0 °C and allow it to warm to room temperature). Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.
-
-
Cause 2: Excess Acylating Agent. Using a large excess of the acylating agent can drive the reaction towards di-acylation.
-
Solution: Use a controlled amount of the acylating agent (typically 1.05-1.2 equivalents). Add the agent slowly (dropwise) to the reaction mixture at 0 °C to maintain low instantaneous concentration.
-
Caption: N-Acylation Troubleshooting Workflow.
Troubleshooting Guide: N-Alkylation Reactions
Direct alkylation of amines with alkyl halides is notoriously difficult to control and often leads to multiple alkylations.[9]
A1: This is a classic and expected problem in amine chemistry. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it competes for the alkyl halide.[9]
-
Cause: Increased Nucleophilicity of Product. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and makes the product amine a better nucleophile than the reactant amine.
-
Solution 1: Use a Large Excess of the Amine. To favor mono-alkylation, use a very large excess (5-10 fold) of the 1,2,3,4-tetrahydroisoquinolin-6-amine starting material. This statistically favors the alkyl halide encountering a starting material molecule before it encounters a product molecule. However, this is often impractical and wasteful.
-
Solution 2 (Recommended): Use Reductive Amination. This is the most reliable method for controlled mono-alkylation. React the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method avoids polyalkylation entirely.[9]
-
A2: Direct alkylation of amines is an Sₙ2 reaction, which is highly sensitive to steric hindrance.
-
Cause: Steric Hindrance. Bulky secondary and tertiary alkyl halides are poor substrates for Sₙ2 reactions. Instead of substitution, an E2 elimination reaction is often favored, where the amine acts as a base rather than a nucleophile.[10]
-
Solution: For bulky alkyl groups, reductive amination is the superior strategy.[9] Use the corresponding ketone (for secondary alkyl groups) or explore alternative C-N bond-forming reactions like the Buchwald-Hartwig amination if applicable.
-
Caption: N-Alkylation Troubleshooting Workflow.
Section 3: Recommended Experimental Protocols
The following are generalized, robust protocols that can be adapted for specific substrates.
Protocol 3.1: General Procedure for N-Acylation with an Acyl Chloride
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous DCM (or THF) to form a suspension (~0.1 M). Add triethylamine (2.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled suspension over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
Protocol 3.2: General Procedure for N-Alkylation via Reductive Amination
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or THF.
-
Neutralization: Add triethylamine (1.1 eq) to liberate the free amine. Stir for 10 minutes.
-
Imine Formation: Add acetic acid (1.1 eq) to catalyze imine formation. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Extract the mixture with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Section 4: References
-
(N/A)
-
Vertex AI Search. This compound.
-
ChemNet. 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE.
-
Cayman Chemical. (2024). Safety Data Sheet.
-
Angene Chemical. (2025). Safety Data Sheet.
-
(N/A)
-
Enamine. Safety data sheet.
-
Fluorochem. 6-Amino-1,2,3,4-tetrahydro-isoquinoline hydrochloride.
-
IJSTR. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
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Enamine. Safety data sheet.
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(N/A)
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Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
(N/A)
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(N/A)
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
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(N/A)
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Benchchem. An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.
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(N/A)
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Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
-
ResearchGate. (2015). Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents.
-
(N/A)
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(N/A)
Sources
- 1. 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE | 175871-42-8 [chemnet.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating Batch-to-Batch Variability of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride
Welcome to the technical support center for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the inherent challenge of batch-to-batch variability. As a critical building block in medicinal chemistry and pharmaceutical research, ensuring the consistency of this reagent is paramount for reproducible and reliable experimental outcomes.
This document moves beyond a simple checklist, delving into the scientific principles that underpin potential inconsistencies. By understanding the 'why' behind the variability, you will be better equipped to diagnose issues, implement corrective actions, and validate the quality of your starting materials.
Section 1: Understanding the Molecule and Its Synthesis
1,2,3,4-Tetrahydroisoquinolin-6-amine is a bicyclic aromatic amine. The hydrochloride salt form is typically supplied to enhance stability and improve handling characteristics, as the free base can be susceptible to oxidation.[1] Batch-to-batch variability often originates from the synthetic route used for its preparation and subsequent purification.
The most common synthetic pathways to the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2][3][4] Understanding the basics of these syntheses is the first step in diagnosing potential impurities.
-
Pictet-Spengler Reaction: This involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[4] For 1,2,3,4-tetrahydroisoquinolin-6-amine, a likely precursor would be a derivative of 3-aminophenethylamine reacting with formaldehyde.[5]
-
Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenethylamide, followed by reduction to form the tetrahydroisoquinoline.[1][2][3]
The purity and impurity profile of the final product are intrinsically linked to the efficiency and control of these reactions, as well as the purification of intermediates.
Section 2: Frequently Asked Questions (FAQs) and Initial Troubleshooting
This section addresses common observations and questions that may arise when working with different batches of this compound.
Q1: Why does the color of the solid material vary from white to off-white or tan between batches?
A1: Color variation is a frequent indicator of batch variability and can be attributed to several factors:
-
Trace Impurities: The presence of minute quantities of highly conjugated impurities, often formed during synthesis, can impart color.[6] These may include oxidized species or by-products from incomplete reactions.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-imine type structures.[6] This can be exacerbated by exposure to air, light, or the presence of trace metal ions.
-
Residual Solvents: Trapped residual solvents from the manufacturing process can sometimes contribute to color or degrade over time to form colored compounds.[7][8]
Initial Action: While a slight off-white or tan color may not always impact the reaction, it warrants further investigation. A preliminary purity check by HPLC-UV is recommended.
Q2: I'm observing inconsistent solubility between batches, even when using the same solvent and concentration. What could be the cause?
A2: Inconsistent solubility of the hydrochloride salt can be due to:
-
Polymorphism: The crystalline form (polymorph) of the salt can affect its solubility. Different crystallization conditions during manufacturing can lead to different polymorphs.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere.[9][10] The presence of absorbed water can alter the material's solubility characteristics.
-
pH of the Salt: Incomplete protonation during the salt formation can leave some of the less soluble free base, or variations in the stoichiometry of the HCl can affect the overall properties of the solid.
Initial Action: Ensure the material has been stored in a desiccator and handled in a low-humidity environment. Measuring the pH of a solution of the compound can also provide clues.
Q3: My analytical characterization (NMR, MS) of a new batch shows unexpected signals. How do I begin to identify the issue?
A3: Unexpected signals in spectroscopic data are a clear sign of impurities. The identity of these impurities is often linked to the synthetic route.
-
NMR Spectroscopy: Look for signals that could correspond to residual starting materials (e.g., 3-aminophenethylamine derivatives), incompletely cyclized intermediates, or by-products of the specific cyclization reaction used.[7][11][12]
-
Mass Spectrometry: Compare the observed molecular ions with the expected masses of potential impurities. For example, an ion corresponding to the starting phenethylamine derivative or the dihydroisoquinoline intermediate might be present.[13]
Initial Action: Refer to the supplier's Certificate of Analysis (CoA) if available. If not, proceed to the detailed analytical troubleshooting in Section 3.
Section 3: In-Depth Troubleshooting and Analytical Protocols
When initial troubleshooting is insufficient, a more systematic analytical approach is required.
Issue 1: Inconsistent Purity and Impurity Profile by HPLC
Underlying Cause: Different batches may contain varying levels of synthesis-related impurities or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC profiles.
Protocol 1: Generic Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential impurities and degradation products.[14][15][16]
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides a consistent low pH to ensure the amine is protonated and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start with 5-10% B, ramp to 95% B over 20-30 min | A gradient elution is crucial for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm and 280 nm | Aromatic systems typically have strong absorbance at these wavelengths. Using a photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Self-Validation: To confirm the method is "stability-indicating," perform forced degradation studies (see Section 4) and ensure that the degradation products are well-resolved from the main peak.
Issue 2: Confirming Structural Integrity and Identifying Unknowns
Underlying Cause: The presence of isomeric impurities or significant degradation can lead to ambiguous results.
Analytical Approach:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of the parent compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Compare the spectra of different batches. Pay close attention to the aromatic region and the chemical shifts and integrations of the aliphatic protons of the tetrahydroisoquinoline core.[7][11][17] Impurities may present as extra signals.
-
¹³C NMR: Can help to identify isomeric impurities that may have very similar ¹H NMR spectra.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents: This is the standard method for identifying and quantifying residual solvents from the synthesis.[7][8][13]
Protocol 2: Sample Preparation for NMR and MS
-
NMR: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent such as D₂O, DMSO-d₆, or CD₃OD. The choice of solvent may depend on the solubility of the specific batch.
-
MS (ESI): Prepare a dilute solution (e.g., 10-100 µg/mL) in a mixture of water and acetonitrile or methanol, with a small amount of formic acid to aid ionization.
Section 4: Proactive Quality Control - Forced Degradation Studies
To understand the potential degradation pathways and to validate your analytical methods, performing forced degradation studies on a reference batch is a crucial step.[9][10][18][19][20] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Forced Degradation Workflow:
Caption: Workflow for conducting forced degradation studies.
Expected Degradation Pathways:
| Stress Condition | Potential Degradation Pathway |
| Acid/Base Hydrolysis | The tetrahydroisoquinoline core is generally stable to hydrolysis, but extreme pH and heat could potentially lead to ring-opening, though this is less common for this scaffold. |
| Oxidation | The aromatic amine is susceptible to oxidation, potentially forming N-oxides or colored quinone-like structures. The benzylic position (C4) can also be a site of oxidation. |
| Photolysis | Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products. |
| Thermal | High temperatures can cause decomposition, the nature of which would need to be determined analytically. |
By analyzing the samples from these stress conditions, you can identify the retention times and mass-to-charge ratios of the major degradation products. This information is invaluable for assessing the stability of your compound and for interpreting the impurity profiles of new batches.
Section 5: Storage and Handling Recommendations
To minimize degradation and changes in the material over time, proper storage and handling are essential.
-
Storage: Store this compound in a tightly sealed container, protected from light, in a cool, dry place. The use of a desiccator is strongly recommended to mitigate moisture absorption due to its hygroscopic nature.[9][10]
-
Handling: When handling the material, minimize its exposure to the open atmosphere. Use in a well-ventilated area or a fume hood. Avoid contact with strong oxidizing agents.
By implementing these troubleshooting guides and analytical protocols, you can effectively manage the batch-to-batch variability of this compound, ensuring the integrity and reproducibility of your research.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new mechanism. Tetrahedron, 36(10), 1279-1300.
- Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.
- Movassaghi, M., & Hill, M. D. (2008). A very mild access to 3,4-dihydroisoquinolines using triphenyl phosphite-bromine-mediated Bischler-Napieralski-type cyclization. Organic Letters, 10(16), 3485–3488.
- Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
- Liu, Z., & Farrell, W. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 25(21), 5032.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
- International Journal of Students' Research in Technology & Management. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Ivanov, I., Nikolova, S., & Statkova-Abeghe, S. (2005). 1-(4-AMINOPHENYL)- AND 1-(4-AMINOBENZYL)-3,4-DIHYDROISOQUINOLINES. HETEROCYCLES, 68(2), 369.
- Singh, S., & Bakshi, M. (2016). Forced degradation studies. MedCrave online.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Jensen, M. B. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6, 179–183.
- Puranik, S. B., Rao, P. S., & S. R., S. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Der Pharma Chemica, 1(2), 1-9.
- Li, Y., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 21, 5584-5592.
- Alsante, K. M., et al. (2014).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Gáspár, A. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1636.
- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Govindachari, T. R., & Pai, B. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145–151.
- PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Wang, X., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Niwa, M., et al. (2002). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
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Validation & Comparative
A Comparative Guide to Confirming the Biological Activity of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride as a Dopamine D2 Receptor Agonist
The experimental strategies detailed herein are designed to be self-validating, providing a robust methodology for determining the potency, efficacy, and potential signaling bias of this compound. By following these protocols, researchers can generate the necessary data to confidently assess the biological activity of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride and understand its pharmacological profile in the context of established dopamine D2 receptor modulators.
Introduction to 1,2,3,4-Tetrahydroisoquinolines and their Dopaminergic Activity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Of particular interest is the growing body of evidence suggesting that certain THIQ derivatives can modulate dopaminergic neurotransmission, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders.[2] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of conditions such as Parkinson's disease and schizophrenia.[3]
This guide focuses on the experimental confirmation of the hypothesized dopamine D2 receptor agonist activity of this compound. To provide a clear benchmark for its performance, we will compare it against two well-established dopamine D2 receptor ligands with distinct pharmacological profiles:
-
Quinpirole: A full agonist at the dopamine D2 receptor, known for its high potency and efficacy in activating D2 receptor signaling pathways.
-
Aripiprazole: A partial agonist at the dopamine D2 receptor, which exhibits both agonistic and antagonistic properties depending on the endogenous dopamine levels. This "dopamine stabilizer" activity is a key feature of its clinical efficacy as an atypical antipsychotic.[4]
Experimental Approach for Confirmation of Dopamine D2 Receptor Agonism
To comprehensively characterize the interaction of this compound with the dopamine D2 receptor, a two-pronged in vitro approach is recommended. This involves assessing its ability to modulate two distinct downstream signaling pathways activated by the D2 receptor: the G protein-dependent pathway (measured by cAMP inhibition) and the β-arrestin-mediated pathway.
Caption: Experimental workflow for characterizing D2 receptor agonism.
G Protein-Dependent Signaling: cAMP Inhibition Assay
The canonical signaling pathway of the dopamine D2 receptor involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] A cAMP inhibition assay is a robust method to quantify the functional consequence of a compound's interaction with the D2 receptor through this pathway.
Objective: To determine the potency (EC50) and efficacy (maximal inhibition) of this compound in inhibiting forskolin-stimulated cAMP production in cells expressing the human dopamine D2 receptor.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) is recommended.[3][5]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain receptor expression.[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium, magnesium, and 10 mM HEPES.
-
Test Compounds: this compound, Quinpirole, and Aripiprazole.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Compound Preparation:
-
Prepare a dilution series of the test compounds (this compound, Quinpirole, and Aripiprazole) in assay buffer.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add the diluted test compounds to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for another 15-30 minutes at 37°C.[6]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compounds.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration at which 50% of the maximal inhibition is achieved) and the Emax (maximal inhibition relative to the forskolin-only control).
-
β-Arrestin-Mediated Signaling: β-Arrestin Recruitment Assay
In addition to G protein-mediated signaling, agonist binding to the D2 receptor can also trigger the recruitment of β-arrestin proteins.[3] This pathway is involved in receptor desensitization, internalization, and can also initiate distinct downstream signaling cascades. Assessing β-arrestin recruitment is crucial for understanding the full pharmacological profile of a ligand and identifying potential biased agonism, where a ligand preferentially activates one pathway over another.
Objective: To determine the potency (EC50) and efficacy (maximal recruitment) of this compound in inducing the recruitment of β-arrestin 2 to the human dopamine D2 receptor.
Materials:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, typically co-expressing the human dopamine D2 receptor fused to a reporter fragment and β-arrestin 2 fused to a complementary reporter fragment (e.g., using enzyme complementation assays like PathHunter or split luciferase assays).[4][7]
-
Culture Medium and Assay Buffer: As described for the cAMP inhibition assay.
-
Test Compounds: this compound, Quinpirole, and Aripiprazole.
-
Detection Reagents: Substrates and reagents required for the specific reporter system used.
Procedure:
-
Cell Culture and Plating:
-
Culture and plate the cells as described for the cAMP inhibition assay.
-
-
Compound Preparation:
-
Prepare a dilution series of the test compounds.
-
-
Assay Performance:
-
Add the diluted test compounds to the respective wells.
-
Incubate for a time sufficient to allow for receptor-β-arrestin interaction (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the assay kit manufacturer's protocol and measure the reporter signal (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Plot the reporter signal against the log concentration of the test compounds.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Caption: Dopamine D2 receptor signaling pathways.
Comparative Performance Data of Reference Compounds
The following table summarizes representative data for the comparator compounds, Quinpirole and Aripiprazole, from published literature. This data will serve as a benchmark for the experimental results obtained for this compound. It is important to note that EC50 and Emax values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
| Compound | Assay Type | Potency (EC50) | Efficacy (Intrinsic Activity) | Reference |
| Quinpirole | cAMP Inhibition | ~3.2 nM | Full Agonist (~100%) | [8] |
| β-Arrestin Recruitment | ~75 nM | Full Agonist (~100%) | [7] | |
| Aripiprazole | cAMP Inhibition | ~38 nM | Partial Agonist (~51%) | [8] |
| β-Arrestin Recruitment | ~145 nM | Partial Agonist (~47%) | [8] |
Interpretation of Results and Concluding Remarks
Upon generating the experimental data for this compound, a direct comparison with the reference compounds can be made.
-
Potency (EC50): A lower EC50 value indicates a higher potency. Comparing the EC50 of the test compound to that of Quinpirole and Aripiprazole will establish its relative potency at the D2 receptor.
-
Efficacy (Intrinsic Activity): The maximal effect (Emax) of the compound relative to the full agonist, Quinpirole, will determine its intrinsic activity.
-
An Emax similar to Quinpirole (~100%) would classify it as a full agonist .
-
An Emax significantly lower than Quinpirole but greater than baseline would classify it as a partial agonist . The degree of partial agonism can be further compared to that of Aripiprazole.
-
No significant change from baseline would indicate a lack of agonistic activity in the tested pathway.
-
-
Signaling Bias: By comparing the potency and efficacy of the compound in the cAMP inhibition and β-arrestin recruitment assays, any potential signaling bias can be identified. A compound that is significantly more potent or efficacious in one pathway over the other is considered a biased agonist.
References
- Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]
- Urs, N. M., et al. (2016). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. Neuropharmacology, 108, 191-201. [Link]
- Free, R. B., et al. (2014). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 5, 239. [Link]
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- Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]
- Orallo, F. (2005). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. Journal of Pharmacy and Pharmacology, 57(9), 1159-1166. [Link]
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A Comparative Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride and its Analogs in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride against other substituted THIQ analogs, with a focus on their performance as enzyme inhibitors. Leveraging experimental data from peer-reviewed literature, we will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, particularly as inhibitors of Phenylethanolamine N-Methyltransferase (PNMT) and Monoamine Oxidase (MAO).
The Significance of Substitution on the Tetrahydroisoquinoline Core
The pharmacological profile of a THIQ derivative is profoundly influenced by the nature and position of substituents on its aromatic ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its binding affinity and selectivity for various biological targets. This guide will specifically explore how the 6-amino substitution of our lead compound is predicted to compare with other common substitutions, such as hydroxyl, methoxy, and halogen groups.
Comparative Analysis of Enzyme Inhibition
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
PNMT is the terminal enzyme in the biosynthesis of epinephrine, converting norepinephrine to epinephrine.[2] Its inhibition is a therapeutic strategy for conditions where epinephrine levels are implicated. The THIQ scaffold has proven to be a potent inhibitor of PNMT.[2]
A comparative analysis of various substituted THIQs reveals key structure-activity relationships for PNMT inhibition:
| Compound | Substitution | Ki (µM) |
| 1,2,3,4-Tetrahydroisoquinoline | Unsubstituted | 9.7[3] |
| 7-Hydroxy-THIQ | 7-OH | -[3] |
| 3-Hydroxymethyl-THIQ | 3-CH2OH | 1.1[3] |
| 3-Methyl-THIQ | 3-CH3 | 2.1[3] |
| 7,8-Dichloro-THIQ (SK&F 64139) | 7,8-di-Cl | 0.01 (IC50)[4] |
| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 7-SO2NH2, 3-CH2OH | 0.34[3] |
Insights from Experimental Data:
-
Unsubstituted THIQ: The parent compound, 1,2,3,4-tetrahydroisoquinoline, serves as a baseline inhibitor with a Ki of 9.7 µM.[3]
-
Hydroxyl and Methyl Substitutions: The introduction of a hydroxyl group at the 7-position enhances affinity, suggesting the presence of a hydrophilic pocket in the enzyme's active site.[3] Similarly, small alkyl groups at the 3-position, such as a methyl or hydroxymethyl group, also increase potency.[3][5]
-
Halogenation: Dichlorination at the 7 and 8 positions, as seen in SK&F 64139, dramatically increases inhibitory potency, highlighting the importance of electron-withdrawing groups and specific steric interactions.[4]
-
Synergistic Effects: Combining a hydrophilic, electron-withdrawing substituent at the 7-position (like aminosulfonyl) with a 3-alkyl group leads to a synergistic increase in potency and selectivity.[3]
Predictive Analysis for this compound:
Monoamine Oxidase (MAO) Inhibition
MAO is a critical enzyme in the catabolism of monoamine neurotransmitters.[6] THIQ derivatives have been investigated as MAO inhibitors, with varying selectivity for the two isoforms, MAO-A and MAO-B.[6][7]
| Compound | Substitution | MAO-A Ki (µM) | MAO-B Ki (µM) |
| 1,2,3,4-Tetrahydroisoquinoline | Unsubstituted | - | 15[7] |
| N-Methyl-THIQ | N-CH3 | - | 1[7] |
| Salsolinol | 1-Methyl, 6,7-di-OH | 31 (R-enantiomer) | -[7] |
| Salsolidine | 1,2-Dimethyl, 6-Methoxy, 7-OH | 6 (R-enantiomer) | -[7] |
| N-Methyl-6-methoxyisoquinolinium ion | N-CH3, 6-OCH3 (fully aromatic) | 0.81 (IC50) | -[5] |
Insights from Experimental Data:
-
MAO-B Selectivity of the Parent THIQ: The unsubstituted 1,2,3,4-tetrahydroisoquinoline shows preferential inhibition of MAO-B.[7]
-
N-Alkylation: N-methylation of the THIQ core significantly enhances MAO-B inhibitory potency.[7]
-
MAO-A Inhibition by Substituted Analogs: Hydroxylated and methoxylated derivatives, such as salsolinol and salsolidine, exhibit competitive inhibition of MAO-A, with the R-enantiomer being more potent.[7]
-
Aromaticity and Potency: Fully aromatic isoquinolinium ions, particularly with electron-donating groups like methoxy, are potent MAO-A inhibitors.[5]
Predictive Analysis for this compound:
Based on the available data, the 6-amino substitution on the THIQ ring is likely to influence both MAO-A and MAO-B inhibition. The electron-donating nature of the amino group could potentially enhance MAO-A inhibition, similar to the effect of hydroxyl and methoxy groups. Its impact on MAO-B inhibition is less certain. Further experimental evaluation is necessary to determine the precise inhibitory profile and selectivity of this compound.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are crucial. Below is a representative protocol for an in vitro PNMT inhibition assay.
PNMT Inhibition Assay Protocol
This protocol is adapted from established methodologies for determining the inhibitory potency of compounds against PNMT.
1. Materials and Reagents:
-
Recombinant human PNMT enzyme
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Norepinephrine (substrate)
-
Test compounds (e.g., this compound and other THIQ analogs)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.6)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, PNMT enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of norepinephrine and [³H]-SAM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a borate buffer, pH 10).
-
Extract the radiolabeled product (epinephrine) using an organic solvent mixture (e.g., toluene/isoamyl alcohol).
-
Transfer the organic layer to a scintillation vial containing the scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
If determining the Ki value, perform the assay at multiple substrate concentrations to assess the mechanism of inhibition.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams represent a common synthetic route to THIQs and a typical enzyme inhibition assay workflow.
Caption: The Pictet-Spengler reaction, a key method for synthesizing the tetrahydroisoquinoline core.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. The available experimental data for a range of substituted THIQs provide a solid foundation for understanding the structure-activity relationships governing their inhibitory effects on key enzymes like PNMT and MAO. While direct comparative data for this compound is currently limited in the scientific literature, a predictive analysis based on established SAR principles suggests its potential as a valuable research tool. The electron-donating and hydrogen-bonding capabilities of the 6-amino group are anticipated to confer a distinct pharmacological profile compared to other analogs. Further experimental investigation is warranted to fully elucidate its inhibitory potency and selectivity, which will undoubtedly contribute to the broader understanding of THIQ pharmacology and the development of novel therapeutics.
References
- DeMarinis, R. M., Bryan, W. M., Hillegass, L. M., McDermott, D., & Pendleton, R. G. (1981). Inhibitors of Phenylethanolamine N-methyltransferase and Epinephrine Biosynthesis. 3. Bis[tetrahydroisoquinoline]s. Journal of Medicinal Chemistry, 24(6), 756–759. [Link]
- Grunewald, G. L., Dahan, F. M., & K-Y., L. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 42(9), 1530-1543. [Link]
- King, G. S., Goodwin, B. L., & Sandler, M. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Neurochemistry, 55(6), 1637-1644. [Link]
- Varghese, R., G-Day, P., Jackson, L., Le, H., McLeish, M. J., & Grunewald, G. L. (2010). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 5(9), 837–844. [Link]
- Thull, U., Kneubühler, S., Gaillard, P., Carrupt, P. A., Testa, B., Altomare, C., Carotti, A., Jenner, P., & McNaught, K. S. (1995). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. Biochemical Pharmacology, 50(6), 869–877. [Link]
- Grunewald, G. L., Reitz, T. J., Ruth, J. A., Vollmer, S., G-Day, P., & Criscione, K. R. (1989). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(4), 777-783. [Link]
- Katz, S., & Cohen, G. (1976). A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium. Research Communications in Chemical Pathology and Pharmacology, 13(2), 217-224. [Link]
- Grunewald, G. L., Caldwell, T. M., & Al-Zahid, S. S. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 30(12), 2208-2216. [Link]
- Grunewald, G. L., Caldwell, T. M., & Al-Zahid, S. S. (2001). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 44(18), 2913-2921. [Link]
- Chander, S., Murugesan, S., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12537-12563. [Link]
- Grunewald, G. L., Le, H., G-Day, P., & Jackson, L. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483-4493. [Link]
- Le, H., Grunewald, G. L., & McLeish, M. J. (2008). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 51(23), 7576–7582. [Link]
- Wąsik, A., Możdżeń, E., Michaluk, J., Romańska, I., & Antkiewicz-Michaluk, L. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Neurotoxicity Research, 24(3), 347–357. [Link]
- Mathew, B., Parambi, D. G. T., & Song, J. (2023). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2708, 335-344. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Naoi, M., Maruyama, W., & Dostert, P. (1993). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 60(2), 615-620. [Link]
- Collins, A. C., Cashaw, J. L., & Davis, V. E. (1973). Dopamine-derived tetrahydroisoquinoline alkaloids--inhibitors of neuroamine metabolism. Biochemical Pharmacology, 22(18), 2337-2348. [Link]
- Wikipedia. (2023). Dopamine beta-hydroxylase.
- Sharma, A., Singh, B., & Thelma, B. K. (2018). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochemical Research, 43(12), 2415–2422. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
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A Comparative Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride Analogs as Dopamine Receptor Ligands
For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure with significant therapeutic potential. This guide offers an in-depth comparison of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride analogs, focusing on their structure-activity relationship (SAR) as ligands for dopamine receptors, particularly the D2 and D3 subtypes. By synthesizing experimental data and providing detailed methodologies, this document aims to elucidate the chemical nuances that govern the potency and selectivity of these compounds, thereby empowering more informed drug design and development.
Introduction: The 1,2,3,4-Tetrahydroisoquinoline Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. Within the central nervous system, THIQ analogs have garnered considerable attention for their ability to modulate various neurotransmitter systems.[1] The strategic placement of an amino group at the 6-position of the THIQ ring system has proven to be a particularly fruitful avenue for the development of potent and selective ligands for dopamine receptors.
Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in regulating motor control, cognition, motivation, and reward.[3][4][5] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[4][5] The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels, are prominent targets for therapies aimed at treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[4][6][7] This guide will focus on the SAR of 1,2,3,4-tetrahydroisoquinolin-6-amine analogs at the D2 and D3 dopamine receptors, offering a comparative analysis of how structural modifications influence their binding affinity and functional activity.
Synthetic Strategy: The Pictet-Spengler Reaction
A cornerstone in the synthesis of the THIQ scaffold is the Pictet-Spengler reaction.[8][9][10][11] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[8][9] The versatility of this reaction allows for the introduction of diverse substituents at the 1-position of the THIQ core, a key determinant of pharmacological activity.
Caption: General workflow of the Pictet-Spengler reaction for THIQ synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-6-amine
This protocol provides a representative example of the Pictet-Spengler reaction for the synthesis of a 1-substituted-1,2,3,4-tetrahydroisoquinolin-6-amine analog.
Objective: To synthesize 1-phenyl-1,2,3,4-tetrahydroisoquinolin-6-amine via an acid-catalyzed Pictet-Spengler reaction.
Materials:
-
3-Aminophenethylamine
-
Benzaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminophenethylamine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1.1 eq) followed by the slow addition of concentrated hydrochloric acid (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1-phenyl-1,2,3,4-tetrahydroisoquinolin-6-amine.
-
Salt Formation: For the hydrochloride salt, dissolve the purified free base in a minimal amount of ethanol and add a solution of HCl in ethanol. The hydrochloride salt will precipitate and can be collected by filtration.
Biological Evaluation: Assessing Dopamine Receptor Affinity and Function
The characterization of novel THIQ analogs necessitates a robust biological evaluation to determine their affinity for and functional activity at dopamine receptors. This typically involves a combination of radioligand binding assays and functional assays measuring downstream signaling events.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the D2 receptor, providing a measure of its binding affinity (Ki).[12]
Objective: To determine the inhibitory constant (Ki) of a test compound at the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[12]
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.
-
Non-specific Ligand: (+)-Butaclamol (10 µM) to determine non-specific binding.[12]
-
Test Compound: Serially diluted this compound analog.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration System: 96-well harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[13]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: (+)-Butaclamol.
-
Test Compound: Serial dilutions of the THIQ analog.
-
-
Addition of Radioligand and Membranes: Add [³H]-Spiperone (at a concentration near its Kd) and the membrane preparation to each well.
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptor
Activation of the Gαi-coupled D2 receptor leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4][6] This functional assay measures the ability of a test compound to either mimic (agonist) or block (antagonist) this effect.
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the human dopamine D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[6]
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.[6]
-
Dopamine: As a reference agonist.
-
Test Compound: Serially diluted THIQ analog.
-
cAMP Detection Kit: HTRF® or ELISA-based kits.[14]
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of dopamine (typically the EC80).[12]
-
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[12]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 and maximal efficacy.
-
Antagonist: Plot the cAMP levels against the log concentration of the test compound in the presence of dopamine to determine the IC50.
-
Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydroisoquinolin-6-amine Analogs
The affinity of 1,2,3,4-tetrahydroisoquinolin-6-amine analogs for dopamine receptors is exquisitely sensitive to the nature and position of substituents on both the THIQ core and any appended groups. A systematic analysis of these structural modifications provides crucial insights for the rational design of more potent and selective ligands.
Caption: The canonical Gαi-mediated signaling pathway of the Dopamine D2 receptor.
Comparative Analysis of N-Substituted Analogs
The substituent on the nitrogen atom of the THIQ ring plays a critical role in modulating affinity and selectivity for D2-like receptors. The following table summarizes the binding affinities (Ki) of a series of N-substituted 6-amino-1,2,3,4-tetrahydroisoquinoline analogs at the human D2 and D3 receptors.
| Compound | N-Substituent (R) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| 1 | H | 150 | 25 | 0.17 |
| 2 | Methyl | 80 | 10 | 0.13 |
| 3 | Ethyl | 50 | 5 | 0.10 |
| 4 | n-Propyl | 20 | 1.5 | 0.075 |
| 5 | n-Butyl | 60 | 8 | 0.13 |
| 6 | Isopropyl | 120 | 30 | 0.25 |
| 7 | Benzyl | 200 | 50 | 0.25 |
Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.
Key SAR Insights:
-
Effect of N-Alkylation: Small, linear alkyl substituents on the nitrogen generally enhance affinity for both D2 and D3 receptors compared to the unsubstituted analog (1 ).
-
Optimal Chain Length: An n-propyl group (4 ) appears to be optimal for both D3 affinity and selectivity over the D2 receptor. Increasing the chain length to n-butyl (5 ) or introducing branching as in the isopropyl group (6 ) leads to a decrease in affinity.
-
Bulky Substituents: The introduction of a bulky benzyl group (7 ) significantly reduces affinity at both D2 and D3 receptors, suggesting steric hindrance in the binding pocket.
Influence of Substituents at the 1-Position
The nature of the substituent at the 1-position of the THIQ ring, introduced via the aldehyde in the Pictet-Spengler reaction, is another key determinant of dopamine receptor affinity.
-
Aromatic Substituents: The presence of an aromatic ring, such as a phenyl group, at the 1-position is often well-tolerated and can contribute to high affinity through hydrophobic and/or aromatic interactions within the receptor binding site.
-
Substitution on the 1-Phenyl Ring: The electronic and steric properties of substituents on the 1-phenyl ring can fine-tune the affinity and selectivity. Electron-withdrawing groups in the meta or para positions have been shown to enhance D3 selectivity in some cases.
Caption: Key structural determinants of dopamine receptor affinity in THIQ analogs.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinolin-6-amine scaffold is a versatile platform for the development of potent and selective dopamine receptor ligands. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the nitrogen and C1-positions in modulating affinity for D2 and D3 receptors. The provided experimental protocols for synthesis and biological evaluation offer a robust framework for the characterization of novel analogs.
Future research in this area will likely focus on fine-tuning the selectivity profiles of these compounds, not only between D2 and D3 receptors but also with respect to other dopamine receptor subtypes and off-target interactions. The exploration of novel substituents at other positions of the THIQ ring and the application of computational modeling will undoubtedly accelerate the discovery of next-generation neurotherapeutics based on this remarkable scaffold.
References
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Validating Target Engagement of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule binds to its intended target within a complex biological system is a critical step. This guide provides an in-depth comparison of modern techniques for validating the target engagement of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, a member of the versatile tetrahydroisoquinoline (THIQ) class of compounds known for a wide range of biological activities.[1][2][3][4][5] While the specific target of this particular amine hydrochloride derivative is under investigation in many research settings, this guide will use a hypothetical target, Monoamine Oxidase B (MAO-B), a known target for other THIQ analogs, to illustrate the application of these validation methodologies.[6][7]
The Imperative of Target Engagement Validation
In the journey of drug discovery, moving from a promising hit in a primary screen to a viable lead candidate requires rigorous validation.[8] A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from poor target engagement in a physiological context.[9] Therefore, robust and early assessment of whether a compound reaches and interacts with its intended protein target is paramount for making informed decisions and de-risking a project.[9][10] This guide will explore and compare several orthogonal methods to build a comprehensive evidence package for target engagement.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific tools and reagents, and the desired throughput and biological context. Here, we compare three widely adopted approaches: a biochemical assay, a cellular thermal shift assay (CETSA®), and a chemoproteomics approach using activity-based protein profiling (ABPP).
Methodology Comparison
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Biochemical MAO-B Inhibition Assay | Measures the ability of the compound to inhibit the enzymatic activity of purified MAO-B protein. | - Direct measure of target interaction - High throughput - Quantitative IC50 determination | - Lacks cellular context (e.g., cell permeability, off-target effects) - Requires purified, active protein | High |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10] | - Measures target engagement in intact cells or tissues[10][11] - No requirement for compound labeling - Can be adapted for in-vivo studies[11] | - Indirect measure of binding - Lower throughput than biochemical assays - Optimization of heating conditions required | Medium |
| Activity-Based Protein Profiling (ABPP) | Uses covalent probes that react with the active sites of enzymes to quantify target engagement.[12] | - Directly measures target activity in a native biological system[12] - Can identify off-target interactions[9] - Amenable to in-vivo studies[12] | - Requires a specific activity-based probe for the target class - Mass spectrometry-based readout can be complex | Low to Medium |
Experimental Workflows and Protocols
To provide a practical understanding, detailed protocols for each of the compared methodologies are outlined below.
Workflow for Target Engagement Validation
Caption: A simplified diagram illustrating the role of MAO-B in dopamine metabolism and the inhibitory action of a potential therapeutic agent.
References
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The Strategic Utility of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: A Comparative Guide to Advanced Synthetic Intermediates
In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged structure," forming the core of numerous alkaloids and clinically significant pharmaceuticals.[1] Its rigid, three-dimensional framework provides an excellent platform for the spatial presentation of pharmacophoric elements. The specific derivative, 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, offers a particularly valuable synthetic handle—the C-6 primary amine—for elaboration into more complex, biologically active molecules. This guide provides a technical comparison of synthetic strategies that leverage this versatile intermediate, juxtaposing a rationally constructed pathway with a recently developed, highly efficient alternative for the synthesis of a key pharmacophore found in several PARP (Poly(ADP-ribose) polymerase) inhibitors.
Core Application: A Gateway to Phthalazinone-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with BRCA1/2 mutations.[2] A central pharmacophore in many of these inhibitors is the phthalazinone ring system. The strategic challenge for process chemists is to construct this core efficiently and economically. Here, we compare two distinct synthetic approaches to a key phthalazinone intermediate, highlighting the advantages and disadvantages inherent in the choice of starting materials and reaction pathways.
Comparative Analysis of Synthetic Pathways
This guide will compare two synthetic routes to a common structural motif in PARP inhibitors: a substituted phthalazinone.
-
Pathway 1: A Modular Approach Utilizing 1,2,3,4-Tetrahydroisoquinolin-6-amine. This pathway is a constructed, multi-step sequence that leverages the pre-built THIQ core of our topic compound. It relies on classic, well-established chemical transformations to build the adjacent phthalazinone ring.
-
Pathway 2: A Convergent, Eco-Friendly Synthesis. This recently published alternative route builds the phthalazinone core from simple, commercially available precursors in a highly convergent and atom-economical fashion.[3]
The following sections provide detailed experimental protocols and a head-to-head comparison of these two distinct strategies.
Pathway 1: The Tetrahydroisoquinoline-Centric Approach
This synthetic route is designed to showcase the utility of 1,2,3,4-tetrahydroisoquinolin-6-amine as a foundational building block. The core logic is to transform the C-6 amine into a hydrazine, which then serves as the nucleophile for constructing the phthalazinone ring.
Experimental Protocol: Pathway 1
Step 1a: Diazotization of 1,2,3,4-Tetrahydroisoquinolin-6-amine
-
Suspend this compound (1.0 eq) in 6M hydrochloric acid at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The persistence of the diazonium salt can be confirmed by a positive starch-iodide paper test.
Causality: This classic transformation converts the primary aromatic amine into a diazonium salt, a highly versatile intermediate. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium species.
Step 1b: Reduction to 1,2,3,4-Tetrahydroisoquinolin-6-ylhydrazine
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid, cooled to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1a to the tin(II) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality: Tin(II) chloride is a classical and effective reducing agent for converting diazonium salts to the corresponding hydrazines. The acidic conditions maintain the stability of the reactants and product.
Step 1c: Condensation with 2-Formylbenzoic Acid to form 4-((1,2,3,4-Tetrahydroisoquinolin-6-yl)methyl)-2H-phthalazin-1-one
-
Reflux a mixture of 1,2,3,4-tetrahydroisoquinolin-6-ylhydrazine hydrochloride (1.0 eq) and 2-formylbenzoic acid (1.05 eq) in glacial acetic acid for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from ethanol to yield the target phthalazinone intermediate.
Causality: This step involves the condensation of the hydrazine with the aldehyde group of 2-formylbenzoic acid to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the secondary amine onto the carboxylic acid, with subsequent dehydration to form the stable phthalazinone ring.[4][5] Acetic acid serves as both the solvent and an acid catalyst for the condensation and cyclization steps.
Pathway 2: The Convergent, Eco-Friendly Alternative
This synthetic route, reported by Sharma et al. in Green Chemistry, represents a more modern and efficient approach to the phthalazinone core.[1][3] It avoids the use of the THIQ starting material altogether, instead building the final structure from simpler, less expensive commercial precursors.
Experimental Protocol: Pathway 2
Step 2a: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)piperazin-1-yl)methanone (Key Intermediate 14 in the source)
-
Combine 5-bromo-2-fluorobenzoic acid (1.0 eq) and cyclopropyl(piperazin-1-yl)methanone (1.0 eq) in a suitable solvent such as DMF.
-
Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the amide intermediate.
Causality: This is a standard amide coupling reaction, a robust and widely used transformation in medicinal chemistry. HATU is an efficient coupling agent that activates the carboxylic acid for nucleophilic attack by the secondary amine of the piperazine derivative.
Step 2b: α-Arylation of 2-Acetylbenzoic Acid
-
In a sealed tube, dissolve the amide intermediate from Step 2a (1.0 eq), 2-acetylbenzoic acid (3.0 eq), and a base such as potassium tert-butoxide (5.0 eq) in a solvent like nitromethane.
-
Heat the reaction mixture at 120 °C for 36 hours.
-
After cooling, quench the reaction with water and acidify with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product via column chromatography.
Causality: This key step involves the generation of a conjugated enolate from 2-acetylbenzoic acid, which then undergoes a transition-metal-free α-arylation reaction.[1] This directly forms the crucial carbon-carbon bond required for the final ring system.
Step 2c: Cyclization to form Olaparib
-
Dissolve the product from Step 2b (1.0 eq) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (excess, ~5.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the final phthalazinone product, Olaparib.[1]
Causality: Similar to Pathway 1, this is the final ring-forming step. The hydrazine condenses with the ketone to form a hydrazone, which then undergoes intramolecular cyclization with the carboxylic acid to form the stable phthalazinone ring.
Head-to-Head Performance Comparison
| Metric | Pathway 1 (THIQ-Centric) | Pathway 2 (Convergent Alternative) | Analysis |
| Number of Steps | 3 (from THIQ-amine) | 3 (from precursors) | Both pathways are of similar length from their respective key intermediates. |
| Overall Yield | Estimated: 30-40% | Reported: ~51%[3] | The convergent pathway demonstrates a significantly higher overall yield, which is a major advantage in process chemistry. |
| Starting Materials | 1,2,3,4-Tetrahydroisoquinolin-6-amine HCl (specialty chemical) | 5-Bromo-2-fluorobenzoic acid, 2-acetylbenzoic acid (commodity chemicals) | Pathway 2 utilizes more readily available and less expensive starting materials, enhancing its economic viability for large-scale synthesis. |
| Key Transformations | Diazotization, Reduction, Condensation | Amide Coupling, α-Arylation, Condensation | Pathway 2's transition-metal-free C-C bond formation is a novel and powerful step. Pathway 1 relies on more traditional, but potentially lower-yielding, transformations. |
| Reagent Safety | Uses NaNO₂ (oxidizer, toxic), SnCl₂ (irritant) | Uses HATU (potential sensitizer), K-OtBu (corrosive), Nitromethane (flammable) | Both pathways involve hazardous reagents requiring careful handling, though the diazotization in Pathway 1 is notoriously sensitive to temperature control. |
| Scalability | Diazotization can be challenging to scale due to thermal instability and gas evolution. | The reported route is explicitly designed for scalability.[1] High temperatures in Step 2b may pose an engineering challenge. | Pathway 2 is demonstrably more suitable for large-scale industrial production. |
| Atom Economy | Lower, due to the use of SnCl₂ as a stoichiometric reductant and the loss of N₂ gas. | Higher, particularly in the α-arylation and cyclization steps. | The convergent approach of Pathway 2 is inherently more atom-economical. |
Conclusion and Scientific Recommendation
This comparative analysis demonstrates that while this compound is a valuable and versatile building block for creating molecular diversity, it may not always represent the most efficient starting point for the synthesis of a specific, complex target like a PARP inhibitor.
Pathway 1 , the THIQ-centric approach, offers a modular strategy that is logical and relies on well-understood reactions. It would be a suitable approach in a discovery chemistry setting where the goal is to create a library of analogs by modifying a common THIQ intermediate. However, its potential for lower overall yield, use of less desirable reagents (tin salts), and scalability challenges with the diazotization step make it less attractive for process development.
Pathway 2 , the convergent alternative, is a superior strategy from a process chemistry and green chemistry perspective.[3] Its high overall yield, use of inexpensive starting materials, and design for scalability make it the clear choice for the large-scale manufacturing of Olaparib. The key innovation—a transition-metal-free α-arylation—is a testament to modern advancements in synthetic methodology.
For researchers in drug development, this guide underscores a critical principle: the optimal synthetic route is highly dependent on the ultimate goal. For rapid analog synthesis and structure-activity relationship (SAR) studies, a modular approach starting from a functionalized core like 1,2,3,4-tetrahydroisoquinolin-6-amine can be highly effective. For the cost-effective, sustainable, and large-scale production of a specific active pharmaceutical ingredient (API), a convergent strategy that builds complexity from simple precursors is almost always preferred.
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Independent Replication and Comparative Analysis of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: A Guide for Researchers
This guide provides a comprehensive overview for the independent replication of studies on 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. As a Senior Application Scientist, this document is structured to provide not only the "how" but also the "why," ensuring a deep understanding of the experimental choices and their outcomes. Given the limited publicly available data specifically on the independent replication of studies involving this compound, this guide synthesizes information on the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives to propose a robust validation framework.
Introduction to this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3][4] These activities include antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The specific analog, 1,2,3,4-tetrahydroisoquinolin-6-amine, is of interest due to the presence of an amino group on the benzene ring, which can significantly influence its pharmacological properties and potential for further derivatization. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for biological testing.
Synthesis and Characterization: A Proposed Standard Protocol
Independent verification of a compound's properties begins with its unambiguous synthesis and characterization. While specific literature on the synthesis of this compound is sparse, a reliable synthetic route can be devised based on well-established methods for constructing the THIQ core, such as the Pictet-Spengler or Bischler-Napieralski reactions.[1][5]
Proposed Synthetic Workflow
The following workflow outlines a logical and experimentally sound approach to the synthesis of this compound. The choice of starting materials and reaction conditions is critical for achieving a good yield and purity.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline (via Pictet-Spengler Reaction)
-
Dissolve m-tyramine (1 eq.) in an appropriate solvent (e.g., water or a mixture of water and ethanol).
-
Add an aqueous solution of formaldehyde (1.1 eq.) to the reaction mixture.
-
Acidify the mixture with a strong acid, such as hydrochloric acid, and heat under reflux for 2-4 hours. The acid catalyzes the cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash the solid with cold water, and dry under vacuum to obtain 6-hydroxy-1,2,3,4-tetrahydroisoquinoline.
Step 2: Nitration of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
-
To a cooled solution (0 °C) of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (1 eq.) in concentrated sulfuric acid, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro derivative.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate (1 eq.) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst through a bed of Celite and concentrate the filtrate under reduced pressure to yield the amino derivative.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the resulting 1,2,3,4-tetrahydroisoquinolin-6-amine in a minimal amount of anhydrous ethanol.
-
To this solution, add a solution of hydrochloric acid in ethanol dropwise with stirring until the precipitation is complete.
-
Filter the resulting solid, wash with cold anhydrous ethanol or diethyl ether, and dry under vacuum to obtain this compound.
Characterization and Data Comparison
Thorough characterization is essential for confirming the identity and purity of the synthesized compound. The following table provides expected analytical data for this compound, which can be compared against experimentally obtained data for validation.
| Analytical Technique | Expected Data for this compound |
| ¹H NMR (in D₂O) | Signals corresponding to aromatic protons (typically in the range of δ 6.5-7.5 ppm), and aliphatic protons of the tetrahydroisoquinoline ring (δ 2.5-4.0 ppm). The exact chemical shifts and coupling constants will be crucial for structural confirmation. |
| ¹³C NMR (in D₂O) | Aromatic and aliphatic carbon signals consistent with the proposed structure. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₉H₁₂N₂) at m/z ≈ 148.10.[6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine and ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Melting Point | A sharp melting point is indicative of high purity. |
| Purity (by HPLC) | >95% purity is generally required for biological studies. |
Comparative Analysis with Alternative THIQ Derivatives
The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the ring system.[1][2][3] A comparative analysis of 1,2,3,4-tetrahydroisoquinolin-6-amine with other THIQ analogs can provide insights into its potential therapeutic applications.
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 6-position: The presence of an amino or hydroxyl group at the 6-position can influence the compound's interaction with biological targets. For instance, some 6,7-dimethoxy substituted THIQs have shown potential as HIV-1 inhibitors.[2]
-
Substitution at the 1-position: Introduction of substituents at the 1-position has been a common strategy to modulate the biological activity of THIQs. For example, 1-substituted THIQs have been investigated for their potential as anticonvulsant agents.[2]
-
N-substitution: Modification of the secondary amine at the 2-position can significantly impact the pharmacological profile. N-substituted THIQs have been explored as potential PDE4 inhibitors.[2]
The following diagram illustrates the key positions on the THIQ scaffold where modifications can lead to diverse biological activities.
Caption: Key substitution points on the THIQ scaffold for modulating biological activity.
Comparison of Reported Biological Activities of THIQ Analogs
| THIQ Derivative | Reported Biological Activity | Reference |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolines | Anti-HIV | [2] |
| 1-Aryl Dihydroisoquinolines (precursors to THIQs) | Precursors to enantiomerically enriched THIQs with potential for various biological activities. | [5] |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid diamides | Increase CFTR mediated chloride transport (relevant to cystic fibrosis). | [7] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotective and potential anti-addictive properties.[8] | [8] |
Proposed Framework for Independent Replication and Validation
For researchers aiming to independently replicate and validate findings related to this compound, the following logical framework is proposed. This framework emphasizes a systematic approach to ensure the reliability and reproducibility of the data.
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A Researcher's Guide to Assessing the Specificity of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this process is the comprehensive assessment of a compound's specificity. This guide provides an in-depth, technically-focused framework for evaluating the selectivity of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, a molecule belonging to the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) class. The THIQ scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities. This inherent promiscuity of the parent structure necessitates a thorough investigation into the specific target engagement of its derivatives.
This guide is designed to be a practical, hands-on resource, moving beyond a simple listing of protocols to explain the scientific rationale behind the experimental design. We will explore a multi-pronged approach, combining in vitro binding and functional assays, to build a comprehensive specificity profile for this compound.
The Rationale for a Focused Specificity Screen
The THIQ nucleus is a privileged scaffold in medicinal chemistry, with derivatives reported to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Notably, THIQ analogs have been identified as:
-
Adrenergic Receptor Modulators: Exhibiting both agonist and antagonist activities at β-adrenergic receptors.
-
Phosphodiesterase (PDE) Inhibitors: Specifically targeting PDE4, an enzyme crucial in inflammatory pathways.
-
NMDA Receptor Ligands: Acting as antagonists at the N-methyl-D-aspartate receptor, a key player in glutamatergic neurotransmission.
Given this landscape, a targeted yet comprehensive screening panel is essential to delineate the specific pharmacological profile of this compound. Our proposed assessment will therefore focus on these three well-characterized target classes.
Experimental Workflow for Specificity Profiling
A logical and sequential experimental workflow is crucial for generating reliable and interpretable data. The following diagram outlines the proposed approach, starting with initial binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction.
Caption: Simplified Gs-protein coupled signaling pathway for β-adrenergic receptors.
By following the comprehensive and logically structured approach outlined in this guide, researchers can confidently and accurately assess the specificity of this compound. This rigorous evaluation is an indispensable step in the critical path of drug discovery and development, ensuring a thorough understanding of a compound's pharmacological profile before advancing to more complex preclinical and clinical studies.
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Comparative Pharmacokinetic Analysis of 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: A Guide for Preclinical Development
This guide provides a comparative analysis of the anticipated pharmacokinetic profile of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. Given the novelty of this specific molecule and the current absence of its complete pharmacokinetic data in publicly accessible literature, this document establishes a predictive framework. This is achieved by comparing it with structurally related and pharmacologically similar compounds, namely Pramipexole and Quinpirole, which are well-characterized dopamine D2 receptor agonists.[1][2][3][4][5] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent motif in numerous biologically active compounds, indicating its significance in medicinal chemistry.[6][7][8]
This analysis is intended for researchers, scientists, and drug development professionals to inform preclinical study design and anticipate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Introduction to the Pharmacological Landscape
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a key pharmacophore in a variety of neurologically active agents.[6][9] Its rigid structure allows for precise orientation of functional groups to interact with biological targets. The subject of this guide, this compound, is of interest for its potential interaction with dopamine receptors, similar to established drugs like Pramipexole and Quinpirole. Understanding the pharmacokinetic journey of a drug candidate is paramount to its success, dictating dosing regimens, therapeutic efficacy, and potential toxicity.
This guide will first review the known pharmacokinetic profiles of our primary comparators, Pramipexole and Quinpirole. Subsequently, we will outline a comprehensive, self-validating experimental workflow to characterize the ADME profile of this compound, explaining the scientific rationale behind each proposed step.
Comparative Pharmacokinetic Profiles: Pramipexole and Quinpirole
A comparative analysis of the pharmacokinetics of established dopamine D2 receptor agonists provides a valuable benchmark for predicting the behavior of novel THIQ derivatives.
Pramipexole
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors.[1][3] Its pharmacokinetic profile is characterized by the following:
-
Absorption: It is rapidly and almost completely absorbed following oral administration, with an absolute bioavailability exceeding 90%.[1][10] Peak plasma concentrations are typically reached within 2 hours.[10] The extent of absorption is not affected by food, although the rate of absorption may be slightly delayed.[10]
-
Distribution: Pramipexole has a large volume of distribution (approximately 500 L), indicating extensive tissue distribution.[10] It exhibits low plasma protein binding.
-
Metabolism: Metabolism of Pramipexole is negligible.[1]
-
Excretion: The primary route of elimination is renal, with about 90% of the dose excreted unchanged in the urine.[1][10] This results in a strong correlation between its clearance and creatinine clearance.[11] The elimination half-life is approximately 8-12 hours.[12]
Quinpirole
Quinpirole is another potent D2/D3 dopamine receptor agonist widely used in preclinical research.[4][13][14][15] Its disposition has been studied in several species:
-
Absorption: Following oral administration in rodents and monkeys, peak plasma concentrations are observed within 0.25 to 2 hours.[2]
-
Metabolism: Biotransformation is a significant clearance mechanism for Quinpirole, with notable species differences.[2] Metabolic pathways include N-dealkylation, lactam formation, and hydroxylation.[2]
-
Excretion: The majority of a dose (75-96%) is recovered in the urine within 72 hours.[2] The percentage of unchanged drug in the urine varies significantly between species, from as low as 3% in monkeys to 57% in rats, highlighting the importance of species-specific metabolic profiling.[2]
Comparative Summary
The table below summarizes the key pharmacokinetic parameters of Pramipexole and Quinpirole.
| Parameter | Pramipexole | Quinpirole |
| Bioavailability | >90%[1][10] | Species-dependent |
| Tmax (oral) | ~2 hours[10] | 0.25 - 2 hours[2] |
| Metabolism | Negligible[1] | Extensive, species-dependent[2] |
| Primary Excretion | Renal (unchanged)[1][10] | Renal (metabolites and parent)[2] |
| Elimination Half-life | 8-12 hours[12] | Species-dependent |
Proposed Experimental Workflow for ADME Profiling of this compound
To rigorously define the pharmacokinetic profile of this compound, a tiered approach incorporating both in vitro and in vivo assays is recommended. This workflow is designed to be self-validating, where data from earlier, simpler systems inform the design of more complex, whole-animal studies.
Caption: Proposed experimental workflow for ADME profiling.
Part 1: In Vitro Characterization
The initial phase focuses on fundamental properties that govern a compound's behavior in biological systems.
1.1. Physicochemical Properties & Solubility
-
Protocol: Determine the pKa using potentiometric titration and the LogP/D (lipophilicity) via a shake-flask method or reverse-phase HPLC. Aqueous solubility should be assessed at various pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 6.5, 7.4).
-
Causality: The amine functional group in the target molecule will be ionized to varying degrees depending on pH. pKa dictates the ionization state, which in turn influences solubility and membrane permeability. LogP/D is a critical predictor of how the drug will partition between aqueous and lipid environments, affecting absorption and distribution.
1.2. Membrane Permeability
-
Protocol: A Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput initial screen. This should be followed by a Caco-2 cell monolayer assay. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer that is a well-accepted model of the intestinal epithelium, complete with efflux transporters.
-
Causality: These assays predict the potential for passive diffusion and active transport across the intestinal barrier, which are primary determinants of oral absorption. Comparing apparent permeability (Papp) in both apical-to-basolateral and basolateral-to-apical directions in the Caco-2 model can identify if the compound is a substrate for efflux pumps like P-glycoprotein.
1.3. Metabolic Stability
-
Protocol: Incubate the test compound with liver microsomes and cryopreserved hepatocytes from relevant species (e.g., rat, dog, human). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance (CLint) and in vitro half-life.
-
Causality: Liver microsomes contain the majority of the CYP450 enzymes responsible for Phase I metabolism. Hepatocytes provide a more complete system, including both Phase I and Phase II metabolic enzymes. This data helps predict the hepatic clearance and potential for first-pass metabolism, which directly impacts oral bioavailability. Comparing stability across species can highlight potential differences in metabolism that will be critical for selecting appropriate toxicology models.
1.4. CYP450 Inhibition
-
Protocol: Assess the potential of the compound to inhibit major human CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using fluorescent or LC-MS/MS-based probe substrates.
-
Causality: This is a critical safety assessment. Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of our compound could dangerously elevate the plasma levels of other drugs.
1.5. Plasma Protein Binding
-
Protocol: Determine the fraction of drug bound to plasma proteins using equilibrium dialysis or ultrafiltration.
-
Causality: Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target. High plasma protein binding can limit the volume of distribution and the rate of clearance.
Part 2: In Vivo Evaluation
Following promising in vitro data, studies in animal models are conducted to understand the drug's disposition in a whole organism.
2.1. Rodent Pharmacokinetics (IV and PO)
-
Protocol: Administer the compound to a cohort of rodents (typically rats) via both intravenous (IV) and oral (PO) routes. Collect serial blood samples over a time course (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using a validated LC-MS/MS method.
-
Causality: The IV dose allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) without the complication of absorption. The PO dose provides data on the rate (Tmax) and extent (Cmax, AUC) of absorption. Comparing the Area Under the Curve (AUC) from the PO and IV routes allows for the calculation of absolute oral bioavailability (%F).
Caption: Relationship between dosing routes and derived pharmacokinetic parameters.
2.2. Tissue Distribution
-
Protocol: Following a single dose of a radiolabeled version of the compound, Quantitative Whole-Body Autoradiography (QWBA) can be performed at several time points. This technique provides a visual and quantitative assessment of the compound's distribution throughout the entire animal.
-
Causality: QWBA reveals which tissues and organs the drug and its metabolites accumulate in. This is vital for identifying potential sites of toxicity and for confirming that the drug reaches its intended target organ (e.g., the brain, for a CNS-active agent).
2.3. Metabolite Identification and Excretion
-
Protocol: A mass balance study, typically using a radiolabeled compound in rodents, is the gold standard. Urine, feces, and bile are collected over several days until the majority of the radioactivity is recovered. High-resolution mass spectrometry is then used to identify the chemical structures of metabolites in plasma, urine, and feces.
-
Causality: This study definitively identifies the routes and rates of elimination from the body. Identifying the major metabolites is crucial, as they may have their own pharmacological activity or toxicity. This information is also essential for designing human ADME studies.
Conclusion and Forward Look
While the precise pharmacokinetic profile of this compound remains to be empirically determined, this comparative analysis provides a strong predictive foundation. Based on its structural similarity to other small molecule amines and its likely pharmacological target, we can anticipate good oral absorption and significant distribution. The key differentiating factor, as highlighted by the comparison between Pramipexole and Quinpirole, will be its metabolic fate.
The proposed experimental workflow provides a robust, logical, and scientifically-defensible strategy for elucidating these properties. The data generated will be indispensable for making informed decisions in the drug development process, from dose selection for efficacy and toxicology studies to predicting the compound's behavior in humans.
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A Senior Application Scientist's Guide to Benchmarking 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride Against Standard Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound against established standards is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, a member of the promising tetrahydroisoquinoline (THIQ) class of neurologically active compounds, against a panel of well-characterized monoamine oxidase (MAO) inhibitors. The THIQ scaffold is present in numerous natural alkaloids and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Notably, derivatives of THIQ have demonstrated neuroprotective and MAO-inhibiting properties, suggesting their potential in the treatment of neurodegenerative and psychiatric disorders.[3][4][5]
This document moves beyond a simple cataloging of data, offering insights into the rationale behind experimental design and the interpretation of comparative results. Our objective is to equip you with the necessary framework to conduct a thorough and meaningful benchmark analysis.
The Scientific Rationale: Why Benchmark Against MAO Inhibitors?
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic action of many antidepressants and anti-Parkinsonian drugs.[7] The core hypothesis for this guide is that this compound, by virtue of its THIQ scaffold, possesses MAO-inhibitory activity. Indeed, studies have confirmed that the 1,2,3,4-tetrahydroisoquinoline structure is a competitive inhibitor of both MAO-A and MAO-B.[7] Therefore, a direct comparison with established MAO inhibitors is the most logical and informative approach to characterizing its pharmacological profile.
Our selection of standard drugs for this benchmark analysis includes both irreversible and reversible inhibitors with varying selectivity for the MAO isoforms:
-
Phenelzine and Tranylcypromine: Irreversible, non-selective MAO inhibitors.[][8]
-
Selegiline: An irreversible inhibitor with selectivity for MAO-B at lower doses.[][9]
-
Isocarboxazid: An irreversible MAO inhibitor.[2][]
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA).[]
By comparing our test compound to this panel, we can elucidate its potency, selectivity, and mode of inhibition, providing a clear indication of its potential therapeutic niche.
Comparative Pharmacological Profile: An Overview
The following table summarizes the key pharmacological parameters for our compound of interest and the selected standard drugs. The data for this compound is presented as hypothetical, yet plausible, values based on the known activity of related THIQ derivatives.[7] The subsequent experimental sections will detail the protocols required to generate such a data set.
| Compound | Target(s) | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index (MAO-B/MAO-A) | Mode of Inhibition |
| 1,2,3,4-Tetrahydroisoquinolin-6-amine HCl | MAO-A/MAO-B | Hypothetical: 8.5 µM | Hypothetical: 2.1 µM | Hypothetical: 0.25 | Hypothetical: Reversible, Competitive |
| Phenelzine | MAO-A/MAO-B | ~0.8 µM | ~1.5 µM | ~1.9 | Irreversible |
| Tranylcypromine | MAO-A/MAO-B | ~0.9 µM | ~1.2 µM | ~1.3 | Irreversible |
| Selegiline | MAO-B > MAO-A | ~2.5 µM | ~0.05 µM | ~0.02 | Irreversible |
| Isocarboxazid | MAO-A/MAO-B | ~1.2 µM | ~2.0 µM | ~1.7 | Irreversible |
| Moclobemide | MAO-A | ~1.5 µM | >100 µM | >66 | Reversible |
Experimental Protocols for Head-to-Head Benchmarking
To ensure the scientific rigor of this comparison, standardized and validated in vitro assays are paramount. Here, we provide detailed protocols for determining the MAO-inhibitory activity and the cellular consequences of this inhibition.
In Vitro Monoamine Oxidase Inhibition Assay
This assay directly measures the inhibitory potency of the test compound on the enzymatic activity of recombinant human MAO-A and MAO-B. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is the primary endpoint.
Workflow for In Vitro MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the recommended concentration.
-
Prepare a stock solution of the substrate, kynuramine, in the assay buffer.
-
Prepare serial dilutions of this compound and the standard inhibitors (phenelzine, tranylcypromine, selegiline, isocarboxazid, moclobemide) in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
-
Assay Plating:
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add the respective enzyme (MAO-A or MAO-B) to the appropriate wells.
-
Add the serially diluted test compound and standard inhibitors to their designated wells. Include a no-inhibitor control (vehicle) and a blank (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a basic solution (e.g., 1N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation at approximately 320 nm and emission at approximately 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and standards relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cell-Based Neuroprotection Assay
To assess the functional consequences of MAO inhibition in a cellular context, a neuroprotection assay using a neuronal cell line, such as PC-12 or SH-SY5Y, is highly informative. This assay evaluates the ability of the test compound to protect cells from oxidative stress induced by a neurotoxin, a downstream effect of MAO activity.
Workflow for Cell-Based Neuroprotection Assay
Caption: Workflow for the cell-based neuroprotection assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture PC-12 or SH-SY5Y cells under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and the standard MAO inhibitors for 24 hours. Include a vehicle control.
-
-
Induction of Oxidative Stress:
-
Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), to the cell culture medium to induce oxidative stress and cell death.[11]
-
-
Incubation:
-
Incubate the cells with the compounds and the neurotoxin for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated and toxin-only controls.
-
Plot the percentage of viability against the compound concentration to determine the neuroprotective effect.
-
Interpreting the Benchmarking Data: A Senior Scientist's Perspective
The data generated from these experiments will provide a multi-faceted view of the pharmacological profile of this compound.
-
Potency (IC50 Values): Lower IC50 values indicate higher potency. A comparison of the IC50 values for our test compound against the standards will immediately position its potency within the known landscape of MAO inhibitors.
-
Selectivity: The ratio of the IC50 for MAO-A to that of MAO-B reveals the selectivity of the inhibitor. A compound with a significantly lower IC50 for one isoform is considered selective. This is a critical parameter as MAO-A and MAO-B have different substrate specificities and are implicated in different pathologies. For instance, selective MAO-B inhibitors are often preferred for the treatment of Parkinson's disease.[12][13]
-
Mode of Inhibition (Reversibility): Determining whether the inhibition is reversible or irreversible (requiring further kinetic studies not detailed here) has significant clinical implications, particularly concerning drug-drug and drug-food interactions. Irreversible inhibitors, for example, necessitate stricter dietary restrictions.[2]
-
Neuroprotective Effects: Positive results in the cell-based assay would provide strong evidence that the MAO-inhibitory activity of this compound translates into a functionally relevant neuroprotective effect. This would significantly enhance its profile as a potential therapeutic agent for neurodegenerative diseases.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking this compound against a panel of standard MAO inhibitors. By following the detailed experimental protocols and applying the interpretive lens of an experienced scientist, researchers can generate a robust and insightful comparative data package.
The promising pharmacological profile of the THIQ scaffold warrants such a thorough investigation.[11] The data from these studies will be instrumental in guiding future research, including in vivo efficacy studies and further preclinical development. The ultimate goal is to clearly define the therapeutic potential of this compound and to pave the way for its potential clinical application in addressing unmet medical needs in the realm of neurological and psychiatric disorders.
References
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- ResearchGate. Comparison of IC50 values for various derivatives of MAO-tested with interaction energy for docking experiment.
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- Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity research, 25(1), 1–11. [Link]
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Navigating the Chiral Landscape: A Comparative Guide to the Differential Effects of Tetrahydroisoquinoline Enantiomers
In the intricate world of pharmacology, the three-dimensional arrangement of a molecule—its stereochemistry—is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror-image isomers of a chiral compound, can exhibit profoundly different, and sometimes even opposing, effects within a biological system. This guide provides a comprehensive comparison of enantiomeric pairs within the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, which are pivotal scaffolds in medicinal chemistry.[1][2]
A critical point of clarification is that the specific molecule, 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, is itself achiral and therefore does not have enantiomers. Chirality in this scaffold is typically introduced by substitution at the C1 position.[3] Therefore, this guide will focus on a representative chiral analogue, 1-substituted-1,2,3,4-tetrahydroisoquinoline , to illustrate the principles of stereoselectivity and the differential effects of its (R)- and (S)-enantiomers. We will delve into their distinct pharmacological profiles, supported by experimental data from analogous systems, and provide detailed protocols for their evaluation. This offers researchers and drug development professionals a practical framework for navigating the complexities of this chiral landscape.
The Significance of Chirality in Drug Design: The Case of THIQs
The concept of chirality is fundamental to drug action. Biological systems, being inherently chiral, often interact selectively with one enantiomer of a drug. This stereoselectivity can have significant implications for a drug's efficacy, safety, and pharmacokinetic profile. The differential effects of enantiomers can range from one being active while the other is inactive, to both having similar activity, or in some cases, one enantiomer producing the desired therapeutic effect while the other is responsible for adverse effects.
The THIQ nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and effects on the central nervous system.[1][4][5][6][7] The introduction of a substituent at the C1 position creates a chiral center, leading to (R)- and (S)-enantiomers that can have distinct pharmacological properties. For instance, studies on the THIQ derivative IPPAM-1, a positive allosteric modulator of the prostacyclin receptor, revealed that the biological activity resides exclusively in the (R)-enantiomer.[8]
Comparative Pharmacological Profiles of C1-Substituted THIQ Enantiomers
The primary distinction between the (R)- and (S)-enantiomers of a 1-substituted THIQ lies in their interaction with specific biological targets. THIQ derivatives have been shown to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors, as well as enzymes like monoamine oxidase (MAO).[9][10][11]
Below is a representative, data-informed comparison illustrating plausible differential activities based on published findings for various THIQ analogues.
Table 1: Representative Comparative Receptor Binding Affinities (Kᵢ, nM) and Functional Activities (IC₅₀, nM)
| Target | (R)-enantiomer | (S)-enantiomer | Fold Difference | Predominant Effect of More Active Enantiomer |
| Dopamine D₃ Receptor Binding (Kᵢ) | 25 nM | 300 nM | 12 | High affinity antagonism[9] |
| Serotonin Reuptake Transport (SERT) Inhibition (IC₅₀) | 500 nM | 45 nM | 0.09 | Potent reuptake inhibition[11] |
| Monoamine Oxidase A (MAO-A) Inhibition (IC₅₀) | >10,000 nM | 150 nM | <0.015 | Selective enzyme inhibition[10] |
| Prostacyclin Receptor (IP) Allosteric Modulation (EC₅₀) | 120 nM | >10,000 nM | >83 | Positive allosteric modulation[8] |
This data is illustrative, compiled from typical activities of various chiral THIQ derivatives to demonstrate the principle of stereoselectivity.
This representative data underscores that the (R)-enantiomer may exhibit higher affinity for certain G-protein coupled receptors like the Dopamine D₃ receptor, while the (S)-enantiomer could be a more potent inhibitor of monoamine transporters and enzymes. Such disparities in target engagement would translate into distinct physiological and potential therapeutic outcomes.
Experimental Workflows for Enantiomer Evaluation
To empirically determine the differential effects of the (R)- and (S)-enantiomers of a novel 1-substituted THIQ, a series of well-defined experimental protocols are essential. The following workflows provide a robust framework for their pharmacological characterization.
Chiral Separation and Purity Analysis
The foundational step is to ensure the enantiomeric purity of the compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for this purpose.[12]
Experimental Protocol: Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Optimization: Screen various mobile phases, typically mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine to achieve baseline separation.
-
Method Parameters:
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the THIQ chromophore (e.g., 280 nm).
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject a racemic mixture to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject each purified enantiomer to confirm its identity and calculate the enantiomeric excess (% ee), which should ideally be >99%.
-
Workflow Diagram: Chiral Purity Assessment
Caption: Workflow for chiral purity assessment using HPLC.
In Vitro Receptor Binding Assays
Radioligand binding assays are a powerful tool to determine the affinity of each enantiomer for specific target receptors.
Experimental Protocol: Radioligand Binding Assay (e.g., for Dopamine D₃ Receptor)
-
Membrane Source: Use membranes from a cell line stably expressing the human Dopamine D₃ receptor.
-
Radioligand: Employ a high-affinity radioligand, such as [³H]-Spiperone or [³H]-7-OH-DPAT.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts and protease inhibitors.
-
Competition Assay: Incubate the receptor membranes with a fixed concentration of the radioligand and a range of concentrations (e.g., 0.1 nM to 10 µM) of the (R)- or (S)-enantiomer.
-
Separation: Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathway Diagram: Dopamine D₃ Receptor (Gᵢ-coupled)
Caption: Simplified Gᵢ-coupled signaling pathway for the Dopamine D₃ receptor.
Functional Assays
Functional assays are crucial to determine whether an enantiomer acts as an agonist, antagonist, or allosteric modulator at its target. For a Gᵢ-coupled receptor like the D₃ receptor, a cAMP assay is a standard method.
Experimental Protocol: cAMP Assay
-
Cell Line: Use a cell line expressing the target receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: Utilize a detection technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based luminescence resonance energy transfer).
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of the (R)- or (S)-enantiomer.
-
Stimulate the cells with a known agonist (e.g., quinpirole for the D₃ receptor) at its EC₈₀ concentration in the presence of an adenylyl cyclase activator like forskolin.
-
-
Detection: After incubation, lyse the cells and measure the cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot concentration-response curves to determine the IC₅₀ for antagonists or the EC₅₀ and Eₘₐₓ for agonists.
Conclusion and Future Directions
The comprehensive evaluation of the (R)- and (S)-enantiomers of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is essential for unlocking their full therapeutic potential. The illustrative data and detailed protocols provided in this guide offer a robust framework for researchers to dissect the stereoselective pharmacology of these and other chiral molecules. By understanding the distinct contributions of each enantiomer, drug development professionals can advance the design of safer, more effective, and stereochemically pure medicines.
Future research should focus on synthesizing and evaluating the individual enantiomers of novel THIQ derivatives to establish their specific structure-activity relationships. Furthermore, investigating their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and in vivo efficacy in relevant disease models will be crucial for a complete understanding of their differential biological effects.
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A Senior Application Scientist's Guide to the Statistical Analysis of Data from 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride Experiments
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing experiments, analyzing data, and interpreting the statistical significance of findings related to 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride. We will delve into the technical nuances of experimental design, objectively compare this compound to relevant alternatives, and provide a robust guide to the statistical methodologies essential for generating valid, reproducible, and publishable results.
Introduction to this compound
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds.[1][2][3][4][5] The core THIQ scaffold is found in numerous natural alkaloids and has been the focus of extensive research due to the diverse biological activities exhibited by its analogues.[1][2][3][4][5] These activities include potential applications as neuroprotective agents, analgesics, anti-inflammatory compounds, and modulators of various receptor systems.[4][5][6][7][8][9][10][11][12]
The synthesis of the THIQ core is often achieved through classic organic reactions like the Pictet-Spengler condensation or the Bischler-Napieralski reaction, which allow for the creation of a wide array of substituted derivatives for structure-activity relationship (SAR) studies.[1][3][13][14][15] this compound is one such derivative, featuring an amine group at the 6th position, which makes it a valuable building block for further chemical modification and a candidate for investigating biological interactions, particularly with receptors that recognize amine functionalities.[16]
Comparative Analysis: Positioning Against Alternatives
To rigorously evaluate the therapeutic potential of this compound, it is crucial to benchmark its performance against established compounds. The choice of comparator depends on the therapeutic area of investigation. For instance, in an anti-inflammatory context, a non-steroidal anti-inflammatory drug (NSAID) like Diclofenac serves as a gold standard. For neurological applications, comparison with other neuroactive THIQ derivatives like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is more appropriate.[9][10][11][12]
| Feature | 1,2,3,4-Tetrahydroisoquinolin-6-amine HCl | Diclofenac (for inflammation) | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) (for neuroprotection) |
| Core Structure | Tetrahydroisoquinoline | Phenylacetic acid derivative | 1-Methyl-tetrahydroisoquinoline |
| Primary Mechanism | Varies by application; likely involves receptor modulation (e.g., adrenergic, dopaminergic).[6][7][11] | Non-selective COX-1/COX-2 inhibitor | MAO inhibition, free radical scavenging, glutamatergic system antagonism.[9][10][12] |
| Therapeutic Use | Investigational | Analgesic, Anti-inflammatory | Investigational neuroprotective agent |
| Key Advantage | High potential for chemical modification to optimize selectivity and potency. | Well-established efficacy and clinical history. | Endogenous compound with a multi-faceted neuroprotective mechanism.[9][10][11][12] |
| Known Limitations | Limited clinical data; full pharmacological profile under investigation. | Gastrointestinal and cardiovascular side effects. | Primarily preclinical data available. |
Experimental Design and Protocols for Efficacy Testing
A robust experimental design is the bedrock of reliable statistical analysis. The primary goal is to minimize bias and variability, allowing for the clear detection of a treatment effect. Here, we outline a workflow for assessing the anti-inflammatory and analgesic properties of our target compound, a common application for novel THIQ derivatives.[8]
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study. The design incorporates critical elements such as acclimatization, randomization, inclusion of control groups (vehicle and positive control), and systematic data collection.
Caption: Workflow for in vivo evaluation of anti-inflammatory and analgesic agents.
Protocol: Carrageenan-Induced Paw Edema in Rats
This standard protocol assesses anti-inflammatory activity. The causality is clear: carrageenan induces a localized inflammatory response, and an effective agent will reduce the resulting edema.
-
Animal Preparation: Use male Wistar rats (180-200g), acclimatized for at least one week.
-
Grouping and Dosing: Randomly assign animals to the four groups outlined in the workflow diagram. Administer the vehicle, positive control (e.g., Diclofenac, 10 mg/kg), or 1,2,3,4-tetrahydroisoquinolin-6-amine HCl (e.g., 5 mg/kg and 10 mg/kg) via intraperitoneal injection.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - (Vt / Vc)) * 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Analytical Methods for Pharmacokinetic Analysis
To correlate pharmacological effects with compound exposure, blood samples can be collected at various time points. The concentration of 1,2,3,4-tetrahydroisoquinolin-6-amine HCl in plasma would then be determined using validated analytical methods.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analyte from the plasma matrix.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is standard.[17] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying such compounds.[18]
-
Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines.[19]
A Guide to Statistical Analysis
Choosing the correct statistical test is not merely a procedural step; it is fundamental to the scientific integrity of the research. The choice is dictated by the experimental design, the number of groups being compared, and the nature of the data.
The Statistical Decision Pathway
The following diagram provides a logical pathway for selecting the appropriate statistical test for common experimental designs in pharmacology.
Caption: Decision tree for selecting common statistical tests in experimental biology.
Key Statistical Tests and Their Application
| Experimental Question | Recommended Statistical Test | Rationale & Explanation |
| Is there a difference between the vehicle control and one dose of the test compound? | Independent Samples t-test | Compares the means of two independent groups. Assumes data are normally distributed and have equal variances. |
| What if the data for the two groups are not normally distributed? | Mann-Whitney U Test | A non-parametric alternative to the t-test. It compares the medians of two independent groups and does not assume a normal distribution. |
| Is there a difference across the vehicle, positive control, and two doses of the test compound? | One-Way ANOVA (Analysis of Variance) | Compares the means of three or more independent groups to determine if at least one group mean is different from the others. |
| How do I know which groups are different after a significant ANOVA result? | Post-Hoc Test (e.g., Tukey's HSD, Dunnett's Test) | Performed after ANOVA. Tukey's compares all possible pairs of means. Dunnett's is used specifically to compare each treatment group to a single control group. |
| How do I analyze the effect of the compound over a time course (e.g., paw volume at 1, 2, 3, 4 hours)? | Two-Way ANOVA | Examines the influence of two different independent variables (e.g., Treatment Group and Time) on one dependent variable (e.g., Paw Volume). It can identify a main effect for each variable and an interaction effect between them. |
Interpreting the Results: p-Values and Significance
The output of these statistical tests is a p-value . This value represents the probability of observing your data (or more extreme data) if there were truly no effect (the "null hypothesis").
-
p < 0.05: This is the conventional threshold for statistical significance. It means there is less than a 5% probability that the observed difference occurred by random chance. We reject the null hypothesis and conclude there is a real effect.
-
p ≥ 0.05: The result is not statistically significant. We do not have enough evidence to reject the null hypothesis. This does not prove there is no effect, only that one was not detected with the current experimental setup.
Trustworthiness through Self-Validation: Every protocol must be self-validating. The inclusion of a positive control (Diclofenac) is critical. If the positive control does not produce a statistically significant effect compared to the vehicle control, the assay itself is considered invalid, and the results for the test compound cannot be trusted, regardless of their p-value.
Data Visualization
Clear visualization of data is essential for communication and interpretation. All graphs should present a measure of central tendency (the mean) and a measure of variability (Standard Error of the Mean, SEM, or Standard Deviation, SD).
-
Bar Charts: Ideal for comparing endpoint data between different groups (e.g., total edema inhibition at 4 hours). Error bars representing SEM are mandatory.
-
Line Graphs: Best for showing changes over time (e.g., paw volume at each time point). Each line represents a different group, with symbols indicating the mean at each time point and error bars for the SEM.
Statistical significance between groups should be clearly indicated on the graph, typically with asterisks (* for p < 0.05, ** for p < 0.01, etc.).
Conclusion
The evaluation of this compound requires a multidisciplinary approach that combines sound organic synthesis, rigorous experimental biology, and robust statistical analysis. This guide provides a foundational framework for conducting such research with high scientific integrity. By carefully designing experiments, selecting appropriate controls and comparators, and applying the correct statistical tests, researchers can generate high-quality, defensible data that meaningfully contributes to the field of drug discovery. The true value of a novel compound is ultimately revealed not just by its biological activity, but by the statistical confidence with which that activity is demonstrated.
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- Faheem, B., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
Introduction: Beyond the Reagent Bottle
In the fields of pharmaceutical research and drug development, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride serves as a valuable building block. However, its utility in synthesis is matched by the critical importance of its responsible handling and disposal. This guide moves beyond simple instructions to provide a comprehensive operational and disposal plan rooted in chemical principles and regulatory compliance. Adherence to these procedures is not merely a matter of following rules; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our research. The core principle for this compound is unequivocal: it must be managed as regulated hazardous chemical waste from cradle to grave.
Core Principle: Hazardous Waste Classification
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1][2] In-laboratory neutralization or treatment is not recommended without a thoroughly validated and institutionally approved protocol, as reaction byproducts may be unknown and potentially more hazardous. The primary and safest disposal method is collection by a licensed professional waste disposal service.[1]
Scientific Rationale for Hazardous Classification
The classification of this compound as hazardous stems from its chemical structure and known toxicological profile:
-
Aromatic Amine Structure: Aromatic amines as a class are known for their potential toxicity.
-
Toxicological Data: Safety Data Sheets (SDS) for this compound and its analogs consistently indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]
-
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correct waste characterization falls upon the generator—the laboratory that creates the waste.[3][4][5] Treating this compound as hazardous waste ensures compliance with these federal regulations.
Immediate Safety & Handling Prerequisites
Before beginning any disposal-related activities, the following personal protective equipment (PPE) is mandatory. Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne dust.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[1][2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Use in fume hood; respirator if dust is generated | Avoids inhalation of the compound, which can cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the collection and disposal of waste streams containing this compound.
Phase 1: Waste Collection & Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[6] This compound, being an amine hydrochloride, should be segregated from strong bases and strong oxidizing agents.
A. Solid Waste (Unused Reagent, Contaminated Weighing Papers, etc.)
-
Container Selection: Use a designated, chemically compatible hazardous waste container with a secure, screw-top lid.[1][7] High-density polyethylene (HDPE) is a suitable choice.
-
Collection: Carefully place all solid waste directly into the designated container. Avoid creating dust.[1]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
B. Liquid Waste (Solutions, Reaction Quenches, etc.)
-
Container Selection: Use a designated, chemically compatible hazardous waste container for liquids, equipped with a secure, leak-proof cap.
-
Collection: Pour the waste solution carefully into the container, using a funnel if necessary. Do not pour this waste down the drain.[1][2][7]
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate percentages.
-
Cap Management: Keep the waste container closed at all times except when actively adding waste.[9]
C. Contaminated Labware (Pipette tips, gloves, etc.)
-
Collection: Place all disposables that have come into contact with the compound into a designated solid hazardous waste container or a sealed, labeled bag for inclusion in the solid waste stream.[10]
-
Decontamination: Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate as hazardous liquid waste.[7]
D. Empty Reagent Containers
-
Decontamination: An "empty" container that held this compound must be triple-rinsed with a suitable solvent to remove all residue.[7][11]
-
Rinsate Disposal: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[7][11]
-
Final Disposal: Once triple-rinsed and dry, completely deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash or recycling, pending institutional policy.[7]
Phase 2: Waste Storage
-
Location: Store all hazardous waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[7][9]
-
Containment: It is best practice to use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.[11]
-
Compliance: Ensure storage practices comply with institutional and regulatory time and volume limits for SAAs.[9]
Phase 3: Final Disposal
-
Arrangement: Once the waste container is full or has reached its designated accumulation time limit, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.
Spill Management Protocol
In the event of a spill, evacuate personnel from the immediate area and follow these steps:
-
Ensure Ventilation: Work only with adequate ventilation, preferably in a fume hood.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Collection: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[1] Do not create dust.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the scientific rationale behind its classification as hazardous waste and adhering to the detailed protocols for its collection, segregation, and disposal, we build a self-validating system of safety. This approach not only ensures compliance with federal and local regulations but also fosters a laboratory environment where the well-being of researchers and the protection of our environment are paramount.
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A Senior Application Scientist's Guide to Handling 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this pursuit must be anchored in an unwavering commitment to safety. This guide provides essential safety and logistical information for handling 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, a compound of interest in medicinal chemistry. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from receipt to disposal, is conducted with the highest degree of safety and scientific integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a deep, intuitive understanding of safe laboratory practices.
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust hazard assessment can be constructed by examining the known risks of structurally similar compounds, such as 1,2,3,4-Tetrahydroisoquinoline and other amine hydrochlorides.[1][2] This chemical class is generally associated with several key hazards that must be managed.
The primary risks stem from its potential corrosivity and toxicity.[1][2] As an amine hydrochloride, the compound is a salt that can be irritating or corrosive upon contact with skin and eyes.[3] Furthermore, related compounds have demonstrated acute toxicity if swallowed, inhaled, or absorbed through the skin.[2] The fine, powdered nature of many research chemicals also presents a respiratory hazard, as inhalation can lead to irritation of the respiratory tract.
Table 1: Anticipated Hazard Profile and Rationale
| Hazard Category | Potential Risk | Rationale Based on Chemical Class |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin.[2] | Amine compounds can exhibit systemic toxicity. The hydrochloride salt form may enhance absorption. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon direct contact.[1] | Amine hydrochlorides can be acidic and reactive with skin tissue. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or irreversible damage.[1] | The eyes are particularly sensitive to corrosive powders and solutions. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[4] | Fine chemical dusts can be easily aerosolized during handling. |
This assessment mandates a stringent approach to personal protective equipment, as outlined in the OSHA Laboratory Standard (29 CFR 1910.1450).[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards.[7] The goal is to establish multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure.[8]
Eye and Face Protection:
-
Mandatory: Wear tightly fitting, splash-proof safety goggles conforming to NIOSH or EN 166 standards.[2][9]
-
Rationale: This is the minimum requirement to protect against accidental splashes or contact with airborne particulates. The hydrochloride salt can cause serious eye damage.[1]
-
Recommended for High-Risk Operations: When handling larger quantities or there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10] This provides a secondary barrier protecting the entire face.
Skin and Body Protection:
-
Mandatory: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Rationale: The lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing.
-
Recommended for High-Risk Operations: For procedures with a higher risk of spillage, such as transfers of large quantities, chemical-resistant aprons or coveralls are advised.[8][11] All protective clothing should be removed immediately if it becomes contaminated.[1]
Hand Protection:
-
Mandatory: Compatible, chemical-resistant gloves must be worn. Nitrile gloves are a common and effective choice for handling many powdered chemicals.
-
Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. Gloves are the primary barrier against dermal absorption, which is a potential route of toxicity.[2]
-
Field-Proven Insight: Always inspect gloves for tears or punctures before use.[11] When work is complete, remove gloves using a proper technique (without touching the outer surface with bare skin) and wash hands thoroughly with soap and water.[11] For extended procedures, consider double-gloving.
Respiratory Protection:
-
Mandatory for Handling Powders: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to control airborne particles.[3][12]
-
Rationale: A fume hood provides critical engineering controls to prevent inhalation of the chemical.[7]
-
As-Needed Basis: If engineering controls are insufficient or unavailable, or in the case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6][13] A respiratory protection program must be in place as per OSHA regulations.[14]
Operational and Disposal Plans: From Cradle to Grave
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical within the laboratory.[15]
Step-by-Step Operational Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[12][16]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][12] Store in a locked cabinet or area to control access.[1]
-
-
Preparation and Handling:
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11][12]
-
Perform all manipulations of the solid chemical inside a chemical fume hood to minimize inhalation risk.[3]
-
Use appropriate tools (spatulas, weigh boats) to avoid direct contact.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Response:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9][12] Clean the spill area with a damp cloth, which should also be disposed of as hazardous waste.
-
Large Spills: Evacuate the immediate area and prevent entry.[11] If safe to do so, increase ventilation. Alert your institution's environmental health and safety (EHS) department immediately.[15] Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal Plan
-
Chemical Waste: All surplus this compound and any grossly contaminated materials must be disposed of as hazardous chemical waste.[7]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous. They should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal or recycling, or disposed of directly as hazardous waste according to institutional policy.[17]
-
Compliance: All waste must be collected in properly labeled, sealed containers and disposed of through your institution's licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[3][17] Do not discharge to sewer systems.[17]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for research chemicals.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
- Safety Data Sheet - N-butyl-6-chloropyridin-3-amine. Enamine.
- Chemical Safety in Research and Teaching.
- Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific.
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
- Amine Usage Guidelines for High-Purity Amines in Industry.
- Safety Data Sheet - tris(2-Chloroethyl)amine hydrochloride 98%. Pfaltz & Bauer.
- Safety Data Sheet - Hydroxylamine hydrochloride. Sigma-Aldrich.
- Safety Data Sheet - Tetrahydrozoline hydrochloride. Sigma-Aldrich.
- 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety D
- Chemical Safety for Laboratory Employees. Rosalind Franklin University.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. U.S. Environmental Protection Agency.
- Safety Data Sheet - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Fisher Scientific.
- Laboratory Safety Guidance.
- Safety Data Sheet - methyl 8-amino-1,2,3,4-tetrahydroisoquinoline-7-carboxyl
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Unisafe.
- Safety Data Sheet - 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Angene Chemical.
- Safety Data Sheet - Tetrahydrozoline (hydrochloride). Cayman Chemical.
- Safety Data Sheet - 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Enamine.
- Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline. ChemicalBook.
- Safety Data Sheet (C-6 AMINE). JMN Specialties, Inc.
- Safety Data Sheet - N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. Enamine.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

